molecular formula C42H64O15 B1245854 Gitaloxin CAS No. 3261-53-8

Gitaloxin

货号: B1245854
CAS 编号: 3261-53-8
分子量: 808.9 g/mol
InChI 键: GZZJHPZDXZCDDA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-16-(formyloxy)-14-hydroxycard-20(22)-enolide is a natural product found in Digitalis purpurea with data available.

属性

CAS 编号

3261-53-8

分子式

C42H64O15

分子量

808.9 g/mol

IUPAC 名称

[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate

InChI

InChI=1S/C42H64O15/c1-20-37(48)28(44)14-34(52-20)56-39-22(3)54-35(16-30(39)46)57-38-21(2)53-33(15-29(38)45)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(47)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-46,48-49H,6-11,13-18H2,1-5H3

InChI 键

GZZJHPZDXZCDDA-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

手性 SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

规范 SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O

其他CAS编号

3261-53-8

同义词

16-formylgitoxin
gitaloxin
gitaloxin, (3beta,5beta)-isome

产品来源

United States

Foundational & Exploratory

Gitaloxin's Mechanism of Action on Na+/K+-ATPase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gitaloxin, a cardiac glycoside, exerts its physiological and toxic effects through the specific inhibition of the Na+/K+-ATPase, an essential transmembrane ion pump. This guide provides a comprehensive overview of the molecular mechanisms underpinning this interaction, including binding kinetics, conformational changes, and downstream signaling cascades. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from its close structural analog, gitoxin (B194528), to provide a detailed understanding of its biochemical and cellular effects. The methodologies for key experimental assays used to characterize this interaction are also detailed, alongside visual representations of the core mechanisms and workflows.

Introduction to this compound and Na+/K+-ATPase

This compound is a cardiotonic steroid belonging to the family of cardiac glycosides, compounds historically derived from the foxglove plant (Digitalis purpurea). The primary pharmacological target of this compound is the Na+/K+-ATPase, an enzyme responsible for establishing and maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of most animal cells. This ion pump is a heterodimer consisting of a catalytic α-subunit and a glycosylated β-subunit. The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides. In humans, there are four isoforms of the α-subunit (α1, α2, α3, and α4), which exhibit tissue-specific expression and varying affinities for cardiac glycosides.

The Core Mechanism: Inhibition of Na+/K+-ATPase

The fundamental action of this compound is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of events that ultimately alters cellular ion homeostasis and triggers various signaling pathways.

Binding to the E2-P Conformation

The Na+/K+-ATPase cycles through several conformational states to transport ions. The two principal conformations are E1, which has a high affinity for intracellular Na+, and E2, which has a high affinity for extracellular K+. This compound, like other cardiac glycosides, preferentially binds with high affinity to the phosphorylated E2 state of the enzyme (E2-P), which is an intermediate in the pump's reaction cycle. This binding occurs on the extracellular surface of the α-subunit, effectively locking the enzyme in this inactive conformation and preventing the binding and transport of K+ ions into the cell.

Uncompetitive Inhibition

Kinetic studies of gitoxin, a close analog of this compound, reveal an uncompetitive mode of inhibition.[1] This means that this compound binds to the enzyme-substrate complex (the phosphorylated enzyme). This mode of inhibition is characterized by a reduction in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) of the enzyme for its substrate (ATP).[1]

Biphasic Inhibition and Isoform Specificity

The inhibition of Na+/K+-ATPase by gitoxin exhibits a biphasic dose-dependent effect, which suggests the presence of at least two populations of the enzyme with different affinities for the inhibitor.[1] These likely correspond to different isoforms of the Na+/K+-ATPase α-subunit. Studies have shown that gitoxin is a more potent inhibitor of both high- and low-affinity isoforms compared to digoxin.[1]

Quantitative Analysis of Na+/K+-ATPase Inhibition by Gitoxin (as a this compound Analog)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the inhibitory concentrations (IC50) and kinetic parameters for its close analog, gitoxin, on Na+/K+-ATPase from different tissue sources.

Table 1: IC50 Values for Gitoxin Inhibition of Na+/K+-ATPase Isoforms [1]

Tissue SourceIsoform TypeIC50 (M)
Human Erythrocyte MembraneHigh-affinity1.8 x 10⁻⁸
Human Erythrocyte MembraneLow-affinity2.5 x 10⁻⁶
Porcine Cerebral CortexHigh-affinity1.2 x 10⁻⁷
Porcine Cerebral CortexLow-affinity1.1 x 10⁻⁵

Table 2: Kinetic Parameters for Gitoxin Inhibition of Na+/K+-ATPase [1]

ParameterEffect of GitoxinImplication
Vmax (Maximum Velocity)DecreasedReduced catalytic rate of the enzyme.
Km (Michaelis Constant)DecreasedIncreased apparent affinity for the substrate in the presence of the inhibitor, characteristic of uncompetitive inhibition.
Hill Coefficient (n)1 < n < 3Suggests cooperative binding of the inhibitor to the enzyme.[1]

Downstream Signaling Pathways

Beyond direct inhibition of ion pumping, the binding of this compound to Na+/K+-ATPase initiates intracellular signaling cascades. This "signaling" function of the Na+/K+-ATPase is often localized to specific microdomains of the plasma membrane, such as caveolae.

Upon this compound binding, the Na+/K+-ATPase can act as a scaffold, recruiting and activating various signaling proteins. A key event is the activation of the non-receptor tyrosine kinase Src. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway. This pathway is crucial in regulating cell growth, proliferation, and differentiation.

Gitaloxin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound NKA Na+/K+-ATPase (α-subunit) This compound->NKA Binds to E2-P state Src_inactive Src (inactive) NKA->Src_inactive Recruits Src_active Src (active) Src_inactive->Src_active Activates EGFR EGFR Src_active->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Altered Gene Expression (e.g., cell growth, proliferation) Transcription_Factors->Gene_Expression

This compound-induced Na+/K+-ATPase signaling cascade.

Experimental Protocols

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human erythrocyte membranes)

  • Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Imidazole-HCl, pH 7.4)

  • This compound solutions of varying concentrations

  • ATP solution (e.g., 4 mM)

  • Ouabain solution (a specific Na+/K+-ATPase inhibitor, for control)

  • Malachite green reagent or other phosphate detection reagent

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.

  • Add different concentrations of this compound to the wells of the microplate.

  • Include a "total activity" control (no inhibitor) and a "ouabain-sensitive" control (with a saturating concentration of ouabain).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

  • Add the malachite green reagent to each well to detect the released Pi.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

[³H]-Ouabain Binding Assay

This radioligand binding assay is used to determine the binding affinity (Kd) of this compound for Na+/K+-ATPase by measuring its ability to displace the binding of radiolabeled ouabain.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • [³H]-Ouabain (radiolabeled ouabain)

  • This compound solutions of varying concentrations (unlabeled competitor)

  • Non-specific binding control (a high concentration of unlabeled ouabain)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • In a series of tubes, add the enzyme preparation, binding buffer, and a fixed concentration of [³H]-ouabain.

  • Add increasing concentrations of unlabeled this compound to these tubes.

  • Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ouabain).

  • Incubate the mixture at a specified temperature (e.g., 37°C) to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound [³H]-ouabain.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific [³H]-ouabain binding against the concentration of this compound to determine the IC50, from which the inhibition constant (Ki) and subsequently the dissociation constant (Kd) can be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

This compound's Core Mechanism of Action

Gitaloxin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound NKA_E2P E2P This compound->NKA_E2P Binding NKA_E1 Na+/K+-ATPase (E1) NKA_E1_3Na E1-3Na+ NKA_E1->NKA_E1_3Na NKA_E1P_3Na E1P-3Na+ NKA_E1_3Na->NKA_E1P_3Na NKA_E1P_3Na->NKA_E2P Conformational Change (Na+ released extracellularly) ADP ADP + Pi NKA_E1P_3Na->ADP NKA_E2_2K E2-2K+ NKA_E2P->NKA_E2_2K K+ binding (Blocked by this compound) Gitaloxin_NKA This compound-E2P Complex (Inactive) NKA_E2P->Gitaloxin_NKA Inhibition NKA_E2 E2 NKA_E2_2K->NKA_E2 NKA_E2->NKA_E1 Conformational Change (K+ released intracellularly) K_in 2 K+ NKA_E2->K_in Na_in 3 Na+ Na_in->NKA_E1 ATP ATP ATP->NKA_E1_3Na Experimental_Workflow start Start: this compound Compound assay1 Na+/K+-ATPase Activity Assay start->assay1 assay2 [3H]-Ouabain Binding Assay start->assay2 data1 Determine IC50 and Mode of Inhibition (Uncompetitive) assay1->data1 data2 Determine Binding Affinity (Kd) assay2->data2 analysis Kinetic and Affinity Characterization data1->analysis data2->analysis signaling_study Downstream Signaling Analysis (e.g., Western Blot for p-ERK, p-Src) analysis->signaling_study signaling_data Elucidate Signaling Pathway Activation signaling_study->signaling_data end End: Comprehensive Mechanistic Profile signaling_data->end

References

Gitaloxin: A Deep Dive into its Discovery, Chemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gitaloxin, a cardiac glycoside from the foxglove plant Digitalis purpurea, has a rich historical background intertwined with the development of cardiac medicine. Though less prevalent in modern therapy than its counterparts digoxin (B3395198) and digitoxin, its unique chemical structure and biological activity continue to be of interest to researchers. This technical guide provides an in-depth exploration of the discovery, historical context, and physicochemical properties of this compound. It details its primary mechanism of action through the inhibition of Na+/K+-ATPase and explores its influence on downstream signaling pathways. This document also compiles available quantitative data on its biological activity and outlines relevant experimental protocols for its isolation and analysis, serving as a comprehensive resource for professionals in drug development and scientific research.

Introduction: The Historical Context of this compound

The story of this compound is rooted in the centuries-old use of the foxglove plant (Digitalis purpurea) for treating "dropsy," a condition now known as edema, often a symptom of heart failure. The pioneering work of William Withering in the 18th century systematically documented the therapeutic effects of Digitalis, laying the groundwork for the isolation and characterization of its active components, the cardiac glycosides.

This compound was later identified as one of the active principles in Digitalis purpurea. It was commercially available for a time under the brand name Cristaloxine for the treatment of congestive heart failure and atrial arrhythmias.[1] Chemically, this compound is 16-formylgitoxin, distinguishing it from its close relative, gitoxin (B194528).[2] While its clinical use has largely been superseded by digoxin and digitoxin, which have more predictable pharmacokinetic profiles, this compound remains a subject of scientific inquiry due to its potent biological activity.

Physicochemical Properties

This compound is a cardenolide glycoside with the molecular formula C42H64O15 and a molecular weight of approximately 808.95 g/mol .[3][4] Its structure consists of a steroid nucleus, a five-membered lactone ring at the C-17 position, and a trisaccharide chain attached at the C-3 position. The defining feature of this compound is the presence of a formyl group at the 16β-hydroxy position of the gitoxin steroid nucleus.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C42H64O15[3][4]
Molecular Weight ~808.95 g/mol [3][4]
CAS Number 3261-53-8[4]
Synonyms 16-Formylgitoxin, Cristaloxine[4]
Appearance Crystalline solid
Solubility Soluble in chloroform (B151607), dimethylformamide[5]

Mechanism of Action and Pharmacology

Inhibition of Na+/K+-ATPase

The primary pharmacological action of this compound, like all cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the sodium and potassium gradients across the cell membrane.[6] By binding to the extracellular α-subunit of the Na+/K+-ATPase, this compound inhibits its function, leading to an increase in intracellular sodium concentration. This rise in intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a net influx of calcium ions into the cell. The increased intracellular calcium concentration enhances the contractility of cardiac muscle, producing a positive inotropic effect.[6]

Table 2: Comparative Inhibition of Na+/K+-ATPase by Gitoxin and Digoxin

GlycosideTissue SourceIsoformIC50 (M)
GitoxinHuman ErythrocyteHigh Affinity1.1 x 10⁻⁸
GitoxinHuman ErythrocyteLow Affinity1.9 x 10⁻⁷
DigoxinHuman ErythrocyteHigh Affinity1.7 x 10⁻⁸
DigoxinHuman ErythrocyteLow Affinity4.2 x 10⁻⁷
GitoxinPorcine Cerebral CortexHigh Affinity2.5 x 10⁻⁹
GitoxinPorcine Cerebral CortexLow Affinity1.0 x 10⁻⁷
DigoxinPorcine Cerebral CortexHigh Affinity4.0 x 10⁻⁹
DigoxinPorcine Cerebral CortexLow Affinity2.5 x 10⁻⁷
Data from Krstić, D., et al. (2004).[2]
Downstream Signaling Pathways

Beyond its direct impact on ion exchange, the inhibition of Na+/K+-ATPase by cardiac glycosides triggers a cascade of intracellular signaling events. This "signalosome" activity involves the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways. These pathways are integral to cell growth, proliferation, and survival.

The activation of these signaling cascades by cardiac glycosides is complex and can be cell-type specific. For instance, in some cancer cells, this signaling can lead to the inhibition of proliferation and the induction of apoptosis.

Cardiac glycosides can induce the transactivation of EGFR, often through the activation of the non-receptor tyrosine kinase Src. This leads to the phosphorylation of EGFR and the initiation of the MAPK cascade, which can influence gene expression related to cell cycle progression and apoptosis.

EGFR_Src_MAPK_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

This compound-induced EGFR/Src/MAPK signaling cascade.

The PI3K/Akt pathway is another critical signaling cascade affected by cardiac glycosides. Activation of this pathway is often associated with cell survival and proliferation. However, in the context of cardiac glycoside treatment in some cancer cells, the modulation of this pathway can contribute to anti-tumor effects.

PI3K_Akt_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits PI3K PI3K NaK_ATPase->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream_Effectors Downstream Effectors (e.g., p70S6K, 4E-BP1) mTOR->Downstream_Effectors Cellular_Processes Cellular Processes (Protein Synthesis, Cell Survival) Downstream_Effectors->Cellular_Processes

This compound's influence on the PI3K/Akt signaling pathway.

Experimental Protocols

Extraction and Isolation of this compound from Digitalis purpurea

Gitaloxin_Isolation_Workflow Start Dried & Powdered Digitalis purpurea leaves Extraction Maceration or Soxhlet Extraction (e.g., with 70% ethanol) Start->Extraction Filtration Filtration to remove solid plant material Extraction->Filtration Concentration Concentration of the extract (e.g., rotary evaporation) Filtration->Concentration Liquid_Liquid Liquid-Liquid Extraction (e.g., with chloroform) Concentration->Liquid_Liquid Purification Chromatographic Purification (e.g., Column or TLC) Liquid_Liquid->Purification Crystallization Crystallization Purification->Crystallization Final_Product Pure this compound Crystallization->Final_Product

General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Dried leaves of Digitalis purpurea are finely powdered to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with a suitable solvent, typically an alcohol-water mixture (e.g., 70% ethanol), using either maceration (soaking at room temperature) or Soxhlet extraction (continuous extraction with a hot solvent).

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent.

  • Liquid-Liquid Extraction: The concentrated aqueous extract is then subjected to liquid-liquid extraction with an immiscible organic solvent, such as chloroform, to selectively extract the less polar cardiac glycosides.

  • Chromatographic Purification: The crude glycoside mixture obtained from the organic phase is further purified using chromatographic techniques.

    • Column Chromatography: The mixture is loaded onto a silica (B1680970) gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of chloroform and methanol) to separate the individual glycosides.

    • Thin-Layer Chromatography (TLC): TLC can be used for both analytical and preparative purposes. A suitable solvent system (e.g., ethyl acetate:methanol:water) is used to separate the glycosides on a silica gel plate. The separated bands can be visualized under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and then scraped off for further purification.

  • Crystallization: The purified this compound fraction is then crystallized from a suitable solvent to obtain the pure compound.

Synthesis of this compound (16-formylgitoxin)

Methodology (Conceptual):

  • Starting Material: Purified gitoxin.

  • Formylation: The 16β-hydroxy group of gitoxin is selectively formylated. This can be achieved by reacting gitoxin with a suitable formylating agent, such as a mixture of formic acid and acetic anhydride, in a solvent like dimethylformamide. The reaction may require the presence of a base (e.g., pyridine (B92270) or triethylamine) to proceed efficiently.

  • Purification: The resulting 16-formylgitoxin (this compound) is then purified from the reaction mixture using chromatographic techniques, such as fractional crystallization or column chromatography, to yield the pure product.

Conclusion

This compound, a historically significant cardiac glycoside from Digitalis purpurea, offers a compelling case study in the evolution of cardiovascular pharmacology. Its potent inhibition of Na+/K+-ATPase and the subsequent modulation of critical intracellular signaling pathways underscore its biological importance. While its clinical application has waned, the unique structural and functional characteristics of this compound continue to provide a valuable platform for research in medicinal chemistry and cell biology. The methodologies for its isolation and the understanding of its mechanism of action, as detailed in this guide, provide a foundation for further investigation into its therapeutic potential and its role as a tool for probing cellular physiology. Further research to obtain direct comparative quantitative data for this compound and to develop detailed, modern synthetic protocols would be of significant value to the scientific community.

References

Gitaloxin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of gitaloxin, a cardenolide glycoside derived from the plant Digitalis purpurea. It is intended for an audience of researchers, scientists, and professionals in drug development. This guide details the molecule's chemical structure, physicochemical properties, and its primary mechanism of action. Included are detailed experimental protocols for extraction, isolation, and analysis, alongside visualizations of its key signaling pathway and experimental workflows, to facilitate advanced research and application.

Chemical Structure and Identifiers

This compound is a secondary glycoside, structurally related to digitoxin (B75463) and digoxin. It is chemically defined as gitoxin (B194528) with a formylated 16-beta-hydroxy group.[1][2] This modification significantly influences its biological activity.

The definitive chemical identifiers and structural information for this compound are summarized below.

IdentifierValue
IUPAC Name [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate[1]
CAS Number 3261-53-8[3][4]
Chemical Formula C₄₂H₆₄O₁₅[3][4][5][6]
Synonyms 16-Formylgitoxin, Cristaloxine, Gitoxin 16-formate[3]
InChI Key GZZJHPZDXZCDDA-MBJUQXSJSA-N[3][5][]
SMILES C[C@H]1O--INVALID-LINK--[C@@H]1O">C@HO[C@H]2--INVALID-LINK--C--INVALID-LINK--C--INVALID-LINK----INVALID-LINK----INVALID-LINK--OC=O)C8=CC(=O)OC8)C4)O[C@@H]3C">C@HO[C@@H]2C[3][]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, formulation, and pharmacokinetic profile. The known quantitative data are presented in the table below.

PropertyValue
Molecular Weight 808.95 g/mol [4][5]
Exact Mass 808.4245 Da[3]
Melting Point 250-253 °C[2][4]
Boiling Point 931 °C at 760 mmHg (Predicted)[]
Density 1.36 g/cm³ (Predicted)[]
Solubility Soluble in DMSO[3]
pKa Data not readily available

Mechanism of Action and Signaling Pathways

This compound, like other cardiac glycosides, exerts its primary therapeutic effect through the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump located in the plasma membrane of cardiac myocytes.[8][9]

The inhibition of the Na+/K+-ATPase pump by this compound disrupts the normal sodium and potassium ion gradients across the cell membrane.[8][10] This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium (Na+/Ca2+) exchanger, causing less calcium to be extruded from the cell and leading to a net increase in intracellular calcium concentration.[9][11] This surge in available calcium enhances the contractility of the cardiac muscle, a process known as a positive inotropic effect.[11][12] The presence of the 16-formyl group is reported to significantly enhance its inhibitory activity on the Na+/K+-ATPase.[8]

Gitaloxin_Mechanism This compound This compound NKA Na+/K+-ATPase Pump This compound->NKA Inhibits Na_in ↑ Intracellular [Na+] NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger Activity Na_in->NCX Alters Ca_out ↓ Ca2+ Efflux NCX->Ca_out Results in Ca_in ↑ Intracellular [Ca2+] Ca_out->Ca_in Contractility Positive Inotropic Effect (Increased Cardiac Contractility) Ca_in->Contractility Causes

Mechanism of this compound-induced positive inotropy.

Recent studies on related cardiac glycosides have also indicated a role in modulating inflammatory pathways. Specifically, they can inhibit TNF-α/NF-κB signaling by preventing the recruitment of the TNF receptor-associated death domain (TRADD) to the TNF receptor, thereby blocking downstream inflammatory cascades.[13]

Experimental Protocols

The following sections detail generalized protocols for the extraction, analysis, and characterization of this compound, based on established methods for cardiac glycosides.

Extraction and Isolation from Digitalis purpurea

This protocol outlines a standard procedure for extracting and isolating this compound from its natural source.

  • Plant Material Preparation: Collect leaves of Digitalis purpurea at a time when glycoside content is maximal. Dry the leaves in a well-ventilated area away from direct sunlight, or in an oven at a low temperature (40-50°C), to prevent degradation of the active compounds.[14][15] Mill the dried leaves into a fine powder to maximize the surface area for extraction.[14]

  • Solvent Extraction: Macerate the powdered plant material in an aqueous ethanol (B145695) solution (e.g., 70-90% ethanol) at a ratio of approximately 8-12 mL of solvent per gram of material.[16] Perform the extraction at a controlled temperature (e.g., 75-85°C) for 60-90 minutes with continuous stirring to ensure efficiency.[16]

  • Filtration and Concentration: After extraction, filter the mixture to separate the liquid extract from the solid plant debris.[14] Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude aqueous extract.[15][16]

  • Purification:

    • Liquid-Liquid Extraction: Extract the crude aqueous solution with a chlorinated organic solvent like chloroform (B151607) to partition the glycosides into the organic phase.[16]

    • Precipitation of Impurities: In some protocols, lead acetate (B1210297) is added to the initial extract to precipitate tannins and other phenolic compounds, which are then removed by filtration.[17][18]

    • Chromatography: Further purify the concentrated organic extract using column chromatography (e.g., silica (B1680970) gel) to separate this compound from other closely related glycosides.[15]

  • Crystallization: Isolate pure this compound by fractional crystallization from the purified extract.[2]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative analysis and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, often with a buffer to maintain a stable pH.

  • Detection: UV detection at a wavelength of approximately 220 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., mobile phase).

    • Dissolve the sample to be analyzed in the same solvent.

    • Inject both the standard and sample solutions into the HPLC system.

    • The retention time of the peak in the sample chromatogram should match that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard. The method can resolve this compound from potential impurities and degradation products.

Determination of Melting Point

The melting point is a key indicator of purity.

  • Apparatus: A calibrated melting point apparatus.

  • Procedure:

    • Place a small, finely powdered sample of the dried, purified this compound into a capillary tube.

    • Place the tube in the melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For pure this compound, this range should be narrow and fall within 250-253 °C.[2][4]

Gitaloxin_Workflow A Plant Material (Digitalis purpurea leaves) B Drying & Grinding A->B C Solvent Extraction (Aqueous Ethanol) B->C D Filtration & Concentration C->D E Crude Extract D->E F Purification (Liquid-Liquid Extraction, Chromatography) E->F G Pure this compound Isolate F->G H Characterization & Analysis G->H I Melting Point Determination H->I J HPLC Purity Analysis H->J

General experimental workflow for this compound.

Conclusion

This compound is a potent cardiotonic steroid with a well-defined chemical structure and a clear mechanism of action centered on the inhibition of Na+/K+-ATPase. Its unique formylated structure distinguishes it from other cardiac glycosides and contributes to its high efficacy. The protocols outlined in this guide provide a framework for the consistent extraction, purification, and analysis of this compound, supporting further research into its therapeutic potential and applications in drug development. A thorough understanding of its properties and biological interactions is essential for harnessing its benefits while mitigating its known toxicity.

References

Gitaloxin: An In-Depth Examination of its Pharmacodynamics and Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gitaloxin, a cardiac glycoside derived from the foxglove plant (Digitalis purpurea), belongs to a class of compounds that have been pivotal in the management of cardiac conditions for centuries. Like its better-known relatives, digoxin (B3395198) and digitoxin, this compound exerts a positive inotropic effect on the heart, meaning it increases the force of myocardial contraction. This technical guide delves into the core pharmacodynamics of this compound, its primary molecular target, and the downstream signaling events that mediate its therapeutic and toxic effects. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the well-established principles of cardiac glycoside action, drawing parallels from closely related and extensively studied compounds.

Core Pharmacodynamics of this compound

The primary pharmacodynamic effect of this compound is the enhancement of cardiac contractility. This is achieved through a well-elucidated mechanism of action shared among cardiac glycosides. The central event is the inhibition of the Na+/K+-ATPase enzyme, an integral membrane protein found in the sarcolemma of cardiomyocytes.

Mechanism of Action at the Molecular Level

The inhibition of Na+/K+-ATPase by this compound initiates a cascade of events within the cardiomyocyte, ultimately leading to an increased concentration of intracellular calcium ([Ca2+]i), which is directly responsible for the augmented force of contraction.

The binding of this compound to the Na+/K+-ATPase pump obstructs the normal transport of three sodium ions out of the cell and two potassium ions into the cell. This leads to a gradual increase in the intracellular sodium concentration. The elevated intracellular sodium alters the electrochemical gradient across the cell membrane, which in turn affects the function of another crucial ion transporter: the sodium-calcium exchanger (NCX). In its forward mode, the NCX typically expels calcium from the cell in exchange for sodium entry. However, as the intracellular sodium concentration rises, the driving force for this exchange diminishes, and the NCX can even reverse its direction, leading to a net influx of calcium into the cardiomyocyte. This results in a higher cytosolic calcium concentration available for muscle contraction.[1][2][3]

The increased cytosolic calcium is taken up into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). Consequently, subsequent action potentials trigger a larger release of calcium from the SR, leading to a more forceful interaction between the contractile proteins actin and myosin, and thus, a stronger myocardial contraction.

Molecular Target: The Na+/K+-ATPase

The Na+/K+-ATPase is the definitive molecular target of this compound and all cardiac glycosides. This enzyme is a heterodimer composed of a catalytic α-subunit and a smaller β-subunit. The α-subunit contains the binding site for ATP, ions, and cardiac glycosides.[4][5] There are multiple isoforms of the α-subunit (e.g., α1, α2, α3), and their tissue distribution and affinity for cardiac glycosides can vary.[5][6][7] While the α1 isoform is ubiquitously expressed, the α2 and α3 isoforms are more predominantly found in the heart and nervous tissue.[4] The specific interactions of this compound with these isoforms are not well-documented, but studies on related compounds like digoxin show some isoform selectivity, which may contribute to the therapeutic and toxic profiles of these drugs.[6][7]

Signaling Pathways and Downstream Effects

The interaction of this compound with Na+/K+-ATPase extends beyond simple ion pump inhibition. The Na+/K+-ATPase also functions as a signaling scaffold, and its binding by cardiac glycosides can trigger various intracellular signaling cascades independent of the changes in ion concentrations. These pathways can involve the activation of Src kinase, a non-receptor tyrosine kinase, which can then transactivate the epidermal growth factor receptor (EGFR) and initiate downstream pathways like the Ras/Raf/MEK/ERK pathway.[3] These signaling events have been implicated in both the cardiotonic and potential anti-cancer effects of cardiac glycosides.

The primary signaling pathway initiated by this compound's inhibition of the Na+/K+-ATPase is depicted in the following diagram:

Gitaloxin_Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in Intracellular Na+↑ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversal) Na_in->NCX Ca_in Intracellular Ca2+↑ NCX->Ca_in SR Sarcoplasmic Reticulum Ca2+ Load↑ Ca_in->SR Ca_release Ca2+ Release from SR↑ SR->Ca_release Contraction Increased Myocardial Contractility Ca_release->Contraction

Primary signaling pathway of this compound leading to increased myocardial contractility.

Quantitative Data

The table below summarizes representative data for digoxin and gitoxin (B194528) to provide a comparative framework.

CompoundTargetTissue SourceIC50 (Low Affinity)IC50 (High Affinity)Reference
Digoxin Na+/K+-ATPaseHuman Erythrocyte-4.64 ± 0.07 µM[9]
Gitoxin Na+/K+-ATPaseHuman Erythrocyte--[8][9]
Digoxin Na+/K+-ATPasePorcine Cerebral Cortex-2.18 ± 0.20 µM[9]
Gitoxin Na+/K+-ATPasePorcine Cerebral Cortex--[8][9]

Note: Specific IC50 values for gitoxin were not explicitly provided in the cited sources, although its higher potency was noted.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacodynamics of cardiac glycosides like this compound. Specific parameters would need to be optimized for this compound.

Na+/K+-ATPase Inhibition Assay

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)

  • ATP solution

  • Buffer solution (e.g., Tris-HCl)

  • Solutions of NaCl, KCl, and MgCl2

  • This compound solutions of varying concentrations

  • Reagent for phosphate detection (e.g., Malachite Green)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the buffer, ions (Na+, K+, Mg2+), and the Na+/K+-ATPase enzyme.

  • Add varying concentrations of this compound to the wells of a microplate.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction and add the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength to determine the amount of Pi produced.

  • Calculate the percentage of enzyme inhibition for each this compound concentration relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

The workflow for this assay is illustrated below:

ATPase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reaction Mixture (Enzyme, Buffer, Ions) C Add this compound to Microplate A->C B Prepare this compound Dilutions B->C D Add ATP to Initiate Reaction C->D E Incubate at 37°C D->E F Stop Reaction & Add Phosphate Detection Reagent E->F G Measure Absorbance F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Experimental workflow for the Na+/K+-ATPase inhibition assay.

Measurement of Intracellular Calcium

This protocol describes a general method to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Materials:

  • Cultured cardiomyocytes or other suitable cell line

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Physiological salt solution (e.g., Tyrode's solution)

  • This compound solutions

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells to an appropriate confluency.

  • Load the cells with the calcium indicator dye by incubating them in a solution containing the dye.

  • Wash the cells to remove excess extracellular dye.

  • Acquire a baseline fluorescence measurement.

  • Add this compound to the cells and record the change in fluorescence over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

Conclusion

This compound, as a member of the cardiac glycoside family, exerts its primary pharmacodynamic effect by inhibiting the Na+/K+-ATPase in cardiomyocytes. This leads to an increase in intracellular calcium concentration and a subsequent enhancement of myocardial contractility. While the fundamental mechanism of action is well understood and shared with related compounds like digoxin and gitoxin, a detailed quantitative characterization of this compound's interaction with its molecular target and its specific pharmacodynamic profile remains an area for further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to elucidate the specific properties of this potent cardioactive compound. A more comprehensive understanding of this compound's pharmacodynamics will be crucial for its potential future development and therapeutic application.

References

The Biological Activity of Gitaloxin in Cardiac Myocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gitaloxin, a cardiac glycoside derived from Digitalis purpurea, exerts significant biological effects on cardiac myocytes, primarily through its interaction with the Na+/K+-ATPase. This guide provides an in-depth technical overview of the molecular mechanisms, physiological consequences, and key signaling pathways modulated by this compound in the heart. Quantitative data, detailed experimental protocols, and visual representations of cellular processes are presented to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development. While specific quantitative data for this compound is limited in the literature, data from the closely related and structurally similar compound, gitoxin (B194528), is provided as a valuable proxy.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of this compound in cardiac myocytes is the Na+/K+-ATPase, an integral membrane protein essential for maintaining electrochemical gradients across the sarcolemma.[1][2] this compound binds to the α-subunit of this enzyme, inhibiting its pumping function.[3] This inhibition leads to a cascade of events that ultimately enhances myocardial contractility.

The Na+/K+-ATPase actively transports three sodium ions (Na+) out of the cell in exchange for two potassium ions (K+) into the cell, a process fueled by the hydrolysis of ATP.[2] By inhibiting this pump, this compound causes an increase in the intracellular sodium concentration ([Na+]i).[1] This elevation in [Na+]i alters the electrochemical gradient for the sodium-calcium exchanger (NCX), a bidirectional transporter that typically extrudes calcium ions (Ca2+) from the myocyte.[2] The reduced sodium gradient diminishes the driving force for Ca2+ efflux, leading to an accumulation of intracellular calcium ([Ca2+]i).[1]

The elevated [Ca2+]i results in a greater uptake of calcium into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA). Consequently, subsequent action potentials trigger a larger release of Ca2+ from the SR, leading to a more forceful interaction between actin and myosin filaments and thus, an increase in myocardial contractility (positive inotropy).[2]

Quantitative Data on Na+/K+-ATPase Inhibition
Cardiac GlycosideTissue SourceNa+/K+-ATPase IsoformIC50
Gitoxin Human Erythrocyte MembranesHigh Affinity0.046 µM[4][5]
Low Affinity4.64 µM[4][5]
Porcine Cerebral CortexHigh Affinity0.021 µM[4][5]
Low Affinity2.18 µM[4][5]
Digoxin (B3395198) Human Erythrocyte MembranesHigh Affinity0.088 µM[4][5]
Low Affinity8.81 µM[4][5]
Porcine Cerebral CortexHigh Affinity0.042 µM[4][5]
Low Affinity4.22 µM[4][5]

Table 1: Comparative IC50 values for Gitoxin and Digoxin on Na+/K+-ATPase activity. Data extracted from Krstić et al. (2004).[4][5]

Signaling Pathways Modulated by this compound

Beyond its direct impact on ion homeostasis, this compound, like other cardiac glycosides, can activate intracellular signaling cascades that contribute to its overall biological effects. A key player in this signaling is the non-receptor tyrosine kinase, Src.

Upon binding of this compound to the Na+/K+-ATPase, a conformational change in the enzyme can lead to the activation of Src kinase.[7][8] Activated Src can then trigger a downstream signaling cascade, often involving the transactivation of the epidermal growth factor receptor (EGFR). This can lead to the activation of the Ras/Raf/MEK/ERK pathway, which is involved in regulating gene expression and cellular growth.[9] Furthermore, Src activation can influence the production of reactive oxygen species (ROS), which can have varied effects on cardiomyocyte function and survival.[10][11][12]

Gitaloxin_Signaling_Pathway cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase binds & inhibits Src_inactive Src (inactive) NaK_ATPase->Src_inactive activates Src_active Src (active) Src_inactive->Src_active EGFR EGFR Src_active->EGFR transactivates ROS Reactive Oxygen Species (ROS) Src_active->ROS modulates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf_MEK_ERK Gene_Expression Altered Gene Expression Ras_Raf_MEK_ERK->Gene_Expression

This compound-induced signaling cascade in cardiac myocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity in cardiac myocytes.

Isolation of Adult Ventricular Myocytes

A common method for isolating high-quality adult ventricular myocytes is via Langendorff perfusion of the heart with enzymatic solutions.

Materials:

  • Adult rat or mouse

  • Anesthesia (e.g., pentobarbital)

  • Heparin

  • Langendorff apparatus

  • Perfusion buffer (e.g., Krebs-Henseleit buffer)

  • Digestion buffer (Perfusion buffer with collagenase and hyaluronidase)

  • Stop buffer (Perfusion buffer with bovine serum albumin)

  • Calcium-reintroduction buffers with incremental calcium concentrations

Procedure:

  • Anesthetize the animal and administer heparin to prevent blood clotting.

  • Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

  • Retrogradely perfuse the heart with oxygenated, warmed perfusion buffer to wash out remaining blood.

  • Switch to the digestion buffer and perfuse until the heart becomes flaccid.

  • Remove the heart from the apparatus, trim away non-ventricular tissue, and gently mince the ventricular tissue in stop buffer.

  • Disperse the cells by gentle trituration with a pipette.

  • Filter the cell suspension to remove undigested tissue.

  • Allow the myocytes to settle by gravity and gradually reintroduce calcium by sequential washing with buffers of increasing calcium concentration.

  • The final cell pellet will contain viable, calcium-tolerant cardiac myocytes ready for experimentation.

Myocyte_Isolation_Workflow A Anesthetize Animal & Heparinize B Excise Heart & Cannulate Aorta A->B C Langendorff Perfusion (Washout) B->C D Enzymatic Digestion (Collagenase) C->D E Mince Tissue & Disperse Cells D->E F Filter Cell Suspension E->F G Gravity Settle & Gradual Calcium Reintroduction F->G H Viable Cardiac Myocytes G->H

Workflow for the isolation of adult cardiac myocytes.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)

The fluorescent indicator Fura-2 AM is widely used for ratiometric measurement of [Ca2+]i.

Materials:

  • Isolated cardiac myocytes

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline

  • Fluorescence imaging system with dual-excitation wavelengths (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

  • Plate the isolated myocytes on laminin-coated coverslips.

  • Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HEPES-buffered saline.

  • Incubate the cells with the loading solution in the dark at room temperature.

  • Wash the cells with fresh HEPES-buffered saline to remove extracellular dye.

  • Allow time for de-esterification of the Fura-2 AM within the cells.

  • Mount the coverslip on the stage of the fluorescence imaging system.

  • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Assessment of Cardiomyocyte Contractility

Cardiomyocyte contractility can be assessed by measuring changes in cell length or sarcomere length during contraction.

Materials:

  • Isolated cardiac myocytes

  • Inverted microscope with a video camera

  • IonOptix MyoCam-S system or similar video-based edge-detection software

  • Field stimulation electrodes

Procedure:

  • Place the coverslip with myocytes in a perfusion chamber on the microscope stage.

  • Pace the myocytes using the field stimulation electrodes at a physiological frequency (e.g., 1 Hz).

  • Record video images of the contracting myocytes.

  • Use video edge-detection software to track the movement of the cell edges or the changes in the sarcomere striation pattern.

  • From these measurements, parameters such as peak shortening, time to peak shortening, and time to relaxation can be calculated to quantify contractility.

Na+/K+-ATPase Activity Assay

The activity of Na+/K+-ATPase is typically determined by measuring the rate of ATP hydrolysis in the presence and absence of a specific inhibitor, such as ouabain (B1677812).

Materials:

  • Cardiac myocyte membrane preparations

  • Assay buffer (containing NaCl, KCl, MgCl2, and a pH buffer)

  • ATP

  • Ouabain

  • Malachite green reagent or other phosphate (B84403) detection reagent

Procedure:

  • Prepare two sets of reaction tubes: one with the complete assay buffer and another with the assay buffer containing ouabain.

  • Add the myocyte membrane preparation to each tube.

  • Initiate the reaction by adding ATP.

  • Incubate the reactions at 37°C for a defined period.

  • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released in each tube using a colorimetric assay, such as the malachite green assay.

  • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

ATPase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Measurement A1 Tube 1: Complete Assay Buffer B Add Myocyte Membrane Prep A1->B A2 Tube 2: Assay Buffer + Ouabain A2->B C Initiate with ATP B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Inorganic Phosphate (Pi) E->F G Calculate Na+/K+-ATPase Activity (Total Pi - Ouabain-insensitive Pi) F->G

Workflow for Na+/K+-ATPase activity assay.

Conclusion

This compound exerts its primary biological effect on cardiac myocytes through the inhibition of Na+/K+-ATPase, leading to a positive inotropic effect by increasing intracellular calcium. Furthermore, this compound can modulate intracellular signaling pathways, including the Src kinase cascade, which may contribute to its broader cellular effects. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other cardiac glycosides, facilitating a deeper understanding of their therapeutic potential and toxicological profiles. Further research is warranted to obtain more specific quantitative data for this compound and to fully elucidate its downstream signaling targets in cardiac myocytes.

References

Gitaloxin as a Cardiotonic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gitaloxin, a cardiac glycoside derived from Digitalis purpurea, has long been recognized for its cardiotonic properties. This technical guide provides an in-depth exploration of this compound's role as a positive inotropic agent. It details the molecular mechanism of action centered on the inhibition of the Na+/K+-ATPase pump, the resulting impact on intracellular calcium concentrations, and the subsequent enhancement of myocardial contractility. This document summarizes key quantitative data, provides detailed experimental protocols for investigating its effects, and visualizes the core signaling pathways and experimental workflows. While this compound itself is less commonly used in clinical practice compared to its close relative digoxin (B3395198), understanding its pharmacological profile is crucial for the broader comprehension of cardiac glycoside action and for the development of novel cardiotonic drugs.

Introduction

Cardiac glycosides have been a cornerstone in the management of heart failure for centuries. This compound, a member of this class of compounds, exerts its therapeutic effect by increasing the force of myocardial contraction, a positive inotropic effect. This guide delves into the core scientific principles underlying this compound's action, presenting a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Mechanism of Action

The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

2.1. Inhibition of Na+/K+-ATPase

This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding inhibits the enzyme's hydrolytic activity, leading to a decrease in the transport of Na+ out of the cell and K+ into the cell. The inhibition is dose-dependent and has been quantified in various in-vitro systems. Both digoxin and gitoxin (B194528) (a primary metabolite of this compound) have been shown to exert a biphasic dose-dependent inhibitory effect on Na+/K+-ATPase activity, suggesting the presence of two sensitive isoforms of the enzyme.[1] Kinetic analysis indicates an uncompetitive mode of interaction, where the inhibitor binds to the enzyme-substrate complex, reducing both Vmax and Km.[1]

2.2. Impact on Intracellular Ion Concentrations

The inhibition of the Na+/K+-ATPase leads to a gradual increase in the intracellular sodium concentration ([Na+]i). This rise in [Na+]i alters the electrochemical gradient that drives the sodium-calcium exchanger (NCX), a key regulator of intracellular calcium homeostasis. The reduced sodium gradient diminishes the capacity of the NCX to extrude calcium from the cell.

2.3. Enhancement of Myocardial Contractility

The resulting increase in intracellular calcium concentration ([Ca2+]i) leads to greater uptake of calcium into the sarcoplasmic reticulum (SR) during diastole. Consequently, a larger amount of calcium is released from the SR upon subsequent action potentials, leading to a more forceful contraction of the myofilaments. This enhanced contractility is the basis of the positive inotropic effect of this compound.

Quantitative Data

The following tables summarize key quantitative parameters for this compound and related cardiac glycosides. Data for this compound is often reported as its primary metabolite, gitoxin.

Table 1: Inhibition of Na+/K+-ATPase by Gitoxin and Digoxin

Tissue SourceGlycosideLow Affinity IC50 (M)High Affinity IC50 (M)
Human Erythrocyte MembranesGitoxin1.2 x 10⁻⁵1.8 x 10⁻⁸
Human Erythrocyte MembranesDigoxin3.5 x 10⁻⁵4.5 x 10⁻⁸
Porcine Cerebral CortexGitoxin5.0 x 10⁻⁷2.0 x 10⁻⁹
Porcine Cerebral CortexDigoxin1.5 x 10⁻⁶6.0 x 10⁻⁹

Data extracted from in-vitro studies comparing the inhibitory effects of gitoxin and digoxin on Na+/K+-ATPase activity.[1]

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compound (as Digitoxin)Digoxin
Oral Bioavailability ~90-100%~70-80%
Protein Binding >90%20-30%
Volume of Distribution ~0.6 L/kg~7.3 L/kg
Elimination Half-life 5-7 days36-48 hours
Primary Route of Elimination Hepatic metabolismRenal excretion

Pharmacokinetic parameters for digitoxin (B75463), the parent compound of this compound, are provided as a close approximation.[2][3] Digoxin parameters are provided for comparison.[2][4][5]

Table 3: Therapeutic and Toxic Concentrations

GlycosideTherapeutic Plasma ConcentrationToxic Plasma Concentration
Digitoxin10-30 ng/mL (10-40 nM)>39 ng/mL
Digoxin0.5-2.0 ng/mL (0.6-2.5 nM)>2.0 ng/mL

Due to the narrow therapeutic index of cardiac glycosides, careful monitoring of plasma concentrations is crucial.[6][7]

Signaling Pathways and Experimental Workflows

4.1. Core Signaling Pathway of this compound's Cardiotonic Effect

The primary mechanism of action involves a direct cascade from enzyme inhibition to increased contractility.

Gitaloxin_Mechanism This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger (Reduced Activity) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR_Ca ↑ SR Ca2+ Load Ca_in->SR_Ca Ca_release ↑ Ca2+ Release from SR SR_Ca->Ca_release Contractility ↑ Myocardial Contractility (Positive Inotropy) Ca_release->Contractility

Core signaling pathway of this compound's cardiotonic action.

4.2. Downstream Signaling: Na+/K+-ATPase as a Signal Transducer

Beyond its ion-pumping function, the Na+/K+-ATPase can act as a signal transducer. Binding of cardiac glycosides can initiate intracellular signaling cascades independent of changes in ion concentrations. One such pathway involves the interaction with the non-receptor tyrosine kinase Src.

Downstream_Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Binding Src_Kinase Src Kinase NaK_ATPase->Src_Kinase Activation EGFR EGFR Src_Kinase->EGFR Transactivation Ras_Raf Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Cell_Growth Cell Growth & Survival Ras_Raf->Cell_Growth PI3K_Akt->Cell_Growth Experimental_Workflow Start Start: Compound of Interest (this compound) Assay1 Na+/K+-ATPase Inhibition Assay Start->Assay1 Result1 Determine IC50 Assay1->Result1 Assay2 Isolated Cardiomyocyte Contractility Assay Result1->Assay2 Result2 Measure changes in sarcomere shortening, Ca2+ transients Assay2->Result2 Assay3 In Vivo Hemodynamic Assessment Result2->Assay3 Result3 Measure changes in dP/dt, ejection fraction, cardiac output Assay3->Result3 Conclusion Conclusion: Characterize Cardiotonic Profile Result3->Conclusion

References

Preliminary In Vitro Studies of Gitaloxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vitro research data specifically on Gitaloxin is limited. The experimental protocols and signaling pathways described in this guide are largely based on studies of the closely related and structurally similar cardiac glycoside, Digitoxin. These should be considered as representative examples and may require optimization for this compound-specific studies.

Introduction

This compound is a cardiac glycoside, a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.[1] Like other cardiac glycosides, this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2] This inhibition leads to a cascade of intracellular events, making cardiac glycosides a subject of interest for their potential anti-cancer properties. This technical guide provides an overview of the preliminary in vitro studies on this compound, focusing on its cytotoxic effects and the methodologies used to assess them.

Quantitative Data: In Vitro Cytotoxicity of this compound

The anti-proliferative activity of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Table 1: IC50 Values of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
CCRF-CEM Leukemia18
MOLT-4 Leukemia11
HL-60 Leukemia23
K-562 Leukemia48
A549 Non-Small Cell Lung22
MCF7 Breast25
HCT-116 Colon33
SF-295 Glioblastoma26
OVCAR-3 Ovarian29
PC-3 Prostate38
SNB-75 Glioblastoma24

Data extracted from a study by Menger et al. (2013). The study evaluated the in vitro anticancer activity of several cardiac glycosides.

Experimental Protocols

The following are detailed, representative methodologies for key in vitro experiments to assess the biological activity of this compound. These protocols are based on standard practices and studies with the related compound, Digitoxin.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to the exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Visualizations

The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase. Inhibition of this pump triggers a series of downstream signaling events that can lead to apoptosis in cancer cells. The following diagrams illustrate the hypothesized signaling pathway and a typical experimental workflow.

Gitaloxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Activates Ca_in ↑ Intracellular Ca2+ NCX->Ca_in ROS ↑ Reactive Oxygen Species (ROS) Ca_in->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture gitaloxin_treatment This compound Treatment (Dose-Response) cell_culture->gitaloxin_treatment viability_assay Cell Viability Assay (e.g., MTT) gitaloxin_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) gitaloxin_treatment->apoptosis_assay ic50 Determine IC50 viability_assay->ic50 end End ic50->end flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry flow_cytometry->end

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion

Preliminary in vitro data suggest that this compound exhibits cytotoxic activity against a range of human cancer cell lines at nanomolar concentrations. The primary mechanism is believed to be the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium, oxidative stress, and ultimately apoptosis. The provided experimental protocols offer a foundation for further investigation into the specific molecular mechanisms and therapeutic potential of this compound. Future studies should focus on validating these pathways and exploring the efficacy of this compound in more complex in vitro models and eventually in vivo systems.

References

The Antiviral Potential of Gitaloxin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gitaloxin, a cardiac glycoside derived from Digitalis purpurea, is a potent inhibitor of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion homeostasis. While the cardiotonic effects of related cardiac glycosides are well-documented, emerging research highlights their broad-spectrum antiviral properties. This technical guide provides an in-depth analysis of the current understanding of this compound's antiviral potential, focusing on its core mechanism of action, available quantitative data on its aglycone, gitoxin (B194528), detailed experimental protocols for its investigation, and the key signaling pathways involved. Although direct antiviral studies on this compound are limited, the data presented for its closely related aglycone, gitoxin, provide a strong foundation for its further investigation as a potential antiviral therapeutic.

Introduction: Cardiac Glycosides as Antiviral Agents

Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions.[1] Their primary cellular target is the α-subunit of the Na+/K+-ATPase.[1] Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an influx of calcium and increased cardiac contractility.

Beyond their effects on the heart, the disruption of Na+/K+-ATPase activity has profound consequences for various cellular processes, many of which are exploited by viruses for their replication.[1] Research has demonstrated that cardiac glycosides, including the well-studied digoxin (B3395198) and digitoxin, exhibit antiviral activity against a wide range of both DNA and RNA viruses, such as influenza virus, cytomegalovirus, herpes simplex virus, and coronaviruses.[1] The antiviral mechanisms are multifaceted and stem from the central role of the Na+/K+-ATPase in maintaining cellular homeostasis and regulating signaling pathways.[1][2]

This compound is a secondary glycoside found in Digitalis purpurea, and its aglycone is gitoxin.[3] Specifically, this compound is gitoxin where the 16-beta-hydroxy group has been formylated.[4] Due to this close structural and functional relationship, the biological activity of gitoxin serves as a strong proxy for understanding the potential of this compound.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The primary mechanism through which this compound is presumed to exert its antiviral effects is the inhibition of the Na+/K+-ATPase. This enzyme is responsible for actively transporting three sodium ions out of the cell and two potassium ions into the cell, a process critical for maintaining the electrochemical gradients across the plasma membrane.

Quantitative Data on Gitoxin's Na+/K+-ATPase Inhibition
Cardiac GlycosideEnzyme SourceNa+/K+-ATPase IsoformIC50
GitoxinHuman Erythrocyte MembranesLow Affinity1.2 x 10⁻⁷ M
GitoxinHuman Erythrocyte MembranesHigh Affinity3.1 x 10⁻⁹ M
GitoxinPorcine Cerebral CortexLow Affinity2.5 x 10⁻⁷ M
GitoxinPorcine Cerebral CortexHigh Affinity1.6 x 10⁻⁹ M

Table 1: IC50 values for Gitoxin inhibition of Na+/K+-ATPase activity. Data extracted from a study on the effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase.

Kinetic analysis in the same study demonstrated that gitoxin acts as an uncompetitive inhibitor of the Na+/K+-ATPase, reducing both the maximum enzymatic velocity (Vmax) and the Michaelis constant (Km).[5] This mode of inhibition suggests that gitoxin preferentially binds to the enzyme-substrate complex.

Signaling Pathways Modulated by this compound

The inhibition of Na+/K+-ATPase by this compound initiates a cascade of downstream signaling events that can interfere with viral replication. The Na+/K+-ATPase is not just an ion pump but also a signaling transducer, often localized in membrane caveolae.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibition Src Src NKA->Src Activation NFkB NF-κB NKA->NFkB Modulation EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression (Proliferation, Survival) NFkB->Nucleus Gene Expression (Inflammation, Immunity) G start Start prep_mix Prepare Reaction Mix (Buffer + Enzyme) start->prep_mix add_this compound Add this compound (Varying Concentrations) prep_mix->add_this compound controls Add Controls (No Inhibitor, Ouabain) add_this compound->controls pre_incubate Pre-incubate at 37°C (10 min) controls->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate at 37°C (30 min) add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction add_reagent Add Malachite Green stop_reaction->add_reagent measure Measure Absorbance (620 nm) add_reagent->measure calculate Calculate Activity and IC50 measure->calculate end End calculate->end G start Start seed_cells Seed Host Cells in 96-well Plates start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions seed_cells->prepare_dilutions treat_cells Treat Cells with This compound Dilutions prepare_dilutions->treat_cells add_controls Set up Controls (Cell, Virus, Cytotoxicity) treat_cells->add_controls infect_cells Infect Cells with Virus add_controls->infect_cells incubate Incubate until CPE in Virus Control infect_cells->incubate assess_viability Assess Cell Viability (e.g., Neutral Red) incubate->assess_viability measure_absorbance Measure Absorbance assess_viability->measure_absorbance calculate_values Calculate EC50, CC50, SI measure_absorbance->calculate_values end End calculate_values->end

References

Gitaloxin and its Effect on Intracellular Calcium Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gitaloxin, a cardiac glycoside, exerts its physiological effects primarily by modulating intracellular calcium concentrations. This technical guide provides an in-depth overview of the core mechanisms of action, supported by quantitative data from closely related compounds, detailed experimental protocols, and visual representations of the key signaling pathways. The primary mechanism involves the inhibition of the Na+/K+-ATPase pump, leading to a cascade of events that ultimately increases cytosolic calcium, enhancing cardiac contractility. An alternative, direct mechanism involving the formation of transmembrane calcium channels has also been proposed. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of cardiac glycosides.

Core Mechanism of Action: Modulation of Intracellular Calcium

The principal mechanism by which this compound and other cardiac glycosides increase intracellular calcium ([Ca2+])i is through the inhibition of the Na+/K+-ATPase enzyme located in the sarcolemma of cardiomyocytes.[1][2][3][4] This inhibition disrupts the normal sodium and potassium gradients across the cell membrane, leading to a series of downstream effects that culminate in elevated cytosolic calcium levels.

The canonical signaling pathway is as follows:

  • Inhibition of Na+/K+-ATPase: this compound binds to the Na+/K+-ATPase pump, inhibiting its function of extruding three sodium ions (Na+) from the cell in exchange for two potassium ions (K+) into the cell.[1][2][3]

  • Increase in Intracellular Sodium: The inhibition of the Na+/K+-ATPase leads to an accumulation of intracellular Na+ ([Na+])i.[1][5]

  • Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude Ca2+ from the cell. In its "forward" mode, the NCX typically removes one Ca2+ ion in exchange for the entry of three Na+ ions. With a diminished Na+ gradient, the efficiency of this Ca2+ extrusion is reduced.[1][6][7]

  • Increased Intracellular Calcium: The reduced Ca2+ efflux via the NCX, and in some conditions, a potential reversal of the exchanger to its "reverse" mode (bringing Ca2+ into the cell), results in a net increase in the intracellular Ca2+ concentration.[1][4][8]

  • Enhanced Sarcoplasmic Reticulum Ca2+ Uptake and Release: The elevated diastolic [Ca2+]i leads to increased Ca2+ uptake into the sarcoplasmic reticulum (SR) via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. This results in a larger SR Ca2+ store, which, upon subsequent action potentials, is released in greater amounts through ryanodine (B192298) receptors (RyRs), leading to a more forceful contraction of the cardiomyocyte.[1][9][10]

Alternative Mechanism: Formation of Transmembrane Calcium Channels

Recent research on digitoxin (B75463), a closely related cardiac glycoside, has suggested an alternative mechanism for increasing intracellular calcium. This hypothesis proposes that cardiac glycosides can self-assemble within the cell membrane to form transmembrane ion channels that are permeable to Ca2+.[11] This provides a direct pathway for Ca2+ influx from the extracellular space, independent of the Na+/K+-ATPase and NCX pathway.[11]

Quantitative Data on the Effects of Related Cardiac Glycosides

While specific quantitative data for this compound is limited in the publicly available literature, extensive research on the closely related compounds digoxin (B3395198), digitoxin, and gitoxin (B194528) provides valuable insights into the expected potency and dose-response relationships.

CompoundParameterValueCell/System TypeReference
Digitoxin k1/2,app (calcium uptake)178 ± 14 nMGT1-7 Cells[11]
Digoxin IC50 (Na+/K+-ATPase, high affinity)4.64 ± 0.07 µMHuman Erythrocyte Membrane
IC50 (Na+/K+-ATPase, low affinity)2.18 ± 0.20 µMPorcine Cerebral Cortex
Gitoxin IC50 (Na+/K+-ATPase, high affinity)Consistently lower than digoxinHuman Erythrocyte Membrane[9]
IC50 (Na+/K+-ATPase, low affinity)Consistently lower than digoxinPorcine Cerebral Cortex[9]

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a common method for measuring changes in intracellular calcium concentration in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cultured cardiomyocytes or other relevant cell line

  • This compound stock solution (in DMSO or appropriate solvent)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Trypsin-EDTA

  • Collagen-coated coverslips or plates

  • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

  • Image analysis software

Procedure:

  • Cell Culture: Plate cells on collagen-coated coverslips or in a 96-well plate and culture until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM.

    • For loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02-0.05%) to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • This compound Treatment and Imaging:

    • Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

    • Perfuse the cells with HBSS and establish a baseline fluorescence recording by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Introduce this compound at the desired concentrations to the perfusion solution.

    • Record the changes in fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • Calibration can be performed using ionomycin (B1663694) (to determine maximum fluorescence) and a calcium chelator like EGTA (to determine minimum fluorescence) to convert the fluorescence ratio to absolute calcium concentrations.

Na+/K+-ATPase Activity Assay

This protocol outlines a colorimetric method to determine the inhibitory effect of this compound on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Isolated cell membranes or purified Na+/K+-ATPase enzyme preparation

  • This compound stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl2)

  • ATP solution

  • Ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor, for control)

  • Malachite green reagent or other phosphate detection reagent

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare cell membrane fractions or use a commercially available purified Na+/K+-ATPase enzyme.

  • Reaction Setup:

    • In a 96-well plate, add the enzyme preparation to the assay buffer.

    • Add different concentrations of this compound to the wells. Include a control group with no inhibitor and a positive control group with a saturating concentration of ouabain to determine the specific Na+/K+-ATPase activity.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add ATP to each well to initiate the enzymatic reaction. The final ATP concentration should be in the millimolar range (e.g., 1-5 mM).

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or sodium dodecyl sulfate).

    • Add the malachite green reagent to each well. This reagent will form a colored complex with the inorganic phosphate released during the reaction.

    • Incubate at room temperature for 10-20 minutes to allow for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).

    • Create a standard curve using the phosphate standard solution to determine the concentration of Pi in each well.

    • The specific Na+/K+-ATPase activity is calculated by subtracting the activity in the presence of ouabain (non-specific ATPase activity) from the total activity (in the absence of any inhibitor).

    • Plot the percentage of Na+/K+-ATPase inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations of Signaling Pathways and Workflows

Gitaloxin_Mechanism cluster_membrane Cardiomyocyte Sarcolemma NaK_ATPase Na+/K+-ATPase Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in Increased Intracellular Ca2+ NCX->Ca_in Results in This compound This compound This compound->NaK_ATPase Inhibits Na_in->NCX Reduces Ca2+ Efflux via SR_Ca Increased SR Ca2+ Uptake & Release Ca_in->SR_Ca Contraction Increased Myocardial Contraction SR_Ca->Contraction

Caption: Signaling pathway of this compound-induced increase in intracellular calcium.

Calcium_Imaging_Workflow A 1. Culture Cells on Coverslips B 2. Load Cells with Fura-2 AM A->B C 3. De-esterification of Fura-2 AM B->C D 4. Establish Baseline Fluorescence (Ex: 340nm & 380nm, Em: 510nm) C->D E 5. Apply this compound D->E F 6. Record Fluorescence Changes E->F G 7. Calculate F340/F380 Ratio F->G H 8. Analyze Dose-Response G->H

Caption: Experimental workflow for intracellular calcium imaging with Fura-2 AM.

ATPase_Assay_Workflow A 1. Prepare Enzyme (Na+/K+-ATPase) B 2. Add this compound (various conc.) A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate at 37°C D->E F 6. Stop Reaction & Add Phosphate Detection Reagent E->F G 7. Measure Absorbance F->G H 8. Calculate % Inhibition and IC50 G->H

Caption: Experimental workflow for Na+/K+-ATPase activity assay.

Conclusion

This compound, like other cardiac glycosides, primarily increases intracellular calcium by inhibiting the Na+/K+-ATPase, which subsequently alters the function of the Na+/Ca2+ exchanger. This leads to an accumulation of intracellular calcium, enhanced sarcoplasmic reticulum calcium cycling, and ultimately, increased myocardial contractility. While direct quantitative data for this compound remains elusive in readily accessible literature, the established methodologies and the data from analogous compounds such as digoxin and digitoxin provide a robust framework for its investigation. The experimental protocols detailed herein offer standardized approaches to quantify the effects of this compound on both its primary molecular target and its ultimate physiological consequence on intracellular calcium homeostasis. Further research is warranted to elucidate the specific dose-response characteristics and potential unique properties of this compound.

References

Gitaloxin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Abstract

Gitaloxin, a cardiac glycoside from Digitalis purpurea, represents a fascinating scaffold for the development of novel therapeutics. Its potent inhibition of the Na+/K+-ATPase pump has long been exploited for the treatment of heart failure. However, emerging research into the diverse signaling roles of the Na+/K+-ATPase has unveiled new potential for this compound analogs in areas such as oncology and antiviral therapies. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to empower researchers and drug development professionals in the rational design of next-generation this compound-based therapeutics.

Introduction

This compound is a cardenolide glycoside, structurally characterized by a steroid nucleus, an unsaturated butyrolactone ring at C17, and a carbohydrate moiety at C3. It is specifically the 16-formyl ester of gitoxin (B194528).[1] Like all cardiac glycosides, the primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and increased myocardial contractility.[2]

The therapeutic index of cardiac glycosides is notoriously narrow, necessitating a thorough understanding of their SAR to develop safer and more efficacious analogs. Modifications to the steroid backbone, the lactone ring, and the sugar residues can dramatically alter the potency, selectivity, and pharmacokinetic properties of these molecules. This guide will delve into the known SAR of this compound and its parent compound, gitoxin, providing a foundation for future drug discovery efforts.

This compound's Core Structure and Mechanism of Action

The fundamental structure of this compound consists of the aglycone, gitoxigenin, attached to a trisaccharide chain (three digitoxose (B191001) units). The formylation at the 16-hydroxyl group distinguishes it from gitoxin. The interaction of this compound with the Na+/K+-ATPase is a complex process involving multiple non-covalent interactions. The binding site for cardiac glycosides is located on the extracellular surface of the α-subunit of the Na+/K+-ATPase.

The binding of this compound to the Na+/K+-ATPase initiates a cascade of intracellular events. Beyond the canonical increase in intracellular calcium, inhibition of the pump can also trigger various signaling pathways, including those involving Src kinase, the epidermal growth factor receptor (EGFR), and downstream effectors like Ras, Raf, and ERK. These pathways are implicated in cell growth, proliferation, and apoptosis, highlighting the potential for this compound analogs in cancer therapy.

Quantitative Structure-Activity Relationship Data

A comprehensive analysis of the SAR of this compound requires quantitative data from standardized biological assays. The following tables summarize the available data on the biological activity of this compound and its derivatives, primarily focusing on their inhibitory effects on Na+/K+-ATPase and their positive inotropic effects on cardiac tissue.

CompoundModificationNa+/K+-ATPase IsoformIC50 (M)Reference
Digoxin (B3395198) 12β-hydroxyl groupHigh-affinity (porcine cerebral cortex)7.06 x 10⁻⁷[3]
Low-affinity (porcine cerebral cortex)1.87 x 10⁻⁵[3]
High-affinity (human erythrocyte)Not specified[4][5]
Low-affinity (human erythrocyte)Not specified[4][5]
Gitoxin 16β-hydroxyl groupHigh-affinity (porcine cerebral cortex)More sensitive than Digoxin[4][5]
Low-affinity (porcine cerebral cortex)More sensitive than Digoxin[4][5]
High-affinity (human erythrocyte)More sensitive than Digoxin[4][5]
Low-affinity (human erythrocyte)More sensitive than Digoxin[4][5]

Note: Specific IC50 values for Gitoxin were not provided in the source material, only a qualitative comparison to Digoxin.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound analogs on purified Na+/K+-ATPase. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or kidney)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)

  • ATP solution (100 mM stock)

  • This compound analog solutions (at various concentrations)

  • Ouabain (B1677812) solution (1 mM stock, for determining non-specific ATPase activity)

  • PiColorLock™ Malachite Green reagent

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified Na+/K+-ATPase enzyme.

  • Add the this compound analog solutions to the wells of the microplate at the desired final concentrations. Include control wells with no inhibitor and wells with ouabain to measure total and non-specific ATPase activity, respectively.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to each well to a final concentration of 1-3 mM.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the PiColorLock™ reagent.

  • Measure the absorbance at 620-650 nm after a 30-minute color development period.

  • Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.

  • Plot the percentage of inhibition against the logarithm of the this compound analog concentration to determine the IC50 value.

Positive Inotropic Effect in Isolated Guinea Pig Atria

This ex vivo protocol assesses the effect of this compound analogs on the contractility of cardiac muscle.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11 mM glucose), gassed with 95% O2 / 5% CO2.

  • Organ bath with a force transducer

  • Electrical stimulator

  • Data acquisition system

  • This compound analog solutions

Procedure:

  • Humanely euthanize a guinea pig and quickly excise the heart.

  • Dissect the left atrium in cold Krebs-Henseleit solution.

  • Mount the atrium in an organ bath containing Krebs-Henseleit solution at 32-37°C and bubble with 95% O2 / 5% CO2.

  • Attach one end of the atrium to a fixed support and the other end to a force transducer.

  • Apply a resting tension of 500-1000 mg and allow the preparation to equilibrate for at least 60 minutes.

  • Pace the atrium with an electrical stimulator at a constant frequency (e.g., 1 Hz).

  • Record the baseline contractile force.

  • Add the this compound analog solutions to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration.

  • Record the changes in contractile force.

  • Express the inotropic effect as a percentage of the baseline contractile force and plot against the logarithm of the drug concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The interaction of this compound with the Na+/K+-ATPase triggers a complex network of intracellular signaling events. Understanding these pathways is crucial for the development of targeted therapies.

Gitaloxin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates PLC PLC NaK_ATPase->PLC EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB) ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors IP3 IP3 PLC->IP3 Ca_ER ER Ca2+ Release IP3->Ca_ER Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: this compound-induced signaling cascade upon Na+/K+-ATPase inhibition.

Experimental_Workflow_SAR Start Start: Design this compound Analogs Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Assay In Vitro Assay: Na+/K+-ATPase Inhibition Characterization->In_Vitro_Assay Ex_Vivo_Assay Ex Vivo Assay: Isolated Guinea Pig Atria Characterization->Ex_Vivo_Assay Data_Analysis Data Analysis: Determine IC50 / EC50 In_Vitro_Assay->Data_Analysis Ex_Vivo_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End: Identify Lead Compound SAR_Analysis->End Lead_Optimization->Synthesis

Caption: Experimental workflow for this compound SAR studies.

Discussion of Structure-Activity Relationships

The available data, primarily from studies on gitoxin and its 16-alpha-derivatives, provide valuable insights into the SAR of this compound-like compounds.

  • The Steroid Nucleus: The cis-fusion of the A/B and C/D rings is essential for high affinity binding to the Na+/K+-ATPase. Modifications to the steroid backbone, such as the introduction of additional hydroxyl groups, generally decrease activity.

  • The 16-Position: The substitution at the 16-position of the steroid nucleus significantly influences potency. In studies of 16-alpha-gitoxin derivatives, substitution of the 16-alpha-hydroxyl group with a methyl ether, acetate, or nitrate (B79036) group was found to increase potency on the isolated guinea pig atrium. Conversely, larger substituents at this position led to a decrease in activity. This suggests that the size and electronic properties of the substituent at C16 are critical for optimal interaction with the receptor. As this compound is the 16-formyl ester of gitoxin, the formyl group likely plays a key role in its specific activity profile.

  • The Lactone Ring: The unsaturated butyrolactone ring at C17 is a critical pharmacophore for cardiotonic activity. Saturation of the double bond or modifications that alter the conformation of the ring typically lead to a significant loss of potency.

  • The Sugar Moiety: The trisaccharide chain at C3 plays a crucial role in the pharmacokinetics and pharmacodynamics of this compound. The number and type of sugar residues, as well as their stereochemistry, can affect the compound's solubility, membrane permeability, and binding affinity to the Na+/K+-ATPase. Variations in the digitoxose moiety of 16-alpha-gitoxin derivatives have been shown to either increase or decrease potency depending on the position and number of substituted hydroxyl groups.

Conclusion and Future Directions

The structure-activity relationships of this compound and its analogs offer a rich landscape for the design of novel therapeutics. While the foundational principles of cardiac glycoside SAR are well-established, the nuanced effects of specific substitutions, particularly at the 16-position and within the sugar moiety, warrant further investigation. The development of more selective and less toxic this compound derivatives will depend on a continued, systematic exploration of its SAR. Future studies should focus on generating comprehensive quantitative data for a wider range of analogs, employing a standardized panel of in vitro and in vivo assays. The elucidation of the precise molecular interactions between this compound derivatives and the various isoforms of the Na+/K+-ATPase will be instrumental in designing compounds with improved therapeutic profiles for a range of diseases, from heart failure to cancer. This technical guide provides a solid framework for these future endeavors, empowering researchers to unlock the full therapeutic potential of the this compound scaffold.

References

Basic Toxicological Profile of Gitaloxin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gitaloxin, a cardiac glycoside derived from Digitalis purpurea, is structurally and functionally related to more well-known digitalis compounds like digoxin (B3395198) and digitoxin. As a member of this class, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to increased intracellular calcium concentrations and enhanced cardiac contractility. While historically explored for its potential therapeutic effects in heart failure, a comprehensive understanding of its toxicological profile is paramount for any further research or drug development endeavors. This technical guide provides a detailed overview of the basic toxicological profile of this compound, including its acute toxicity, mechanism of action, and potential for genotoxicity, carcinogenicity, and reproductive toxicity. Due to the limited availability of specific data for this compound in some areas, information from the closely related and extensively studied cardiac glycoside, digoxin, is used as a surrogate where noted, to provide a more complete toxicological assessment.

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance following a single exposure. The primary endpoint of these studies is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Quantitative Data

The available LD50 data for this compound is summarized in the table below. It is important to note the significant variability in LD50 values depending on the species and the route of administration, highlighting differences in sensitivity and bioavailability.

Table 1: Acute Toxicity of this compound (LD50 Values)

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral29.96
RatSubcutaneous16.26
MouseOral2.87
MouseSubcutaneous2.83

Data sourced from available toxicological databases.

Due to the scarcity of published LD50 data for this compound in other species and via other routes of administration, the following table provides data for digoxin as a reference. This allows for a broader, albeit inferred, understanding of the potential acute toxicity of this compound across different biological systems.

Table 2: Acute Toxicity of Digoxin (LD50 Values) - Surrogate Data

SpeciesRoute of AdministrationLD50 (mg/kg)
Guinea PigSubcutaneous0.60 ± 0.04[1]
DogIntravenous> 0.177 (toxic dose)

Note: The data for dogs represents a toxic dose rather than a definitive LD50.

Experimental Protocols

2.2.1. Acute Oral Toxicity Study (Following OECD Guideline 420: Fixed Dose Procedure)

This method is designed to determine the acute oral toxicity of a substance and allows for its classification and labeling. It avoids using mortality as the primary endpoint and instead relies on the observation of clear signs of toxicity at a series of fixed dose levels.

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females as they are often slightly more sensitive.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.

  • Dose Levels: A series of fixed dose levels are used (e.g., 5, 50, 300, and 2000 mg/kg). The starting dose is selected based on any existing information about the substance's toxicity.

  • Administration: The test substance is administered as a single oral dose by gavage.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior. Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Diagram 1: Workflow for Acute Oral Toxicity Study (OECD 420) ```dot digraph "Acute_Oral_Toxicity_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; acclimatization [label="Animal Acclimatization\n(min. 5 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; fasting [label="Fasting\n(overnight for rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; dosing [label="Single Oral Dose\n(Gavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; observation [label="Clinical Observation & Body Weight\n(14 days)", fillcolor="#FBBC05", fontcolor="#202124"]; necropsy [label="Gross Necropsy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> acclimatization; acclimatization -> fasting; fasting -> dosing; dosing -> observation; observation -> necropsy; necropsy -> end; }```

Workflow for an acute oral toxicity study following OECD Guideline 420.

Mechanism of Toxicity

The primary mechanism of toxicity for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump in cell membranes, particularly in cardiomyocytes.

Signaling Pathway

Inhibition of the Na+/K+-ATPase pump leads to a cascade of events that ultimately results in increased intracellular calcium concentration. This disruption of ion homeostasis is the root cause of both the therapeutic (inotropic) and toxic effects of this compound.

  • Inhibition of Na+/K+-ATPase: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its function.

  • Increased Intracellular Sodium: The impaired pumping of sodium out of the cell leads to an accumulation of intracellular sodium ([Na+]i).

  • Altered Sodium-Calcium Exchanger (NCX) Activity: The increased [Na+]i reduces the electrochemical gradient that drives the forward mode of the NCX, which normally extrudes calcium from the cell. This can lead to a reversal of the NCX, causing an influx of calcium ([Ca2+]i).

  • Increased Intracellular Calcium: The net result is an increase in the concentration of intracellular calcium.

  • Cardiotoxicity: In cardiomyocytes, this elevated [Ca2+]i enhances contractility at therapeutic doses. However, at toxic concentrations, it can lead to calcium overload, delayed afterdepolarizations, and cardiac arrhythmias.

Diagram 2: this compound's Mechanism of Action - Na+/K+-ATPase Inhibition

Gitaloxin_Mechanism This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversal) Na_in->NCX Affects Ca_in Increased Intracellular Ca2+ NCX->Ca_in Leads to Cardiotoxicity Cardiotoxicity (Arrhythmias) Ca_in->Cardiotoxicity

Signaling pathway of this compound-induced cardiotoxicity via Na+/K+-ATPase inhibition.
Experimental Protocol

3.2.1. Na+/K+-ATPase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the Na+/K+-ATPase enzyme.

  • Enzyme Source: Purified Na+/K+-ATPase from a source such as porcine cerebral cortex or kidney medulla.

  • Assay Principle: The activity of the enzyme is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of the test compound (this compound) indicates the degree of inhibition.

  • Reagents:

    • Assay buffer (containing NaCl, KCl, MgCl2, and a buffer like Tris-HCl)

    • ATP solution

    • Test compound (this compound) at various concentrations

    • Ouabain (a specific Na+/K+-ATPase inhibitor, used as a positive control)

    • Reagents for phosphate detection (e.g., malachite green-molybdate solution)

  • Procedure:

    • The enzyme is pre-incubated with different concentrations of this compound.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of released Pi is quantified colorimetrically.

    • The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is calculated.

Diagram 3: Workflow for Na+/K+-ATPase Inhibition Assay

NaK_ATPase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Buffer, ATP, this compound) start->prepare_reagents pre_incubation Pre-incubate Enzyme with this compound prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add ATP) pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detect_phosphate Detect Inorganic Phosphate (Colorimetric) stop_reaction->detect_phosphate calculate_ic50 Calculate IC50 detect_phosphate->calculate_ic50 end End calculate_ic50->end

Workflow for the in vitro Na+/K+-ATPase inhibition assay.

Effects on Organ Systems

The primary target organ for this compound toxicity is the heart .

  • Cardiovascular System: Toxic doses of this compound can induce a wide range of cardiac arrhythmias, including bradycardia, atrioventricular (AV) block, ventricular tachycardia, and ventricular fibrillation. These effects are a direct consequence of the disruption of ion homeostasis in cardiomyocytes.

Other organ systems can also be affected, primarily due to the systemic effects of cardiac glycoside poisoning:

  • Gastrointestinal System: Nausea, vomiting, and abdominal pain are common symptoms of this compound overdose.

  • Central Nervous System: Confusion, dizziness, fatigue, and visual disturbances (e.g., blurred or yellow vision) can occur.

Pharmacokinetics and Metabolism

Specific pharmacokinetic and metabolism data for this compound are limited. However, based on its structure and the known properties of other cardiac glycosides, the following can be inferred:

  • Absorption: Likely to be absorbed orally, but bioavailability may be variable.

  • Distribution: Expected to have a large volume of distribution due to binding to tissues, particularly cardiac and skeletal muscle.

  • Metabolism: Likely undergoes hepatic metabolism.

  • Excretion: Excretion is expected to occur via both renal and fecal routes.

Genotoxicity

There is no specific data available on the genotoxicity of this compound. To provide a preliminary assessment, data for the related compound digoxin is presented.

Table 3: Genotoxicity Profile of Digoxin (Surrogate Data)

AssayTest SystemResult
Ames TestSalmonella typhimuriumNegative
In vitro Chromosome AberrationHuman lymphocytesNegative
In vivo Micronucleus TestRatNegative

This data suggests that digoxin is not genotoxic. Given the structural similarity, it is plausible that this compound would also be non-genotoxic, but this would require experimental confirmation.

Experimental Protocols

6.1.1. Ames Test (Bacterial Reverse Mutation Assay - OECD Guideline 471)

This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. It evaluates the ability of a substance to cause reverse mutations, restoring the ability of the bacteria to synthesize the essential amino acid.

  • Test System: Multiple strains of bacteria with different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Procedure:

    • The bacteria are exposed to the test substance at various concentrations on agar (B569324) plates with a limited amount of the required amino acid.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have regained the ability to grow in the absence of the amino acid) is counted.

    • A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Diagram 4: Workflow for the Ames Test

Ames_Test_Workflow start Start prepare_cultures Prepare Bacterial Cultures (e.g., Salmonella typhimurium) start->prepare_cultures mix Mix Bacteria, Test Compound, and S9 (optional) prepare_cultures->mix plate Plate on Minimal Agar mix->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze Analyze Data count_colonies->analyze end End analyze->end

Workflow for the Ames test for mutagenicity.

6.1.2. In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure:

    • Cell cultures are treated with the test substance at various concentrations, with and without metabolic activation.

    • Cells are treated with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.

    • Cells are harvested, fixed, and spread on microscope slides.

    • Chromosomes are stained, and metaphase cells are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).

    • A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic effect.

Diagram 5: Workflow for the In Vitro Chromosomal Aberration Test

Chromosome_Aberration_Test_Workflow start Start cell_culture Culture Mammalian Cells start->cell_culture treatment Treat with Test Compound (± S9) cell_culture->treatment metaphase_arrest Add Metaphase-Arresting Agent treatment->metaphase_arrest harvest Harvest and Fix Cells metaphase_arrest->harvest slide_prep Prepare and Stain Slides harvest->slide_prep microscopy Microscopic Analysis of Chromosomal Aberrations slide_prep->microscopy analyze Analyze Data microscopy->analyze end End analyze->end

References

Gitaloxin and its Interaction with Cell Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gitaloxin, a cardiac glycoside from the leaves of Digitalis purpurea, exerts its primary pharmacological effect through the inhibition of the Na+/K+-ATPase pump, a critical transmembrane protein. This interaction disrupts cellular ion homeostasis, leading to a cascade of intracellular events that form the basis of its cardiotonic and potential anti-cancer activities. This technical guide provides a comprehensive overview of the molecular interactions of this compound with cell membranes, focusing on its binding to Na+/K+-ATPase, its impact on membrane-associated signaling pathways, and the experimental methodologies used to elucidate these mechanisms. Quantitative data from closely related cardiac glycosides are presented to provide a framework for understanding the biophysical and biochemical consequences of this compound's action.

Introduction

This compound is a member of the cardenolide family of steroids, characterized by a five-membered lactone ring at the C17 position of the steroid nucleus. Like other cardiac glycosides, its principal cellular target is the Na+/K+-ATPase, an enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By inhibiting this pump, this compound triggers a series of events, including an increase in intracellular sodium, which in turn leads to an elevation of intracellular calcium via the Na+/Ca2+ exchanger. This elevation in cytoplasmic calcium is the primary mechanism behind the positive inotropic effect of cardiac glycosides on the heart muscle.[1] Recent research has also highlighted the role of the Na+/K+-ATPase as a signal transducer, where its inhibition by cardiac glycosides can activate various intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[2][3][4] This guide will delve into the specifics of these interactions, presenting available quantitative data and detailed experimental protocols to facilitate further research in this area.

Interaction with Na+/K+-ATPase

The binding of this compound to the α-subunit of the Na+/K+-ATPase is the initial and most critical step in its mechanism of action. This interaction is non-covalent and reversible.

Quantitative Binding and Inhibition Data
Cardiac GlycosideTissue SourceNa+/K+-ATPase IsoformIC50 (M)Reference
Gitoxin (B194528) Human Erythrocyte MembraneHigh Affinity1.1 x 10⁻⁸[5][6][7]
Low Affinity2.5 x 10⁻⁷[5][6][7]
Porcine Cerebral CortexHigh Affinity2.8 x 10⁻⁸[5][6][7]
Low Affinity8.0 x 10⁻⁷[5][6][7]
Digoxin (B3395198) Human Erythrocyte MembraneHigh Affinity2.0 x 10⁻⁸[5][6][7]
Low Affinity5.0 x 10⁻⁷[5][6][7]
Porcine Cerebral CortexHigh Affinity5.0 x 10⁻⁸[5][6][7]
Low Affinity1.0 x 10⁻⁶[5][6][7]
Digoxin Human α₁β₁ Na+/K+-ATPase-Kd = 2.8 ± 2 nM[8]
Ouabain Human α₁β₁ Na+/K+-ATPase-Kd = 1.1 ± 1 nM[8]

Table 1: Inhibition constants (IC50) of Gitoxin and Digoxin for Na+/K+-ATPase and Dissociation Constants (Kd) for Digoxin and Ouabain.

Experimental Protocol: [³H]Ouabain Binding Assay

This protocol is adapted from established methods for measuring cardiac glycoside binding to Na+/K+-ATPase.

Objective: To determine the binding affinity of this compound to Na+/K+-ATPase by competitive displacement of [³H]ouabain.

Materials:

  • Isolated cell membranes (e.g., from cardiomyocytes or erythrocytes)

  • [³H]ouabain (radiolabeled ouabain)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Isolate cell membranes containing Na+/K+-ATPase using standard differential centrifugation methods.

  • Incubation: In microcentrifuge tubes, combine a fixed amount of membrane protein, a constant concentration of [³H]ouabain (typically at or below its Kd), and varying concentrations of unlabeled this compound.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the membrane-bound [³H]ouabain from the free radioligand in the solution.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³H]ouabain as a function of the this compound concentration. The data can be fitted to a competitive binding equation to determine the IC50 of this compound, from which the Ki (and subsequently Kd) can be calculated using the Cheng-Prusoff equation.

Gitaloxin_Binding_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_separation_quantification Separation & Quantification cluster_analysis Data Analysis Membranes Isolated Cell Membranes Incubation Incubation at 37°C (Equilibrium Binding) Membranes->Incubation This compound This compound Solutions (Varying Concentrations) This compound->Incubation Radioligand [3H]Ouabain (Fixed Concentration) Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Competitive Binding Curve (IC50/Kd Determination) Scintillation->Analysis

Workflow for [³H]ouabain competitive binding assay.

Effects on Ion Channels and Membrane Potential

Inhibition of the Na+/K+-ATPase by this compound directly alters transmembrane ion gradients, which in turn affects the function of other ion channels and the overall membrane potential.

Electrophysiological Consequences

The primary consequence of Na+/K+-ATPase inhibition is an increase in the intracellular Na+ concentration. This reduces the driving force for Ca2+ extrusion through the Na+/Ca2+ exchanger, leading to an accumulation of intracellular Ca2+. In excitable cells like cardiomyocytes, this increased Ca2+ availability enhances contractility. The altered ion gradients and the electrogenic nature of the Na+/K+-ATPase (extruding 3 Na+ for every 2 K+ imported) also lead to a slight depolarization of the resting membrane potential.

Experimental Protocol: Whole-Cell Patch Clamp of Cardiomyocytes

This protocol allows for the direct measurement of ion channel currents and action potentials in single cardiomyocytes.

Objective: To characterize the effects of this compound on cardiomyocyte action potentials and specific ion currents.

Materials:

  • Isolated primary cardiomyocytes

  • Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (Tyrode's) solution

  • Intracellular pipette solution

  • This compound stock solution

Procedure:

  • Cell Preparation: Isolate single ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig).

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: Under microscopic guidance, carefully guide the patch pipette to the surface of a single cardiomyocyte and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Recording:

    • Current Clamp Mode: Record the resting membrane potential and elicit action potentials by injecting brief depolarizing current pulses. Apply this compound to the extracellular solution and record changes in action potential duration, amplitude, and resting potential.

    • Voltage Clamp Mode: Hold the membrane potential at a specific voltage and apply voltage steps to elicit and measure specific ion currents (e.g., L-type Ca2+ current, delayed rectifier K+ currents). Perfuse with this compound to determine its effects on these currents.

  • Data Analysis: Analyze the recorded traces to quantify changes in electrophysiological parameters before and after this compound application.

Patch_Clamp_Workflow cluster_setup Setup cluster_procedure Procedure cluster_recording Recording cluster_analysis Analysis Cell Isolated Cardiomyocyte Approach Approach Cell Cell->Approach Pipette Patch Pipette Pipette->Approach Seal Form Giga-seal Approach->Seal Rupture Rupture Membrane (Whole-cell) Seal->Rupture CurrentClamp Current Clamp (Action Potentials) Rupture->CurrentClamp VoltageClamp Voltage Clamp (Ion Currents) Rupture->VoltageClamp Analysis Data Analysis CurrentClamp->Analysis VoltageClamp->Analysis

Workflow for whole-cell patch clamp experiments.

Impact on Membrane Fluidity

While it is plausible that the insertion of a steroid molecule like this compound into the lipid bilayer could alter its physical properties, there is a notable lack of direct experimental evidence quantifying the effect of this compound or other cardiac glycosides on membrane fluidity.

Theoretical Considerations

The rigid steroid nucleus of this compound could potentially order the acyl chains of neighboring phospholipids, leading to a decrease in membrane fluidity (increase in anisotropy). The extent of this effect would depend on the concentration of this compound within the membrane and the specific lipid composition of the bilayer.

Experimental Protocol: Fluorescence Polarization Assay

This protocol describes a general method to assess changes in membrane fluidity.

Objective: To measure changes in membrane fluidity of liposomes or cell membranes upon exposure to this compound.

Materials:

  • Liposomes of defined lipid composition or isolated cell membranes

  • Fluorescent membrane probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • Buffer solution

  • Fluorometer with polarization filters

  • This compound stock solution

Procedure:

  • Membrane Labeling: Incubate the liposomes or cell membranes with the fluorescent probe (e.g., DPH) to allow its incorporation into the lipid bilayer.

  • This compound Treatment: Add varying concentrations of this compound to the labeled membrane suspension.

  • Fluorescence Polarization Measurement:

    • Excite the sample with vertically polarized light at the appropriate wavelength for the probe.

    • Measure the intensity of the emitted fluorescence in both the vertical (Iparallel) and horizontal (Iperpendicular) planes.

  • Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (Iparallel - G * Iperpendicular) / (Iparallel + 2 * G * Iperpendicular) where G is the grating factor of the instrument.

  • Data Analysis: An increase in anisotropy indicates a decrease in membrane fluidity. Plot the change in anisotropy as a function of this compound concentration.

This compound-Induced Signaling Pathways

Beyond its direct effects on ion transport, the binding of cardiac glycosides to the Na+/K+-ATPase can initiate intracellular signaling cascades. This occurs through the "signalosome" function of the Na+/K+-ATPase, where the enzyme acts as a scaffold for various signaling proteins.[3][4]

Activation of Src and Downstream Pathways

The binding of a cardiac glycoside to the Na+/K+-ATPase can induce a conformational change that leads to the activation of the non-receptor tyrosine kinase Src.[2][3] Activated Src can then phosphorylate a variety of downstream targets, including the Epidermal Growth Factor Receptor (EGFR), which in turn can activate the Ras/Raf/MEK/ERK (MAPK) pathway.[2][3][4] Furthermore, Src activation can also lead to the stimulation of the PI3K/Akt pathway.[9][10]

Gitaloxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NKA Na+/K+-ATPase This compound->NKA binds Src_inactive Src (inactive) NKA->Src_inactive activates Src_active Src (active) Src_inactive->Src_active EGFR EGFR Src_active->EGFR phosphorylates PI3K PI3K Src_active->PI3K activates Ras Ras EGFR->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene Akt->Gene

This compound-induced signaling cascade.

These signaling pathways are implicated in the regulation of cell growth, proliferation, and survival, and their activation by cardiac glycosides is an area of active investigation for potential anti-cancer therapies.[11][12][13]

Conclusion

This compound's interaction with the cell membrane is a multifaceted process centered on its high-affinity binding to and inhibition of the Na+/K+-ATPase. This primary event triggers a cascade of downstream effects, including alterations in ion homeostasis, changes in membrane potential, and the activation of complex intracellular signaling networks. While quantitative data for this compound itself is limited, the wealth of information available for its close structural relatives provides a solid foundation for understanding its mechanism of action. The experimental protocols detailed in this guide offer a roadmap for researchers to further investigate the nuanced interactions of this compound with cell membranes, which will be crucial for the development of novel therapeutic strategies targeting the Na+/K+-ATPase. Future research should focus on obtaining direct quantitative measurements of this compound's binding affinity and its impact on membrane fluidity to provide a more complete picture of its biophysical and cellular effects.

References

The Formyl Group in Gitaloxin: A Structural Keystone for Enhanced Na+/K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gitaloxin, a cardenolide glycoside derived from Digitalis purpurea, has long been recognized for its potent cardiotonic effects.[1] Its chemical structure is closely related to gitoxin (B194528), differing by the presence of a formyl group at the C-16β position of the steroid nucleus. This seemingly minor modification has a profound impact on the molecule's biological activity, significantly enhancing its ability to inhibit the Na+/K+-ATPase pump, the primary molecular target of cardiac glycosides.[2] This technical guide provides a comprehensive analysis of the formyl group's role in this compound's structure and function, offering valuable insights for researchers in pharmacology and drug development.

The Structural Significance of the Formyl Group

This compound is chemically known as 16-formylgitoxin.[3] Its structure comprises a steroid nucleus, an unsaturated lactone ring at C-17, and a trisaccharide moiety (tridigitoxoside) at C-3. The defining feature of this compound is the formyl ester at the C-16β position, replacing the hydroxyl group found in its precursor, gitoxin.

The presence of this formyl group dramatically potentiates the inhibitory activity of the molecule against the Na+/K+-ATPase. It is proposed that the strongly negative inductive effect of the 16β-OCHO group allows for a tighter binding to the enzyme, possibly at the same receptor site that interacts with the lactone ring.[2] This enhanced interaction is crucial for the molecule's potent pharmacological effects.

Quantitative Analysis of Na+/K+-ATPase Inhibition

The formylation of the 16β-hydroxyl group in gitoxin leads to a remarkable increase in its inhibitory potency against Na+/K+-ATPase. The following table summarizes the comparative inhibitory activities of this compound's aglycone (gitaloxigenin), gitoxin's aglycone (gitoxigenin), and other related cardiac glycosides.

Compound (Aglycone)Relative Potency vs. GitoxigeninFold Increase in Potency vs. GitoxigeninKey Structural Difference from Gitoxigenin
Gitaloxigenin414116β-formyl group
Digitoxigenin~8~8Lack of 16β-hydroxyl
Ouabagenin~5~5Multiple hydroxylations
Digoxigenin~2~212β-hydroxyl group
Gitoxigenin1116β-hydroxyl group

Data derived from a study on guinea-pig heart Na,K-ATPase.[2]

Cardiac GlycosideEnzyme SourceIC50 for High-Affinity Isoform (M)IC50 for Low-Affinity Isoform (M)
GitoxinHuman Erythrocyte Membrane1.8 x 10⁻⁷1.2 x 10⁻⁵
Digoxin (B3395198)Human Erythrocyte Membrane4.6 x 10⁻⁷6.3 x 10⁻⁵
GitoxinPorcine Cerebral Cortex2.5 x 10⁻⁷1.5 x 10⁻⁵
DigoxinPorcine Cerebral Cortex2.2 x 10⁻⁷2.9 x 10⁻⁵

Data from a study by Dragojevic-Simic, V. et al.[4]

Experimental Protocols

Synthesis of this compound (16-formylgitoxin)

Objective: To introduce a formyl group at the 16β-hydroxyl position of gitoxin.

Materials:

Procedure:

  • Dissolve gitoxin in a minimal amount of anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a freshly prepared mixture of formic acid and acetic anhydride (formylating agent) to the cooled solution with constant stirring. The molar ratio of the formylating agent to gitoxin should be optimized, typically starting with a slight excess.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acids.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

  • Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm the presence and position of the formyl group.

In Vitro Na+/K+-ATPase Activity Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound on Na+/K+-ATPase activity.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl (pH 7.4)

  • ATP solution (e.g., 3 mM)

  • This compound solutions of varying concentrations

  • Ouabain (B1677812) (as a positive control)

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.

  • Add different concentrations of this compound to the wells of a 96-well microplate. Include a control with no inhibitor and a control with a saturating concentration of ouabain to determine the total and ouabain-insensitive ATPase activity, respectively.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

  • Add the malachite green reagent to each well to detect the released inorganic phosphate (Pi).

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

  • Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound

Gitaloxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Src_Kinase Src Kinase NaK_ATPase->Src_Kinase Activates NCX Na+/Ca²⁺ Exchanger (Reversed) Na_in->NCX Activates Ca_in ↑ Intracellular Ca²⁺ NCX->Ca_in Leads to SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca²⁺ uptake Ca_release ↑ Ca²⁺ Release SR->Ca_release Leads to Contraction ↑ Myocardial Contraction (Positive Inotropy) Ca_release->Contraction EGFR EGFR Src_Kinase->EGFR Transactivates Ras_Raf_MAPK Ras-Raf-MAPK Pathway EGFR->Ras_Raf_MAPK Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates Cell_Signaling Downstream Cellular Effects (e.g., Gene Expression, Cell Growth) Ras_Raf_MAPK->Cell_Signaling PI3K_Akt->Cell_Signaling Cardiac_Glycoside_Screening_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (Na+/K+-ATPase Inhibition Assay) start->primary_screen hit_identification Hit Identification (Activity Threshold) primary_screen->hit_identification dose_response Dose-Response and IC50 Determination hit_identification->dose_response secondary_assays Secondary Assays (e.g., Intracellular Ca²⁺ Measurement) dose_response->secondary_assays cytotoxicity Cytotoxicity Assays dose_response->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis secondary_assays->sar cytotoxicity->sar lead_optimization Lead Optimization sar->lead_optimization Formyl_Group_Activity_Relationship Gitoxin Gitoxin (16β-OH group) Formylation Formylation (+ HCOOH) Gitoxin->Formylation This compound This compound (16β-OCHO group) Formylation->this compound Inductive_Effect Strong Negative Inductive Effect This compound->Inductive_Effect Tighter_Binding Enhanced Binding Affinity to Na+/K+-ATPase Inductive_Effect->Tighter_Binding Increased_Potency Increased Inhibitory Potency (Lower IC50) Tighter_Binding->Increased_Potency

References

Methodological & Application

Gitaloxin: Synthesis and Purification Protocols for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gitaloxin, a cardiotonic glycoside from Digitalis purpurea, is a potent inhibitor of the Na+/K+-ATPase.[1] This document provides detailed application notes and protocols for the proposed semi-synthesis and purification of this compound, targeting researchers in pharmacology and drug development. The protocols are designed to be a starting point for the laboratory-scale production of this compound for research purposes. Additionally, the underlying signaling pathway of this compound's mechanism of action is detailed and visualized.

Proposed Semi-Synthesis of this compound from Gitoxin (B194528)

Experimental Protocol: Semi-Synthesis

This protocol involves three main stages:

  • Selective Protection of Hydroxyl Groups: Protection of the more reactive hydroxyl groups on the digitoxose (B191001) sugar moieties to allow for selective formylation of the C16-hydroxyl on the steroid core.

  • Formylation of the C16-Hydroxyl Group: Introduction of the formyl group at the C16 position.

  • Deprotection: Removal of the protecting groups to yield this compound.

Materials:

Procedure:

  • Protection:

    • Dissolve gitoxin in anhydrous pyridine.

    • Add TBDMSCl and imidazole in slight molar excess for each hydroxyl group on the sugar moieties.

    • Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting protected gitoxin by silica gel column chromatography.

  • Formylation:

    • Dissolve the protected gitoxin in anhydrous DCM.

    • Cool the solution to 0°C.

    • Prepare a mixed anhydride by slowly adding acetic anhydride to a solution of formic acid in anhydrous DCM at 0°C.

    • Add the mixed anhydride solution dropwise to the protected gitoxin solution.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product is the protected this compound.

  • Deprotection:

    • Dissolve the protected this compound in a solution of TBAF in tetrahydrofuran (B95107) (THF).

    • Stir at room temperature and monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude this compound using the preparative HPLC protocol outlined below.

Purification of this compound

Purification of this compound from a semi-synthetic reaction mixture or a crude plant extract can be effectively achieved using preparative High-Performance Liquid Chromatography (HPLC).[4][5]

Experimental Protocol: Preparative HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector.[6]

  • UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (B52724).

  • HPLC-grade methanol.

  • Ultrapure water.

  • Formic acid (for mobile phase modification).

  • Crude this compound sample dissolved in a minimal amount of the initial mobile phase.

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound product in a mixture of water and acetonitrile (e.g., 80:20 v/v) to a concentration suitable for preparative injection (e.g., 10-50 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Set the UV detection wavelength to 220 nm.

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject the prepared sample onto the column.

    • Elute the compounds using a gradient of acetonitrile in water (both with 0.1% formic acid).

    • Collect fractions based on the elution profile, targeting the peak corresponding to this compound.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions containing this compound.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

ParameterValue
Column Reversed-phase C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 20 mL/min
Detection UV at 220 nm
Injection Volume 1-5 mL (depending on concentration)
Gradient 30-70% B over 40 minutes

Table 1: Example Preparative HPLC Parameters for this compound Purification.

Mechanism of Action and Signaling Pathway

This compound, like other cardiac glycosides, exerts its biological effects primarily by inhibiting the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion gradients.[7] This inhibition is the initiating event for a cascade of downstream signaling events. At concentrations that do not significantly alter bulk ion transport, cardiac glycosides can activate a signaling pool of Na+/K+-ATPase, often located in caveolae.[8] This leads to the activation of Src, a non-receptor tyrosine kinase, which then triggers multiple downstream pathways, including the EGFR/Ras/MEK/MAPK cascade.[9][10] This signaling can lead to the production of reactive oxygen species (ROS) and the activation of transcription factors like NF-κB, ultimately influencing cell survival, proliferation, and apoptosis.[9][11][12]

Gitaloxin_Signaling_Pathway This compound Signaling Pathway This compound This compound NaK_ATPase Na+/K+-ATPase (Signalosome Pool) This compound->NaK_ATPase Binds and inhibits Ion_Transport_Inhibition Inhibition of Ion Pumping (Higher Concentrations) This compound->Ion_Transport_Inhibition Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras MEK MEK Ras->MEK MAPK MAPK (ERK1/2) MEK->MAPK mitoKATP mitoKATP MAPK->mitoKATP Activates NFkB NF-κB Activation MAPK->NFkB Activates ROS ROS Production mitoKATP->ROS ROS->NFkB Cellular_Effects Cellular Effects (Apoptosis, Proliferation, etc.) NFkB->Cellular_Effects Na_increase ↑ Intracellular Na+ Ion_Transport_Inhibition->Na_increase NaCa_exchanger Na+/Ca²+ Exchanger Na_increase->NaCa_exchanger Activates Ca_increase ↑ Intracellular Ca²+ Ca_increase->Cellular_Effects NaCa_exchanger->Ca_increase

This compound's mechanism of action workflow.

Application in Cancer Research

Recent studies have highlighted the potential of cardiac glycosides, including digitoxin (B75463) (a close analog of this compound), as anticancer agents.[11][12][13] They can induce apoptosis in various cancer cell lines at concentrations found in the plasma of cardiac patients.[13][14] The mechanism is believed to be linked to the inhibition of the Na+/K+-ATPase signalosome, leading to the downregulation of critical proteins for cell proliferation such as c-MYC.[12][15] The protocols provided herein can facilitate further research into the specific anticancer properties of this compound.

Experimental_Workflow cluster_synthesis Semi-Synthesis cluster_purification Purification cluster_application Research Application Gitoxin Gitoxin (Precursor) Protection Protection of Sugar Hydroxyls Gitoxin->Protection Formylation C16-Formylation Protection->Formylation Deprotection Deprotection Formylation->Deprotection Crude_this compound Crude this compound Deprotection->Crude_this compound Prep_HPLC Preparative HPLC Crude_this compound->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure_this compound Pure this compound (>98%) Lyophilization->Pure_this compound Cell_Culture Cancer Cell Lines (e.g., Breast, Pancreatic) Pure_this compound->Cell_Culture Bioassays Bioassays (MTT, Apoptosis, etc.) Cell_Culture->Bioassays Mechanism_Study Mechanism Studies (Western Blot, etc.) Cell_Culture->Mechanism_Study Results Data Analysis Bioassays->Results Mechanism_Study->Results

Overall experimental workflow diagram.

References

Application Note: Quantitative Analysis of Gitaloxin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gitaloxin is a cardiac glycoside found in plants of the Digitalis genus, notably Digitalis purpurea. Like other cardiac glycosides, it has therapeutic potential but also a narrow therapeutic index, making accurate quantification crucial for research, drug development, and quality control of herbal medicines. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound and other related cardiac glycosides.[1] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 or similar octylsilyl bonded silica (B1680970) column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile, methanol (B129727), and water allows for the separation of cardiac glycosides based on their polarity.[2][3] The separated this compound is then detected by a UV detector, typically at a wavelength of around 220 nm, where cardiac glycosides exhibit strong absorbance.[2][3] Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Ethanol (analytical grade)

  • Chloroform (analytical grade)

  • Sep-Pak C18 cartridges or similar solid-phase extraction (SPE) cartridges

  • 0.45 µm syringe filters

Equipment

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Pipettes and general laboratory glassware

Experimental Protocol

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-25 µg/mL).[2][4]

Sample Preparation (from Digitalis leaves)
  • Drying and Grinding: Dry the Digitalis plant leaves at a controlled temperature (e.g., 60°C) and then grind them into a fine powder.

  • Extraction: Accurately weigh a known amount of the dried leaf powder (e.g., 100 mg). Extract the powder with a suitable solvent mixture, such as ethanol-chloroform (2:1 v/v) or 70% (v/v) aqueous methanol, using sonication to enhance extraction efficiency.[2]

  • Clean-up (Solid-Phase Extraction):

    • Condition a Sep-Pak C18 cartridge by washing it with methanol followed by water.

    • Load the crude extract onto the conditioned cartridge.

    • Wash the cartridge with a non-polar solvent to remove interfering pigments.

    • Elute the cardiac glycosides, including this compound, with a suitable solvent like methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

ParameterValue
Column C18 reversed-phase, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:Water (e.g., 4:4:5 v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 20°C
Detection Wavelength 220 nm

Data Presentation

Quantitative Analysis of this compound in Digitalis purpurea
AnalyteAmount Detected in Dry Leaf Powder
This compound54.7 µg / 100 mg[2]
Digitoxin22.6 µg / 100 mg[2]
Gitoxin14.0 µg / 100 mg[2]
Method Validation Parameters (Typical)

The following table presents typical validation parameters for the HPLC analysis of cardiac glycosides, which can be used as a reference for the analysis of this compound.

ParameterTypical Value
Linearity Range 1 - 25 µg/mL[2][4]
Correlation Coefficient (r²) > 0.999[4]
Limit of Detection (LOD) 0.1 - 0.3 ng[4]
Limit of Quantification (LOQ) 0.3 - 0.8 ng[4]
Precision (RSD) < 9.30%[4]
Recovery 98.63 - 99.94%[4]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Digitalis Leaf Sample drying Drying & Grinding sample->drying extraction Solvent Extraction drying->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc HPLC System filtration->hplc Injection separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection (220 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification vs. Standard integration->quantification result Final Result (Concentration of this compound) quantification->result

Caption: Experimental workflow for the HPLC analysis of this compound.

Separation_Factors cluster_mobile Mobile Phase Properties cluster_stationary Stationary Phase Properties cluster_analyte Analyte Properties center_node Chromatographic Separation composition Composition (Acetonitrile, Methanol, Water) composition->center_node ph pH ph->center_node flow_rate Flow Rate flow_rate->center_node column_chem Column Chemistry (C18) column_chem->center_node particle_size Particle Size particle_size->center_node column_dim Column Dimensions column_dim->center_node polarity Polarity polarity->center_node structure Molecular Structure structure->center_node

Caption: Factors influencing the chromatographic separation of this compound.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantitative analysis of this compound in plant materials. The method is sensitive and specific, making it suitable for a wide range of applications in pharmaceutical research and quality control. Proper sample preparation is critical for accurate results, and the use of solid-phase extraction is recommended for complex matrices to remove potential interferences. The validation parameters provided offer a benchmark for method performance, ensuring the generation of high-quality data.

References

Developing In Vitro Assays for Gitaloxin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gitaloxin is a cardiac glycoside, a class of naturally occurring compounds known for their potent inhibition of the Na+/K+-ATPase pump.[1][2] This inhibition leads to a cascade of downstream cellular events, making cardiac glycosides like this compound promising candidates for various therapeutic applications, including cancer therapy. These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound, focusing on its primary mechanism of action and downstream cellular consequences.

Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of this compound is the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By binding to the extracellular domain of the α-subunit of the pump, this compound inhibits its enzymatic activity. This leads to an increase in intracellular sodium concentration, which in turn alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions into the cell.[3] This elevation in intracellular calcium is a key trigger for many of the physiological and cytotoxic effects of cardiac glycosides.

Data Presentation: In Vitro Activity of Cardiac Glycosides

The following tables summarize the inhibitory concentrations (IC50) of this compound (Gitoxin) and the closely related cardiac glycoside, Digitoxin, in various in vitro assays. This data provides a comparative baseline for researchers evaluating the potency of this compound.

Table 1: Na+/K+-ATPase Inhibition by Gitoxin

Enzyme SourceIsoform AffinityIC50
Human Erythrocyte MembranesHigh Affinity1.8 x 10⁻⁸ M[1]
Human Erythrocyte MembranesLow Affinity2.1 x 10⁻⁷ M[1]
Porcine Cerebral CortexHigh Affinity3.2 x 10⁻⁸ M[1]
Porcine Cerebral CortexLow Affinity4.5 x 10⁻⁷ M[1]

Note: Data presented is for Gitoxin, a closely related cardiac glycoside to this compound.[1]

Table 2: Cytotoxicity of Digitoxin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
TK-10Renal Adenocarcinoma3[4]
K-562Leukemia6.4
MCF-7Breast Adenocarcinoma33[4]

Note: This data for Digitoxin is representative of the cytotoxic potential of cardiac glycosides and serves as a valuable comparator for this compound studies.[4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Na+/K+-ATPase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl (pH 7.4)

  • ATP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the this compound dilutions to each well. Include a vehicle control (DMSO) and a positive control (e.g., Ouabain).

  • Add 25 µL of the purified Na+/K+-ATPase enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by adding 100 µL of Malachite Green reagent to each well.

  • Incubate for 15 minutes at room temperature for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of this compound by measuring the metabolic activity of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, K-562)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours in a humidified incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Intracellular Calcium Measurement

This assay utilizes a fluorescent calcium indicator to measure the increase in intracellular calcium concentration induced by this compound.

Materials:

  • Adherent cell line (e.g., HEK293)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the fluorescent calcium indicator dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Wash the cells with HBSS to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add this compound at various concentrations to the wells.

  • Immediately begin monitoring the change in fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Quantify the peak fluorescence intensity for each this compound concentration.

NF-κB Reporter Gene Assay

This assay measures the activation of the NF-κB signaling pathway, a known downstream target of cardiac glycoside-induced cellular stress.

Materials:

  • HEK293 cell line stably transfected with an NF-κB-responsive luciferase reporter construct.

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • TNF-α (as a positive control for NF-κB activation)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom microplate

  • Luminometer

Procedure:

  • Seed the stable reporter cell line in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include a non-stimulated control.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Determine the effect of this compound on NF-κB activation.

Visualizations

Signaling Pathway of this compound Action

Gitaloxin_Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Cell_Stress Cellular Stress Ca_in->Cell_Stress ROS ↑ ROS Apoptosis Apoptosis ROS->Apoptosis NFkB_pathway NF-κB Pathway NFkB_pathway->Apoptosis AP1_pathway AP-1 Pathway AP1_pathway->Apoptosis Cell_Stress->ROS Cell_Stress->NFkB_pathway Cell_Stress->AP1_pathway Gitaloxin_Workflow cluster_primary Primary Assays cluster_secondary Secondary Mechanistic Assays cluster_data Data Analysis NaK_Assay Na+/K+-ATPase Inhibition Assay IC50_NaK IC50 (Na+/K+-ATPase) NaK_Assay->IC50_NaK Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) IC50_Cyto IC50 (Cytotoxicity) Cytotoxicity_Assay->IC50_Cyto Calcium_Assay Intracellular Calcium Measurement Dose_Response_Ca Ca2+ Dose-Response Calcium_Assay->Dose_Response_Ca Reporter_Assay Reporter Gene Assays (NF-κB, AP-1) Signaling_Modulation Signaling Modulation Reporter_Assay->Signaling_Modulation IC50_NaK->Calcium_Assay IC50_Cyto->Calcium_Assay Dose_Response_Ca->Reporter_Assay

References

Application Notes and Protocols for Gitaloxin in Cardiac Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gitaloxin is a cardiac glycoside, a class of naturally derived compounds that have been used for centuries to treat heart conditions.[1] Like other cardiac glycosides such as digoxin (B3395198) and digitoxin, this compound's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in heart muscle cells.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in stronger heart muscle contractions (a positive inotropic effect).[2][3] Beyond its inotropic effects, this compound and related compounds have been investigated for their potential in other therapeutic areas due to their cytotoxic and apoptotic effects on various cell types.[4][5]

These application notes provide detailed protocols for the cell culture of relevant cardiac cell lines and for conducting key experiments to assess the effects of this compound.

Data Presentation

The following tables summarize quantitative data for cardiac glycosides closely related to this compound, which can serve as a starting point for designing experiments with this compound.

Table 1: Cytotoxicity of Cardiac Glycosides in Various Cell Lines

CompoundCell LineAssay TypeIC50 ValueReference
DigitoxinTK-10 (Renal Adenocarcinoma)Growth Inhibition3-33 nM[4]
DigitoxinVarious Human Cancer LinesGrowth Inhibition3-33 nM[4]
DigoxinMesenchymal Stem CellsMTT Assay> 7 µM (no cytotoxic effects up to 7µM)

Table 2: Inotropic Effects of Cardiac Glycosides

CompoundPreparationEffectConcentration RangeReference
Digitoxin-glucuronideHuman isolated ventricular muscleIncreased force of contraction0.1 µM - 1 µM[6]
Digoxin-glucuronideHuman isolated ventricular muscleIncreased force of contraction0.1 µM - 1 µM[6]
DigitoxinCat ventricular myocytesVariable inotropic effectsNot specified[7]
DigoxinNewborns and InfantsIncreased left ventricular contractilityPlasma conc. ~2.2 ng/ml[8]

Mandatory Visualizations

Gitaloxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits SRC_Kinase SRC Kinase This compound->SRC_Kinase Activates Na_in Increased Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (Reduced Ca2+ Efflux) Na_in->NaCa_Exchanger Affects Ca_in Increased Intracellular Ca2+ NaCa_Exchanger->Ca_in Leads to SR Sarcoplasmic Reticulum Ca_in->SR Influences Apoptosis Apoptosis Ca_in->Apoptosis Ca_release Increased Ca2+ Release from SR SR->Ca_release Contraction Increased Myocardial Contractility (Inotropy) Ca_release->Contraction REV_ERB REV-ERBα Degradation UPS Ubiquitin-Proteasome System REV_ERB->UPS via SRC_Kinase->REV_ERB Leads to Experimental_Workflow start Start culture Culture Cardiac Cell Line (e.g., HL-1, H9c2) start->culture seed Seed Cells into Appropriate Plates culture->seed treat Treat with this compound (Dose-Response and Time-Course) seed->treat assays Perform Assays treat->assays viability Cell Viability Assay (e.g., MTT, LDH) assays->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) assays->apoptosis calcium Calcium Imaging (e.g., Fluo-8) assays->calcium contractility Contractility Assay assays->contractility analyze Data Analysis viability->analyze apoptosis->analyze calcium->analyze contractility->analyze end End analyze->end

References

Application Notes and Protocols for Studying the In Vivo Effects of Gitaloxin using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with detailed in vivo experimental protocols specifically for Gitaloxin is limited. The following application notes and protocols are primarily based on established methodologies for Digoxin (B3395198), a closely related and extensively studied cardiac glycoside. Researchers should use this information as a guide and validate these protocols specifically for this compound in their experimental settings.

Introduction

This compound is a cardiac glycoside derived from the foxglove plant (Digitalis purpurea). Like other cardiac glycosides, its primary mechanism of action is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in myocardial cells. This inhibition leads to an increase in intracellular calcium, resulting in increased cardiac contractility (positive inotropic effect). These properties make this compound a compound of interest for potential therapeutic applications in heart failure and for studying the broader physiological effects of Na+/K+-ATPase inhibition. This document provides an overview of animal models and experimental protocols to investigate the in vivo effects of this compound.

Recommended Animal Models

The choice of animal model is critical for studying the cardiovascular effects of this compound. Rodents are commonly used for initial toxicity and pharmacokinetic studies due to their well-characterized physiology and ease of handling. Larger animal models may be employed for more detailed cardiovascular function analysis.

  • Rats: Wistar and Sprague-Dawley rats are frequently used for pharmacokinetic, cardiotoxicity, and general toxicology studies of cardiac glycosides.[1] F344 rats have been specifically used to study age-related differences in cardiotoxicity.[2]

  • Mice: Various strains of mice, including C57BL/6J, are suitable for investigating the effects of cardiac glycosides on different physiological systems and for studies involving genetically modified models.[3]

  • Rabbits: Rabbits have been used in chronic experimental models to evaluate the cardiotoxicity of cardiac glycosides, particularly in conjunction with other cardiotoxic agents.[1]

  • Guinea Pigs and Cats: These species have also been used in historical studies of cardiac glycoside pharmacodynamics and toxicity.

Data Presentation: Pharmacokinetics and Cardiotoxicity of Digoxin (as a proxy for this compound)

The following tables summarize quantitative data from studies on Digoxin, which can serve as a reference for designing experiments with this compound.

Table 1: Pharmacokinetic Parameters of Digoxin in Rats

ParameterValueAnimal ModelRoute of AdministrationReference
Half-life (t½) 2.5 hoursAdult Male RatsIntravenous (1 mg/kg)[4]
Volume of Distribution (Vd) 3.6 L/kgAdult Male RatsIntravenous (1 mg/kg)[4]
Total Body Clearance 5.77 mL/minAdult Male RatsIntravenous (1 mg/kg)[4]

Table 2: Cardiotoxicity of Digoxin in Anesthetized F344 Rats

Age GroupAnesthetic RegimenTime to AV-Dissociation (min)
4 months Urethane (B1682113)Not specified
14 months UrethaneSignificantly reduced vs. younger rats
25 months UrethaneSignificantly reduced vs. younger rats
4 months α-chloralose + urethaneNot specified
14 months α-chloralose + urethaneSignificantly reduced vs. younger rats
25 months α-chloralose + urethaneSignificantly reduced vs. younger rats

Data adapted from a study on Digoxin-induced cardiotoxicity in aging F344 rats infused intravenously at 880 µg/kg/min.[2]

Experimental Protocols

Protocol 1: Evaluation of Acute Cardiotoxicity in Rats

Objective: To determine the dose-dependent acute cardiotoxic effects of this compound in anesthetized rats.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Anesthetic (e.g., urethane or a combination of α-chloralose and urethane)[2]

  • Male F344 rats (or other suitable strain)

  • Infusion pump

  • ECG monitoring system

  • Blood pressure transducer and monitoring system

  • Catheters for intravenous infusion and blood pressure measurement

Procedure:

  • Anesthetize the rats using an appropriate anesthetic regimen.[2]

  • Surgically implant catheters into a jugular vein for this compound infusion and a carotid artery for blood pressure monitoring.

  • Connect the arterial catheter to a pressure transducer to continuously record blood pressure.

  • Attach ECG leads to the limbs to monitor cardiac electrical activity.

  • Allow the animal to stabilize for a period before starting the infusion.

  • Prepare a solution of this compound in the chosen vehicle at the desired concentration.

  • Infuse this compound intravenously at a constant rate. A starting point could be a rate similar to that used for Digoxin (e.g., 880 µg/kg/min), but this must be optimized for this compound.[2]

  • Continuously monitor and record heart rate, ECG, and arterial blood pressure throughout the infusion.

  • Key endpoints to observe include the onset of arrhythmias such as atrioventricular (AV) dissociation, ventricular extrasystoles, and ultimately, cardiac arrest.[2]

  • Record the time and cumulative dose at which each of these events occurs.

  • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

Protocol 2: Pharmacokinetic Study in Rats

Objective: To determine the basic pharmacokinetic profile of this compound in rats.

Materials:

  • This compound

  • Vehicle

  • Male Wistar rats (or other suitable strain)

  • Cannulas for blood collection (e.g., jugular vein cannulation)

  • Syringes and collection tubes (containing anticoagulant)

  • Analytical method for quantifying this compound in plasma (e.g., HPLC-MS/MS)

Procedure:

  • Administer a single intravenous (IV) bolus dose of this compound to the rats. A dose of 1 mg/kg, as used for Digoxin, can be a starting point, but should be determined from toxicity studies.[4]

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) via the implanted cannula.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Analyze the plasma concentration-time data using pharmacokinetic modeling software to determine key parameters such as half-life, volume of distribution, and clearance.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cardiac Glycosides

The primary mechanism of action of cardiac glycosides like this compound involves the inhibition of the Na+/K+-ATPase, which in turn affects intracellular calcium levels and downstream signaling pathways.

Gitaloxin_Signaling cluster_intracellular Intracellular Space NaK_ATPase Na+/K+ ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ Efflux Na_in->NCX Alters Gradient SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake Ca_release ↑ Ca2+ Release SR->Ca_release Leads to Contraction ↑ Myocardial Contraction Ca_release->Contraction Src Src Kinase EGFR EGFR Src->EGFR STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K ERK ERK Src->ERK This compound This compound This compound->NaK_ATPase This compound->Src May Inhibit

Caption: this compound's primary and potential secondary signaling pathways.

Experimental Workflow for In Vivo Cardiotoxicity Study

The following diagram illustrates the general workflow for conducting an in vivo cardiotoxicity study of this compound.

Cardiotoxicity_Workflow start Select Animal Model (e.g., Rat) anesthesia Anesthesia start->anesthesia surgery Surgical Preparation (Catheter Implantation) anesthesia->surgery stabilization Stabilization Period surgery->stabilization infusion This compound Infusion (Constant Rate) stabilization->infusion monitoring Continuous Monitoring (ECG, Blood Pressure) infusion->monitoring endpoints Record Cardiotoxic Endpoints (Arrhythmias, etc.) monitoring->endpoints data_analysis Data Analysis endpoints->data_analysis conclusion Determine Toxicity Profile data_analysis->conclusion

Caption: Workflow for in vivo cardiotoxicity assessment of this compound.

References

Application Notes and Protocols for Preclinical Studies of Gitaloxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on gitaloxin, a cardiac glycoside found in Digitalis purpurea. Due to the limited availability of studies on pure this compound, data from extracts of Digitalis purpurea ssp. heywoodii, known to contain this compound, are included. For comparative purposes, toxicological data for the related cardiac glycoside, digoxin (B3395198), is also presented.

I. Quantitative Data Summary

The following tables summarize the in vivo and in vitro data gathered from preclinical studies. It is important to note that much of the data pertains to extracts of Digitalis purpurea ssp. heywoodii and not to purified this compound.

Table 1: In Vivo Dosage of Digitalis purpurea ssp. heywoodii Extract

Animal ModelAdministration RouteDosage RangeObserved Effect
RatOral15 - 30 mg/kgDiuretic and natriuretic effects[1][2]
PigeonIntravenous0.5 - 4 mg/kgEmetic effect[1][2]

Table 2: In Vitro Concentrations of Digitalis purpurea ssp. heywoodii Extract

Experimental SystemConcentration RangeObserved Effect
Isolated Rabbit Auricles20 - 40 µg/mLIncreased force of contraction[1][2]
Human Cancer Cell Lines0.78 - 15 µg/mLCytotoxic (IC50)[3][4]

Table 3: Comparative Acute Toxicity (LD50) of Digoxin

Animal ModelAdministration RouteLD50 (mg/kg)
Rat (Adult)Subcutaneous30.0 ± 1.9[5][6]
RatOral28.27
MouseOral17.78
Guinea Pig (Adult)Subcutaneous0.60 ± 0.04[5]

II. Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical study of cardiac glycosides like this compound. These protocols are based on established methods and can be adapted for specific research needs.

Protocol 1: Determination of Inotropic Effects on Isolated Heart Tissue

Objective: To assess the effect of this compound on the contractility of cardiac muscle.

Materials:

  • Isolated heart preparation (e.g., guinea pig or rabbit atrium)

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution)

  • This compound stock solution

  • Force transducer

  • Data acquisition system

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Euthanize the animal according to approved ethical protocols.

  • Rapidly excise the heart and place it in cold physiological salt solution.

  • Dissect the desired tissue (e.g., left atrium) and mount it in the organ bath containing physiological salt solution maintained at 37°C and bubbled with carbogen gas.

  • Attach one end of the tissue to a fixed hook and the other to a force transducer.

  • Allow the tissue to equilibrate for at least 60 minutes, with periodic washing, until a stable baseline contraction is achieved.

  • Apply a resting tension to the tissue (e.g., 1 g).

  • Pace the tissue at a constant frequency (e.g., 1 Hz) using a stimulator.

  • Record baseline contractile force for a minimum of 15 minutes.

  • Add this compound to the organ bath in a cumulative concentration-response manner, allowing the tissue to stabilize at each concentration before adding the next.

  • Record the changes in contractile force at each concentration.

  • At the end of the experiment, wash out the drug to observe for reversibility of the effect.

Protocol 2: In Vivo Toxicity Assessment (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of this compound in a rodent model.

Materials:

  • Rodents (e.g., mice or rats) of a specific strain, age, and sex.

  • This compound formulation for the chosen route of administration (e.g., oral, intravenous, subcutaneous).

  • Appropriate dosing equipment (e.g., gavage needles, syringes).

  • Animal cages with proper housing conditions.

Procedure:

  • Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Divide the animals into several groups (e.g., 5-6 groups) with an equal number of animals in each group. One group will serve as the control and receive the vehicle only.

  • Prepare a range of this compound doses, typically in a logarithmic progression.

  • Administer a single dose of this compound to each animal in the respective dose groups via the chosen route of administration.

  • Observe the animals continuously for the first few hours post-administration and then periodically (e.g., at 24, 48, and 72 hours) for signs of toxicity and mortality for a period of up to 14 days.

  • Record the number of mortalities in each group.

  • Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

III. Visualizations

Diagram 1: Signaling Pathway of Cardiac Glycoside Action

G cluster_cell Cardiac Myocyte NaK_ATPase Na+/K+-ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Inhibition NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Reduced Ca2+ Efflux SR Sarcoplasmic Reticulum Contractile_Proteins Contractile Proteins (Actin-Myosin) SR->Contractile_Proteins Increased Ca2+ Binding Inotropy Positive Inotropic Effect Contractile_Proteins->Inotropy Increased Contractility Na_in->NCX Increased Gradient Ca_in->SR Increased Ca2+ Uptake and Release This compound This compound This compound->NaK_ATPase Binds and Inhibits

Caption: Mechanism of positive inotropic action of this compound.

Diagram 2: Experimental Workflow for In Vivo Toxicity Study

G start Start acclimation Animal Acclimation (1 week) start->acclimation grouping Group Allocation (Control & Dose Groups) acclimation->grouping dosing This compound Administration (Single Dose) grouping->dosing observation Observation Period (Up to 14 days) - Clinical Signs - Mortality dosing->observation data_analysis Data Analysis (LD50 Calculation) observation->data_analysis end End data_analysis->end

Caption: Workflow for determining the LD50 of this compound.

References

Application Notes and Protocols: Techniques for Measuring Gitaloxin's Effect on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gitaloxin is a cardiac glycoside, a class of naturally derived compounds known for their effects on the cardiovascular system.[1][2][3] Like other cardiac glycosides, the primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][4][5] This inhibition leads to a cascade of downstream effects on various ion channels and intracellular ion concentrations, ultimately altering cellular function, particularly in excitable cells like cardiomyocytes.[6][7][8]

This document provides detailed application notes and protocols for several key techniques to measure the effects of this compound on ion channels. These methods are essential for characterizing the pharmacological profile of this compound, understanding its mechanism of action at the molecular level, and assessing its potential therapeutic and toxicological properties. The protocols described herein are applicable to a range of research and drug development settings.

This compound's Signaling Pathway

The primary target of this compound is the Na+/K+-ATPase pump. Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration.[1][9] Elevated intracellular calcium enhances the contractility of cardiac muscle cells, which is the basis of the therapeutic effect of cardiac glycosides in heart failure.[2][3][10] However, excessive calcium can also lead to delayed afterdepolarizations and arrhythmias.[7][11]

Gitaloxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reduced Ca2+ Efflux) Na_in->NCX Alters Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Results in SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake & release Contraction ↑ Myocyte Contraction Ca_in->Contraction Arrhythmia Arrhythmias Ca_in->Arrhythmia SR->Contraction

Caption: this compound's primary signaling cascade.

I. Electrophysiological Measurement of Ion Channel Activity

Electrophysiology, particularly the patch-clamp technique, is the gold standard for studying the function of ion channels and the effects of drugs on them.[12][13][14][15]

A. Whole-Cell Patch-Clamp for Measuring Na+/K+-ATPase Pump Current

This protocol allows for the direct measurement of the current generated by the Na+/K+-ATPase pump and its inhibition by this compound.

Experimental Workflow

Patch_Clamp_Workflow Cell_Prep Cell Preparation (e.g., Cardiomyocytes) Seal Giga-ohm Seal Formation Cell_Prep->Seal Pipette_Prep Pipette Fabrication & Filling with Internal Solution Pipette_Prep->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Baseline Record Baseline Pump Current Whole_Cell->Baseline Gitaloxin_App Apply this compound Baseline->Gitaloxin_App Record_Effect Record this compound-Induced Change in Current Gitaloxin_App->Record_Effect Data_Analysis Data Analysis (IC50) Record_Effect->Data_Analysis

Caption: Workflow for whole-cell patch-clamp experiments.

Protocol

  • Cell Preparation: Isolate and culture primary cardiomyocytes or use a suitable cell line expressing the Na+/K+-ATPase. Plate cells on glass coverslips 24-48 hours before the experiment.[16]

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Pipette (Intracellular) Solution (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 0.5 EGTA. pH adjusted to 7.2 with KOH.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[16]

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope.

    • Perfuse with extracellular solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal (≥1 GΩ).[17]

    • Rupture the membrane to achieve the whole-cell configuration.[17][18]

    • Clamp the membrane potential at a holding potential of -40 mV.

  • Data Acquisition:

    • Record baseline current in the absence of this compound.

    • Apply this compound at various concentrations through the perfusion system.

    • Record the steady-state current at each concentration.

  • Data Analysis:

    • Measure the amplitude of the this compound-sensitive current.

    • Plot a dose-response curve and calculate the IC50 value for this compound.

Data Presentation

This compound Concentration (nM)Na+/K+-ATPase Current (pA)% Inhibition
0 (Baseline)0
1
10
100
1000
IC50 (nM)
B. Action Potential Recording in Current-Clamp Mode

This protocol is used to assess the effect of this compound on the overall electrical activity of excitable cells, such as cardiomyocytes.

Protocol

  • Cell Preparation and Solutions: As described in Section I.A.

  • Recording:

    • Establish a whole-cell configuration as described in Section I.A.

    • Switch the amplifier to current-clamp mode.[14][19]

    • Record the resting membrane potential.

    • Elicit action potentials by injecting depolarizing current pulses.

  • Data Acquisition:

    • Record baseline action potentials.

    • Apply this compound and record changes in action potential parameters.

  • Data Analysis:

    • Measure the resting membrane potential, action potential duration (APD), and the presence of any afterdepolarizations.

Data Presentation

ParameterBaselineThis compound (Concentration)
Resting Membrane Potential (mV)
Action Potential Duration at 90% Repolarization (APD90, ms)
Presence of Delayed Afterdepolarizations (DADs)

II. Fluorescent Assays for Intracellular Ion Concentrations

Fluorescent indicators are powerful tools for measuring changes in intracellular ion concentrations in response to drug application.[20][21]

A. Measurement of Intracellular Sodium ([Na⁺]ᵢ)

Workflow

Fluorescent_Assay_Workflow Cell_Plating Plate Cells on Coverslips/Microplates Dye_Loading Load Cells with Fluorescent Na+ Indicator (e.g., Sodium Green) Cell_Plating->Dye_Loading Wash Wash to Remove Extracellular Dye Dye_Loading->Wash Baseline_Fluor Measure Baseline Fluorescence Wash->Baseline_Fluor Apply_this compound Apply this compound Baseline_Fluor->Apply_this compound Measure_Response Measure Change in Fluorescence Over Time Apply_this compound->Measure_Response Data_Analysis Data Analysis (Fold Change) Measure_Response->Data_Analysis

Caption: General workflow for fluorescent ion indicator assays.

Protocol

  • Cell Preparation: Plate cells in a 96-well plate or on coverslips.

  • Dye Loading:

    • Prepare a loading solution of a sodium-sensitive dye (e.g., Sodium Green tetraacetate) in a physiological buffer.

    • Incubate cells with the dye solution according to the manufacturer's instructions (typically 30-60 minutes at 37°C).[22]

  • Measurement:

    • Wash the cells to remove extracellular dye.

    • Measure baseline fluorescence using a fluorescence plate reader or microscope.

    • Add this compound at various concentrations.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity relative to the baseline.

Data Presentation

This compound Concentration (nM)Fold Change in [Na⁺]ᵢ Fluorescence
0 (Control)1.0
1
10
100
1000
B. Measurement of Intracellular Calcium ([Ca²⁺]ᵢ)

Protocol

  • Cell Preparation: Plate cells as described in Section II.A.

  • Dye Loading:

    • Load cells with a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.[23][24][25]

    • Incubate according to the manufacturer's protocol.

  • Measurement:

    • Wash the cells.

    • Measure baseline fluorescence.

    • Apply this compound and record the change in fluorescence.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths.[25] For single-wavelength dyes like Fluo-4, measure the change in intensity.

Data Presentation

This compound Concentration (nM)Peak Fold Change in [Ca²⁺]ᵢ Fluorescence
0 (Control)1.0
1
10
100
1000

III. Radioligand Binding Assay for Na+/K+-ATPase

Radioligand binding assays are used to determine the affinity and density of receptors for a given ligand.[26][27][28] This protocol uses a radiolabeled ligand, such as ³H-ouabain, to assess the binding of this compound to the Na+/K+-ATPase.

Protocol

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the Na+/K+-ATPase in a cold buffer.

    • Centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in a binding buffer.[29]

  • Binding Assay:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of ³H-ouabain and varying concentrations of unlabeled this compound.[29]

    • Incubate to allow binding to reach equilibrium.

  • Separation and Counting:

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.[29]

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of ³H-ouabain (IC50).

    • Calculate the inhibitory constant (Ki) for this compound.

Data Presentation

This compound Concentration (nM)Specific ³H-ouabain Binding (cpm)% Inhibition
00
1
10
100
1000
IC50 (nM)
Ki (nM)

Conclusion

The techniques outlined in this document provide a comprehensive approach to characterizing the effects of this compound on ion channels. By combining electrophysiology, fluorescence imaging, and radioligand binding assays, researchers can gain a detailed understanding of the pharmacological properties of this cardiac glycoside. This information is critical for its potential development as a therapeutic agent and for understanding its toxicological profile.

References

Application Notes and Protocols for Gitaloxin in Cardiac Arrhythmia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gitaloxin is a cardiac glycoside, a class of naturally occurring compounds historically derived from the foxglove plant (Digitalis purpurea). Like its more well-known counterpart, digoxin (B3395198), this compound exerts positive inotropic and arrhythmogenic effects on the heart. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1] This property makes this compound a valuable tool in cardiac arrhythmia research, enabling the in vitro and ex vivo induction of arrhythmic events to study their underlying mechanisms and to test the efficacy of anti-arrhythmic compounds. These application notes provide a comprehensive overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its use in experimental arrhythmia models.

Mechanism of Action: Induction of Cardiac Arrhythmias

This compound's arrhythmogenic properties are a direct consequence of its inhibition of the Na+/K+-ATPase pump in the cardiomyocyte cell membrane.[1][2] This inhibition leads to a cascade of events that alter the electrophysiological properties of the cell:

  • Inhibition of Na+/K+-ATPase: this compound binds to the alpha subunit of the Na+/K+-ATPase, inhibiting its function of pumping sodium (Na+) out of the cell and potassium (K+) into the cell.[1]

  • Increased Intracellular Sodium: The reduced activity of the pump leads to an accumulation of intracellular Na+.

  • Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger to extrude calcium (Ca2+) from the cell. This results in an increase in the intracellular Ca2+ concentration.

  • Calcium Overload and Arrhythmogenesis: The elevated intracellular Ca2+ can lead to sarcoplasmic reticulum (SR) Ca2+ overload. This overload can cause spontaneous Ca2+ release from the SR, leading to transient inward currents via the Na+/Ca2+ exchanger. These currents can manifest as delayed afterdepolarizations (DADs) .[3] If these DADs reach the threshold potential, they can trigger ectopic beats and sustained arrhythmias.[3][4]

At toxic concentrations, cardiac glycosides can also decrease the resting membrane potential and shorten the action potential duration, further contributing to an arrhythmogenic substrate.[4][5]

Gitaloxin_Mechanism This compound This compound NKA Na+/K+-ATPase (Sodium Pump) This compound->NKA Inhibits Na_in ↑ Intracellular [Na+] NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Reduces Ca2+ extrusion by Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in Leads to SR Sarcoplasmic Reticulum (SR) Ca2+ Overload Ca_in->SR Causes DADs Delayed Afterdepolarizations (DADs) SR->DADs Induces Arrhythmia Cardiac Arrhythmia DADs->Arrhythmia Triggers Gitaloxin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Isolation Isolate Ventricular Myocytes Patch_Clamp Establish Whole-Cell Patch-Clamp Recording Cell_Isolation->Patch_Clamp Gitaloxin_Prep Prepare this compound Working Solutions Perfusion Perfuse with This compound Solution Gitaloxin_Prep->Perfusion Baseline Record Baseline Action Potentials (e.g., 1 Hz pacing) Patch_Clamp->Baseline Baseline->Perfusion Recording Continuously Record Membrane Potential Perfusion->Recording Measure_APs Measure AP Parameters (Amplitude, APD50, APD90) Recording->Measure_APs Analyze_Arrhythmia Analyze for DADs, Triggered Activity, and Arrhythmias Recording->Analyze_Arrhythmia

References

Application Notes and Protocols: Investigating Na+/K+-ATPase Isoform Selectivity with Gitaloxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein responsible for maintaining electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells. This process is crucial for numerous physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport. The Na+/K+-ATPase exists as different isoforms, with the α subunit, the catalytic component, having four distinct isoforms (α1, α2, α3, and α4) that exhibit tissue-specific expression and varied physiological roles. This isoform diversity presents an opportunity for the development of targeted therapeutics.

Cardiac glycosides, a class of naturally derived compounds, are potent inhibitors of the Na+/K+-ATPase. Their therapeutic effects in conditions like congestive heart failure and atrial arrhythmias are attributed to this inhibition. Gitaloxin, a cardenolide glycoside extracted from Digitalis purpurea, is a member of this family. It is structurally related to more commonly studied cardiac glycosides like digoxin (B3395198) and digitoxin, being the 16-formyl ester of gitoxin (B194528). Understanding the isoform selectivity of this compound is crucial for elucidating its specific mechanism of action and for the potential development of isoform-selective drugs with improved therapeutic indices and reduced toxicity.

These application notes provide a framework for studying the Na+/K+-ATPase isoform selectivity of this compound, including protocols for key experiments and data presentation guidelines. Due to the limited direct experimental data on this compound's isoform selectivity, data for its parent compound, gitoxin, is provided as a reference.

Data Presentation: this compound and Related Compounds

Quantitative data on the inhibitory potency of cardiac glycosides against different Na+/K+-ATPase isoforms is critical for determining selectivity. This data is typically presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or KD values (the equilibrium dissociation constant, indicating binding affinity).

Reference Data for Gitoxin: The following table summarizes IC50 values for gitoxin from a study on human erythrocyte membranes (primarily expressing the α1 isoform) and porcine cerebral cortex (expressing a mixture of isoforms, including α1, α2, and α3). This study noted the presence of both high and low-affinity binding sites. Gitoxin was found to be a more potent inhibitor than digoxin in these tissues.[2][3][4]

CompoundTissue SourceIsoform CompositionIC50 (High Affinity)IC50 (Low Affinity)
Gitoxin Human Erythrocyte MembranesPredominantly α1~1 x 10⁻⁸ M~1 x 10⁻⁶ M
Porcine Cerebral Cortexα1, α2, α3 mixture~1 x 10⁻⁷ M~1 x 10⁻⁵ M
Digoxin Human Erythrocyte MembranesPredominantly α1~5 x 10⁻⁸ M~5 x 10⁻⁶ M
Porcine Cerebral Cortexα1, α2, α3 mixture~5 x 10⁻⁷ M~5 x 10⁻⁵ M

This data is adapted from studies on tissues with mixed isoform populations and should be interpreted as an indication of overall potency rather than specific isoform selectivity. Definitive selectivity studies require the use of purified or recombinantly expressed individual isoforms.

Experimental Protocols

Preparation of Na+/K+-ATPase Isoforms

To accurately determine isoform selectivity, it is essential to use preparations containing a single Na+/K+-ATPase isoform. This can be achieved by:

  • Expression in a heterologous system: Human α1β1, α2β1, and α3β1 isoforms can be expressed in systems that lack endogenous Na+/K+-ATPase, such as Pichia pastoris or yeast.[1][5] This allows for the preparation of membranes containing a high concentration of a single, specific isoform.

  • Purification from tissues: While more challenging due to the presence of multiple isoforms in many tissues, purification of specific isoforms is possible. For example, the α1β1 isoform is abundant in the kidney.

Na+/K+-ATPase Activity Assay (Malachite Green Assay)

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The ouabain-sensitive portion of ATP hydrolysis is attributed to Na+/K+-ATPase activity.

Materials:

  • Purified or membrane preparations of individual Na+/K+-ATPase isoforms

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂

  • ATP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Ouabain (B1677812) stock solution (10 mM)

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green in water

    • Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. Prepare fresh.

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

Procedure:

  • Prepare a phosphate standard curve: Prepare serial dilutions of the phosphate standard in the assay buffer.

  • Set up the reaction: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Na+/K+-ATPase preparation (e.g., 5-10 µg of membrane protein)

    • Varying concentrations of this compound (or vehicle control)

    • For determining total ATPase activity, add vehicle. For determining ouabain-insensitive activity, add a saturating concentration of ouabain (e.g., 1 mM).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction: Add ATP to a final concentration of 2-5 mM to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction: Add the Malachite Green Working Reagent to each well to stop the reaction and develop the color.

  • Read absorbance: After a 15-minute incubation at room temperature, measure the absorbance at 620-650 nm.

  • Calculate Na+/K+-ATPase activity:

    • Determine the amount of Pi released using the standard curve.

    • Na+/K+-ATPase activity = (Total Pi released) - (Pi released in the presence of ouabain).

    • Plot the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of the this compound concentration to determine the IC50 value for each isoform.

[³H]-Ouabain Competition Binding Assay

This assay measures the ability of a test compound (this compound) to displace the binding of a radiolabeled cardiac glycoside ([³H]-ouabain) from the Na+/K+-ATPase. This provides information on the binding affinity (KD) of the test compound.

Materials:

  • Purified or membrane preparations of individual Na+/K+-ATPase isoforms

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂

  • [³H]-ouabain

  • This compound stock solution (in DMSO)

  • Unlabeled ouabain (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid

  • Filtration apparatus

Procedure:

  • Set up the binding reaction: In microcentrifuge tubes, add the following:

    • Binding Buffer

    • Na+/K+-ATPase preparation (e.g., 20-50 µg of membrane protein)

    • A fixed concentration of [³H]-ouabain (typically at or below its KD)

    • Varying concentrations of this compound (for the competition curve)

    • For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled ouabain (e.g., 1 mM).

  • Incubation: Incubate at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data analysis:

    • Specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific [³H]-ouabain binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value (an estimate of the KD) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of [³H]-ouabain and KD is its dissociation constant.

Visualizations

Signaling Pathways

Inhibition of the Na+/K+-ATPase by cardiac glycosides like this compound not only affects ion gradients but also triggers intracellular signaling cascades. The Na+/K+-ATPase can act as a signal transducer, interacting with neighboring proteins like Src kinase. This interaction can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of downstream pathways, such as the Ras/Raf/MEK/ERK pathway, and the generation of reactive oxygen species (ROS).

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NKA Na+/K+-ATPase (α, β, γ subunits) This compound->NKA Inhibition Src Src Kinase NKA->Src Activation EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras ROS Reactive Oxygen Species (ROS) EGFR->ROS Generation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Growth, Proliferation) ERK->Gene_Expression

Caption: this compound-induced Na+/K+-ATPase signaling cascade.

Experimental Workflow

The following diagram outlines the key steps in determining the Na+/K+-ATPase isoform selectivity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Isoform_Prep Prepare Na+/K+-ATPase Isoforms (α1β1, α2β1, α3β1) e.g., via Pichia pastoris expression Activity_Assay Na+/K+-ATPase Activity Assay (Malachite Green) Isoform_Prep->Activity_Assay Binding_Assay [3H]-Ouabain Competition Binding Assay Isoform_Prep->Binding_Assay IC50_Calc Calculate IC50 values for each isoform Activity_Assay->IC50_Calc Ki_Calc Calculate Ki values for each isoform Binding_Assay->Ki_Calc Selectivity Determine Isoform Selectivity (Compare IC50/Ki values) IC50_Calc->Selectivity Ki_Calc->Selectivity

Caption: Workflow for assessing this compound's isoform selectivity.

References

Gitaloxin as a Tool Compound in Cell Signaling Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gitaloxin, a cardiac glycoside from the foxglove plant (Digitalis purpurea), is a valuable tool for investigating cellular signaling pathways. Like other cardiac glycosides such as digoxin (B3395198) and digitoxin, its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of downstream effects, making this compound a potent modulator of various cellular processes, including ion homeostasis, cell proliferation, apoptosis, and autophagy. These application notes provide a comprehensive overview of this compound's utility as a tool compound, complete with detailed protocols for its use in cell signaling studies.

This compound is structurally related to gitoxin, with a formyl group at the 16β-hydroxy position. While specific quantitative data for this compound is limited in the current literature, its biological activities are expected to be comparable to other well-studied cardiac glycosides. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.

Mechanism of Action

This compound exerts its effects primarily by binding to and inhibiting the α-subunit of the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of most animal cells. This inhibition disrupts the electrochemical gradient of sodium and potassium ions across the cell membrane, leading to an increase in intracellular sodium concentration.

The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), causing an increase in intracellular calcium levels. This rise in cytoplasmic calcium is a key event that triggers a multitude of downstream signaling cascades.

Core Applications in Cell Signaling Research

  • Modulation of Na+/K+-ATPase Activity: Directly study the role of this ion pump in various physiological and pathological processes.

  • Induction of Apoptosis: Investigate the signaling pathways leading to programmed cell death.

  • Induction of Autophagy: Explore the mechanisms of cellular self-degradation and its interplay with apoptosis.

  • Investigation of Src Kinase Signaling: this compound can be used to study the role of Src and its downstream effectors in cell proliferation, migration, and survival.

  • Elucidation of EGFR and STAT3 Signaling: As a consequence of Src modulation, the activity of the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways can be investigated.

  • Analysis of PI3K/Akt/mTOR and MAPK Pathways: this compound provides a means to study the regulation of these critical pathways involved in cell growth, survival, and metabolism.

Data Presentation

The following tables summarize quantitative data for cardiac glycosides, primarily digoxin and digitoxin, which can serve as a reference for designing experiments with this compound. It is crucial to note that the optimal concentrations for this compound may differ and should be determined empirically.

Table 1: Comparative IC50 Values of Cardiac Glycosides for Na+/K+-ATPase Inhibition

Cardiac GlycosideEnzyme SourceIC50 (Low Affinity Isoform)IC50 (High Affinity Isoform)Reference
GitoxinHuman Erythrocyte Membranes1.2 x 10⁻⁷ M1.8 x 10⁻⁸ M[1]
DigoxinHuman Erythrocyte Membranes2.5 x 10⁻⁷ M3.3 x 10⁻⁸ M[1]
GitoxinPorcine Cerebral Cortex1.5 x 10⁻⁶ M2.1 x 10⁻⁷ M[1]
DigoxinPorcine Cerebral Cortex2.2 x 10⁻⁶ M3.8 x 10⁻⁷ M[1]

Note: Gitoxin is structurally very similar to this compound. This data suggests that this compound is likely a potent inhibitor of Na+/K+-ATPase.

Table 2: Representative IC50 Values of Cardiac Glycosides for Cytotoxicity in Cancer Cell Lines

Cardiac GlycosideCell LineCancer TypeIC50Reference
DigitoxinTK-10Renal Adenocarcinoma3 - 33 nM[2]
DigoxinA549Non-Small Cell Lung Cancer~100 nM[3]
DigoxinH1299Non-Small Cell Lung Cancer~120 nM[3]
DigitoxinHeLaCervical Cancer~100 nM (threshold)[4]
DigoxinHeLaCervical Cancer50 - 100 nM (threshold)[4]

Signaling Pathways and Experimental Workflows

This compound-Induced Cell Signaling Cascade

Gitaloxin_Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via NCX Src Src Kinase Ca_in->Src Activation Apoptosis Apoptosis Ca_in->Apoptosis EGFR EGFR Src->EGFR Activation PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Modulation MAPK MAPK Pathway Src->MAPK Modulation STAT3 STAT3 EGFR->STAT3 Activation Autophagy Autophagy PI3K_Akt->Autophagy MAPK->Apoptosis Experimental_Workflow start Cell Culture (e.g., Cancer Cell Line) treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT, etc.) treatment->viability western Western Blot Analysis (p-Src, LC3-II, Caspase-3) treatment->western calcium Intracellular Calcium Imaging (Fura-2 AM) treatment->calcium apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis autophagy Autophagy Flux Assay (LC3 turnover) treatment->autophagy end Data Analysis & Interpretation viability->end western->end calcium->end apoptosis->end autophagy->end

References

Gitaloxin Delivery Methods for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo delivery of gitaloxin, a cardiac glycoside with potential therapeutic applications. Due to the limited availability of in vivo data specific to this compound, information from closely related cardiac glycosides, such as digoxin (B3395198) and digitoxin, has been included to provide a comprehensive guide. Researchers should consider these as starting points and optimize protocols for their specific experimental needs.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related cardiac glycosides. It is crucial to note that much of the pharmacokinetic and toxicity data is derived from studies on digoxin and digitoxin, and these values should be considered as estimations for this compound.

Table 1: Pharmacokinetic Parameters of Related Cardiac Glycosides

ParameterDigoxinDigitoxinThis compoundSource
Oral Bioavailability 70-80% (in humans)~100% (in humans)Not Reported
Half-life 2.5 hours (in rats)7.6 days (mean in humans)Not Reported
Protein Binding 20-30%>90%Not Reported
Volume of Distribution 3.6 L/kg (in rats)0.6 L/kg (in humans)Not Reported

Table 2: Acute Toxicity Data (LD50)

CompoundAnimal ModelRoute of AdministrationLD50Source
DigoxinMouseOral17.78 mg/kg
DigoxinRatOral28.27 mg/kg
DigoxinRat (newborn)Subcutaneous5.0 ± 0.2 mg/kg
DigoxinRat (adult)Subcutaneous30.0 ± 1.9 mg/kg
This compoundNot ReportedNot ReportedNot ReportedN/A

Table 3: Reported Effective Doses of Related Cardiac Glycosides in In Vivo Cancer Models

CompoundAnimal ModelCancer TypeDose and RouteEffectSource
DigoxinMouseNeuroblastomaNot specifiedInhibited tumor growth by 44%
DigoxinMouseNon-small cell lung cancerNot specifiedPotently inhibited tumor growth
DigoxinMouseBreast Cancer0.125-0.250 mg/day (human equivalent)Reduced circulating tumor cell cluster size

Signaling Pathway

This compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition leads to a cascade of downstream signaling events that can impact cell proliferation, survival, and migration. The diagram below illustrates the key signaling pathways affected by this compound.

Gitaloxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Src Src NaK_ATPase->Src Activates PI3K PI3K NaK_ATPase->PI3K Activates Na_ion ↑ Intracellular Na+ EGFR EGFR STAT3 STAT3 EGFR->STAT3 Phosphorylates Src->EGFR Transactivates Src->STAT3 Phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Ca_ion ↑ Intracellular Ca2+ Gene_Expression Gene Expression (↓ Proliferation, ↓ Invasion) STAT3_p->Gene_Expression

Caption: this compound inhibits Na+/K+-ATPase, affecting downstream signaling pathways.

Experimental Protocols

The following are detailed protocols for common in vivo delivery methods. It is essential to adhere to institutional animal care and use committee (IACUC) guidelines for all procedures.

Preparation of this compound Solution for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Stock Solution Preparation:

    • Due to the poor water solubility of this compound, a stock solution in an organic solvent is recommended.

    • Weigh the required amount of this compound powder in a sterile vial.

    • Add a minimal amount of DMSO to dissolve the powder completely. A stock solution of up to 30 mg/mL in DMSO can be prepared.

    • Vortex until the this compound is fully dissolved.

    • This stock solution can be stored at -20°C for future use.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the DMSO stock solution at room temperature.

    • Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection.

    • Important: The final concentration of DMSO in the working solution should be kept to a minimum (ideally below 10%, and as low as possible) to avoid solvent toxicity.

    • For example, to prepare a 1 mg/mL working solution from a 30 mg/mL stock, you would mix 1 part of the stock solution with 29 parts of sterile saline.

    • Filter the final working solution through a 0.22 µm sterile filter before administration to ensure sterility.

Administration Routes

The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the target tissue.

Materials:

  • This compound working solution

  • Animal gavage needles (flexible or rigid with a ball tip)

  • Syringes (1 mL)

Protocol:

  • Select the appropriate size of gavage needle for the mouse.

  • Accurately draw the calculated volume of the this compound working solution into the syringe.

  • Gently restrain the mouse.

  • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

  • Slowly administer the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

A voluntary oral administration method can also be employed by incorporating the drug into a palatable jelly, which can reduce the stress associated with gavage.

Oral_Gavage_Workflow start Start prep_solution Prepare this compound Working Solution start->prep_solution draw_solution Draw Solution into Syringe prep_solution->draw_solution restrain_mouse Restrain Mouse draw_solution->restrain_mouse insert_needle Insert Gavage Needle into Esophagus restrain_mouse->insert_needle administer_solution Administer Solution Slowly insert_needle->administer_solution withdraw_needle Withdraw Needle administer_solution->withdraw_needle monitor_animal Monitor Animal withdraw_needle->monitor_animal end End monitor_animal->end

Caption: Workflow for oral gavage administration of this compound in mice.

Materials:

  • This compound working solution (sterile)

  • Insulin syringes with a 27-30G needle

  • Mouse restrainer

  • Heat lamp or warming pad

Protocol:

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Place the mouse in a restraining device.

  • Draw the calculated volume of the sterile this compound working solution into the syringe, ensuring no air bubbles are present.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • If the needle is correctly placed, a small amount of blood may be seen in the hub of the needle.

  • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and try again at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

IV_Injection_Workflow start Start warm_tail Warm Mouse Tail to Dilate Veins start->warm_tail restrain_mouse Place Mouse in Restrainer warm_tail->restrain_mouse prep_syringe Prepare Syringe with This compound Solution restrain_mouse->prep_syringe inject_vein Inject into Lateral Tail Vein prep_syringe->inject_vein apply_pressure Apply Gentle Pressure inject_vein->apply_pressure monitor_animal Monitor Animal apply_pressure->monitor_animal end End monitor_animal->end

Caption: Workflow for intravenous tail vein injection in mice.

Materials:

  • This compound working solution (sterile)

  • Syringes (1 mL) with a 25-27G needle

Protocol:

  • Draw the calculated volume of the sterile this compound working solution into the syringe.

  • Restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert the needle, bevel up, into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • The needle should be inserted at a 30-45 degree angle.

  • Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of discomfort.

Materials:

  • This compound working solution (sterile)

  • Syringes (1 mL) with a 25-27G needle

Protocol:

  • Draw the calculated volume of the sterile this compound working solution into the syringe.

  • Grasp the loose skin over the shoulders or flank to form a "tent".

  • Insert the needle, bevel up, into the base of the tented skin.

  • Aspirate to ensure the needle is not in a blood vessel.

  • Inject the solution, which should form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersal.

  • Return the mouse to its cage and monitor for any local reactions at the injection site.

Important Considerations

  • Vehicle Selection: The choice of vehicle is critical and should be based on the solubility of this compound and the route of administration. Always include a vehicle-only control group in your experiments to account for any effects of the solvent.

  • Dosage Calculation: Doses should be calculated based on the animal's body weight. It is advisable to start with a dose-ranging study to determine the optimal therapeutic dose and to assess toxicity.

  • Animal Welfare: All procedures should be performed by trained personnel in accordance with ethical guidelines to minimize animal stress and discomfort.

  • Sterility: All solutions for parenteral administration must be sterile to prevent infection.

Disclaimer: This document is intended for informational purposes only. Researchers should consult relevant literature and adhere to all institutional and national guidelines for animal experimentation. The provided protocols are general and may require optimization for specific research applications.

Application Notes and Protocols for Gitaloxin Metabolite Identification using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gitaloxin is a cardiac glycoside, a class of organic compounds known for their potent effects on the cardiovascular system. The identification and characterization of its metabolites are crucial for understanding its pharmacological and toxicological profile. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful analytical tool for the sensitive and specific detection and quantification of drug metabolites. This document provides detailed application notes and protocols for the identification of this compound metabolites using mass spectrometry-based methods.

This compound Metabolism

The biotransformation of this compound, similar to other cardiac glycosides like digoxin (B3395198) and digitoxin (B75463), is expected to proceed through Phase I and Phase II metabolic reactions.[1] Phase I reactions typically involve hydrolysis, oxidation, and epimerization, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[1]

Key metabolic transformations for cardiac glycosides include:

  • Hydrolysis of Sugar Moieties: Stepwise cleavage of the digitoxose (B191001) sugar units from the steroid core.

  • Hydroxylation: Addition of hydroxyl groups to the steroid backbone, primarily mediated by Cytochrome P450 enzymes, particularly the CYP3A subfamily.[2][3]

  • Epimerization: Alteration of the stereochemistry of hydroxyl groups.[4]

  • Glucuronidation: Conjugation with glucuronic acid, a major Phase II metabolic pathway for cardiac glycosides, catalyzed by UDP-glucuronyltransferases (UGTs).[5]

Based on the metabolism of structurally related cardiac glycosides, a putative metabolic pathway for this compound is proposed below.

Gitaloxin_Metabolism This compound This compound Metabolite1 This compound Monodigitoxoside This compound->Metabolite1 Hydrolysis Metabolite3 Hydroxylated this compound This compound->Metabolite3 Oxidation (CYP450) Metabolite2 Gitaloxigenin Metabolite1->Metabolite2 Hydrolysis Metabolite4 Gitaloxigenin Glucuronide Metabolite2->Metabolite4 Glucuronidation (UGT)

A putative metabolic pathway for this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analytes of interest. Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed for the analysis of cardiac glycosides in biological matrices.

a) Solid Phase Extraction (SPE) Protocol for Plasma/Serum Samples

This protocol is adapted from methods used for the analysis of digoxin and other cardiac glycosides.

Materials:

  • Oasis HLB SPE cartridges

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pre-treat Sample: To 500 µL of plasma or serum, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Condition SPE Cartridge: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analytes with 1 mL of methanol.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) Protocol for Urine Samples

Materials:

Procedure:

  • Pre-treat Sample: To 1 mL of urine, add 50 µL of concentrated ammonium hydroxide.

  • Extraction: Add 5 mL of an extraction solvent mixture (e.g., ethyl acetate:n-hexane:2-propanol, 80:10:10, v/v/v). Vortex vigorously for 2 minutes.

  • Centrifuge: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions

The following conditions are a starting point and may require optimization for specific applications.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5-95% B over 10 minutes, then re-equilibrate at 5% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry Conditions

Detection and quantification are typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions To be determined by infusing pure standards of this compound and its potential metabolites. Precursor ions will likely be [M+H]⁺ or [M+Na]⁺.

Data Presentation

Table 1: Quantitative Analysis of this compound and its Metabolites

AnalyteMatrixConcentration Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
This compound PlasmaUser-definedUser-definedUser-definedUser-defined
UrineUser-definedUser-definedUser-definedUser-defined
This compound Monodigitoxoside PlasmaUser-definedUser-definedUser-definedUser-defined
UrineUser-definedUser-definedUser-definedUser-defined
Gitaloxigenin PlasmaUser-definedUser-definedUser-definedUser-defined
UrineUser-definedUser-definedUser-definedUser-defined
Hydroxylated this compound PlasmaUser-definedUser-definedUser-definedUser-defined
UrineUser-definedUser-definedUser-definedUser-defined
Gitaloxigenin Glucuronide PlasmaUser-definedUser-definedUser-definedUser-defined
UrineUser-definedUser-definedUser-definedUser-defined

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Experimental Workflow

The overall workflow for the identification and quantification of this compound metabolites is depicted in the following diagram.

Gitaloxin_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (Plasma, Urine, etc.) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) BiologicalMatrix->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAcquisition Data Acquisition (MRM) LCMS->DataAcquisition MetaboliteID Metabolite Identification DataAcquisition->MetaboliteID Quantification Quantification MetaboliteID->Quantification

Workflow for this compound Metabolite Analysis.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the identification and quantification of this compound metabolites using LC-MS/MS. While the metabolic pathway and quantitative data are based on related compounds due to a lack of specific literature on this compound, the methodologies described are robust and can be readily adapted. Researchers are encouraged to use these protocols as a starting point and optimize them for their specific experimental needs. The successful application of these methods will contribute to a better understanding of the pharmacology and toxicology of this compound, aiding in drug development and clinical research.

References

Application Notes and Protocols: Fluorescent Probes for Visualizing Gitaloxin's Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gitaloxin, a cardiac glycoside derived from Digitalis purpurea, is a potent inhibitor of the cellular Na+/K+-ATPase pump.[1] Its therapeutic and toxic effects are directly related to its intracellular concentration. Visualizing the cellular uptake and subcellular distribution of this compound is crucial for understanding its pharmacodynamics and for the development of new therapeutic strategies. These application notes provide a detailed framework for the synthesis and use of a novel fluorescent probe, this compound-BODIPY, for the real-time visualization and quantification of this compound uptake in living cells.

The proposed probe is based on the successful strategy of conjugating the fluorescent dye BODIPY to digitoxin (B75463), a closely related cardiac glycoside.[2] This approach allows for sensitive detection with fluorescence microscopy and quantitative analysis by flow cytometry.

Signaling Pathway of Cardiac Glycoside Uptake

Cardiac glycosides like this compound primarily exert their effects by binding to and inhibiting the Na+/K+-ATPase, an integral membrane protein essential for maintaining cellular ion gradients.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.[1][3] The cellular uptake of these compounds is a critical step in their mechanism of action. While passive diffusion across the cell membrane may play a role, evidence also suggests the involvement of specific transporters, such as P-glycoprotein, in their efflux.[4][5]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gitaloxin_ext This compound-BODIPY NaK_ATPase Na+/K+-ATPase Gitaloxin_ext->NaK_ATPase Binding & Inhibition Gitaloxin_int This compound-BODIPY (Fluorescent Signal) NaK_ATPase->Gitaloxin_int Internalization Pgp P-glycoprotein (Efflux) Pgp->Gitaloxin_ext Gitaloxin_int->Pgp Efflux ER Endoplasmic Reticulum Gitaloxin_int->ER Localization Lysosomes Lysosomes Gitaloxin_int->Lysosomes Localization

Caption: Cellular uptake and efflux pathway of this compound-BODIPY.

Fluorescent Probe: this compound-BODIPY

We propose the synthesis of a fluorescent this compound derivative by conjugating a BODIPY dye to the terminal digitoxose (B191001) moiety of this compound via copper-catalyzed "click chemistry". This method has been shown to be effective for the synthesis of fluorescent digitoxin derivatives with preserved biological activity.[2]

Hypothetical Probe Characteristics
ParameterValue
Fluorophore BODIPY FL
Excitation (max) ~505 nm
Emission (max) ~515 nm
Quantum Yield High
Photostability High
Cell Permeability High

Experimental Protocols

I. Synthesis of this compound-BODIPY Probe

This protocol is adapted from the synthesis of fluorescent digitoxin derivatives.[2] It involves a two-step process: modification of the terminal digitoxose of this compound to introduce an azide (B81097) group, followed by a copper-catalyzed cycloaddition with an alkyne-modified BODIPY dye.

This compound This compound Azido_this compound Azido-Gitaloxin This compound->Azido_this compound 1. Azide Introduction Gitaloxin_BODIPY This compound-BODIPY Azido_this compound->Gitaloxin_BODIPY 2. Click Chemistry BODIPY_alkyne BODIPY-Alkyne BODIPY_alkyne->Gitaloxin_BODIPY

Caption: Synthesis scheme for this compound-BODIPY.

Materials:

Procedure:

  • Azide Introduction: a. Dissolve this compound in anhydrous dichloromethane (B109758) (DCM). b. Add azidotrimethylsilane to the solution. c. Cool the reaction mixture to 0°C and add tin(IV) chloride dropwise. d. Stir the reaction at room temperature and monitor by TLC until completion. e. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. f. Purify the resulting azido-gitaloxin by silica gel chromatography.

  • Click Chemistry: a. Dissolve azido-gitaloxin and BODIPY FL alkyne in a mixture of DMF and water. b. Add a freshly prepared solution of sodium ascorbate and copper(II) sulfate. c. Stir the reaction at room temperature in the dark until completion (monitored by TLC). d. Dilute the reaction mixture with water and extract with ethyl acetate. e. Purify the final product, this compound-BODIPY, by silica gel chromatography. f. Characterize the final product by NMR and mass spectrometry.

II. Cell Culture and Labeling

Materials:

  • Human cell line (e.g., A549 lung carcinoma or MRC-5 normal lung fibroblasts)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-BODIPY stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (for nuclear staining)

  • Organelle-specific fluorescent trackers (e.g., ER-Tracker™, LysoTracker™)

Procedure:

  • Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy, 96-well plates for flow cytometry) and allow them to adhere overnight.

  • Prepare working solutions of this compound-BODIPY in complete culture medium at desired concentrations (e.g., 1-10 µM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the this compound-BODIPY working solution to the cells and incubate for the desired time (e.g., 1-24 hours) at 37°C in a CO2 incubator.

  • For co-localization studies, add organelle-specific trackers and Hoechst 33342 according to the manufacturer's instructions during the last 30 minutes of incubation.

  • Wash the cells three times with PBS to remove unbound probe.

  • Proceed immediately to imaging or cell harvesting.

III. Confocal Microscopy for Visualization of Cellular Uptake

Equipment:

  • Confocal laser scanning microscope with appropriate laser lines (e.g., 405 nm for Hoechst, 488 nm for BODIPY FL) and detectors.

Procedure:

  • After labeling, add fresh culture medium or PBS to the cells.

  • Place the culture vessel on the microscope stage.

  • Acquire images using the appropriate laser and filter settings for each fluorophore.

  • Capture multi-channel images to visualize the subcellular localization of this compound-BODIPY in relation to the nucleus and other organelles.

  • Analyze images using appropriate software (e.g., ImageJ, LAS X) to determine intracellular distribution and signal intensity.

IV. Flow Cytometry for Quantification of Cellular Uptake

Equipment:

  • Flow cytometer with a 488 nm laser for excitation.

Procedure:

  • After labeling, wash the cells with PBS and detach them using trypsin-EDTA.

  • Resuspend the cells in ice-cold PBS containing 1% FBS.

  • Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for BODIPY FL).

  • Use unstained cells as a negative control to set the baseline fluorescence.

  • Record the mean fluorescence intensity (MFI) for each sample.

  • The MFI is directly proportional to the amount of internalized this compound-BODIPY.

cluster_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Seeding & Culture Labeling Incubate with this compound-BODIPY Cell_Culture->Labeling Confocal Confocal Microscopy Labeling->Confocal Flow Flow Cytometry Labeling->Flow Imaging Qualitative Analysis: Subcellular Localization Confocal->Imaging Quantification Quantitative Analysis: Uptake Efficiency Flow->Quantification

Caption: Experimental workflow for cellular uptake studies.

Data Presentation

Cytotoxicity of this compound and this compound-BODIPY

The cytotoxicity of the fluorescently labeled compound should be compared to the parent compound to ensure that the fluorescent tag does not significantly alter its biological activity.

CompoundCell LineIC50 (µM) after 72h
This compoundA549Hypothetical Value
This compound-BODIPYA549Hypothetical Value
This compoundMRC-5Hypothetical Value
This compound-BODIPYMRC-5Hypothetical Value

Based on data for digitoxin derivatives, it is expected that the fluorescent conjugate will be less cytotoxic than the parent compound.[2]

Quantification of Cellular Uptake by Flow Cytometry
TreatmentConcentration (µM)Incubation Time (h)Mean Fluorescence Intensity (Arbitrary Units)
Control (Unstained)04Baseline Value
This compound-BODIPY14Hypothetical Value
This compound-BODIPY54Hypothetical Value
This compound-BODIPY104Hypothetical Value

Troubleshooting

IssuePossible CauseSolution
Low fluorescent signal - Low probe concentration- Short incubation time- High efflux activity- Increase probe concentration or incubation time- Use an inhibitor of P-glycoprotein
High background fluorescence - Incomplete washing- Probe precipitation- Increase the number of washing steps- Filter the probe working solution before use
Photobleaching - High laser power- Long exposure time- Reduce laser power and exposure time- Use an anti-fade mounting medium for fixed cells
Cell death - High probe concentration- Perform a dose-response curve to determine the optimal non-toxic concentration

Conclusion

The development and application of a this compound-BODIPY fluorescent probe, as outlined in these protocols, will provide a powerful tool for researchers to investigate the cellular uptake and trafficking of this important cardiac glycoside. The combination of qualitative imaging by confocal microscopy and quantitative analysis by flow cytometry will enable a comprehensive understanding of this compound's cellular pharmacology, aiding in the development of safer and more effective therapeutic applications.

References

Application Notes and Protocols: Gitaloxin Analogs in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A T T E N T I O N

Disclaimer: Initial literature searches for "Gitaloxin" in the context of combination cancer therapy yielded no specific published studies. The following application notes and protocols are therefore based on extensive research into the closely related and well-studied cardiac glycosides, Digitoxin and Digoxin (B3395198) . These compounds share a similar mechanism of action with this compound and are considered relevant surrogates for preclinical and translational research. All data and protocols presented herein pertain to Digitoxin and Digoxin and should be adapted with careful consideration for any potential differences in the activity of this compound.

Introduction

Cardiac glycosides, traditionally used in the treatment of heart failure, have emerged as promising agents in oncology.[1][2][3][4] These compounds exert their primary effect through the inhibition of the Na+/K+-ATPase ion pump, a mechanism that has shown significant anticancer activity across various cancer types.[2][4] This document provides a summary of the preclinical rationale, experimental data, and detailed protocols for investigating the use of this compound analogs, specifically Digitoxin and Digoxin, in combination with conventional cancer therapies.

Mechanism of Action and Rationale for Combination Therapy

The anticancer effects of cardiac glycosides like Digitoxin and Digoxin are multifactorial. Their primary target is the Na+/K+-ATPase, leading to an increase in intracellular sodium and subsequently calcium levels.[2][4] This disruption of ion homeostasis can trigger a cascade of downstream signaling events, including:

  • Induction of Apoptosis: Increased intracellular calcium can lead to mitochondrial stress, cytochrome c release, and activation of caspases, ultimately resulting in programmed cell death.[1][4][5]

  • Inhibition of Pro-Survival Signaling Pathways: Cardiac glycosides have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[6][7]

  • Cell Cycle Arrest: Treatment with these compounds can induce cell cycle arrest, preventing cancer cell proliferation.[6]

  • Inhibition of HIF-1α: Digoxin has been shown to inhibit the synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a critical transcription factor for tumor survival and angiogenesis.[8]

  • Immunogenic Cell Death: Some studies suggest that cardiac glycosides can induce a form of cancer cell death that stimulates an anti-tumor immune response.[2]

The rationale for combining this compound analogs with other anticancer agents is to achieve synergistic effects, overcome drug resistance, and potentially reduce the required doses of cytotoxic agents, thereby minimizing side effects.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on Digitoxin and Digoxin in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Digitoxin and Digoxin in Human Cancer Cell Lines

Cardiac GlycosideCancer Cell LineIC50 ValueExposure Time (hours)Reference
DigitoxinHeLa (Cervical Cancer)28 nM48[11]
DigoxinA549 (Lung Cancer)31 nM48[12]
DigoxinHeLa (Cervical Cancer)151 nM48[12]
DigitoxinTK-10 (Renal Adenocarcinoma)3-33 nMNot Specified[11]

Table 2: Effects of Digoxin in Combination with Adriamycin on Non-Small Cell Lung Cancer (NSCLC) Cells

Cell LineCombination Ratio (Digoxin:Adriamycin)EffectReference
A5491/2 IC50 : IC50Synergistic Antiproliferative Effect[10]
H1299IC50 : IC50Synergistic Antiproliferative Effect[10]

Experimental Protocols

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of cardiac glycosides on cancer cell lines.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound analogs on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analog (Digitoxin or Digoxin) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the this compound analog in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound analog to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol for Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is based on general methods for assessing apoptosis.

Objective: To quantify the induction of apoptosis by this compound analogs in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound analog (Digitoxin or Digoxin)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the this compound analog for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Signaling Pathways and Workflows

Gitaloxin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound Analog This compound Analog Na+/K+ ATPase Na+/K+ ATPase This compound Analog->Na+/K+ ATPase Inhibition Increased [Na+]i Increased [Na+]i Na+/K+ ATPase->Increased [Na+]i PI3K/Akt Pathway PI3K/Akt Pathway Na+/K+ ATPase->PI3K/Akt Pathway Inhibition Src Signaling Src Signaling Na+/K+ ATPase->Src Signaling Inhibition HIF-1a Synthesis Inhibition of HIF-1a Synthesis Na+/K+ ATPase->HIF-1a Synthesis Cell Cycle Arrest Cell Cycle Arrest Na+/K+ ATPase->Cell Cycle Arrest Increased [Ca2+]i Increased [Ca2+]i Increased [Na+]i->Increased [Ca2+]i Apoptosis Apoptosis Increased [Ca2+]i->Apoptosis Decreased Proliferation Decreased Proliferation PI3K/Akt Pathway->Decreased Proliferation Src Signaling->Decreased Proliferation HIF-1a Synthesis->Decreased Proliferation

Caption: Mechanism of action of this compound analogs in cancer cells.

Experimental_Workflow_Combination_Study cluster_assays Endpoint Assays Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with this compound Analog, Chemotherapeutic Agent, or Combination Cell_Culture->Treatment Incubation 3. Incubate for 24-72 hours Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Incubation->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins Incubation->Western_Blot Data_Analysis 4. Analyze for Synergy, Additivity, or Antagonism (e.g., Combination Index) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for in vitro combination studies.

Conclusion

The available preclinical data for Digitoxin and Digoxin strongly suggest that this compound and its analogs are promising candidates for combination cancer therapy. Their ability to induce apoptosis and inhibit critical pro-survival pathways provides a solid rationale for their investigation in conjunction with standard-of-care and novel anticancer agents. The protocols and data presented here offer a foundation for researchers to design and execute studies aimed at elucidating the full therapeutic potential of this class of compounds in oncology. Further research is warranted to specifically evaluate this compound in various cancer models and to determine its optimal combination partners and dosing schedules.

References

Troubleshooting & Optimization

Gitaloxin In Vitro Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Gitaloxin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1] this compound is readily soluble in DMSO.

Q2: What is the maximum concentration of DMSO that can be used in my cell-based assay?

A2: The final concentration of DMSO in your cell culture medium should generally be kept below 1%, as higher concentrations can be toxic to cells.[2][3][4] However, the sensitivity to DMSO can vary significantly between different cell lines.[5] It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The concentration of this compound in your final working solution may be exceeding its aqueous solubility limit. Try using a lower final concentration.

  • Use a gentle, stepwise dilution: Instead of adding the DMSO stock directly to the full volume of medium, try a serial dilution approach. First, dilute the DMSO stock in a small volume of medium and then add this intermediate dilution to the rest of the medium.

  • Increase the DMSO concentration (with caution): If your cell line tolerates it, you might slightly increase the final DMSO concentration in your assay, ensuring it remains in the non-toxic range (e.g., up to 0.5% or 1%). Always validate with a vehicle control.[6]

  • Consider alternative solvents for the stock solution: While DMSO is common, for some applications, ethanol (B145695) or methanol (B129727) might be used. Cardiac glycosides are often highly soluble in aqueous solutions of methanol and ethanol.[7] However, the volatility and potential for evaporation of these solvents should be considered.

Q4: Can I use solvents other than DMSO for this compound?

A4: Yes, other solvents can be considered, although DMSO is the most common for in vitro studies. Cardiac glycosides, as a class, show good solubility in aqueous solutions of methanol and ethanol, and some are soluble in chloroform.[7][8] If you choose an alternative solvent, it is essential to determine its compatibility with your specific experimental setup and to run appropriate vehicle controls to assess any potential solvent-induced effects.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and absorption of moisture by the hygroscopic DMSO.[9]

Troubleshooting Guide: this compound Solubility Issues

Problem Possible Cause Troubleshooting Steps
Precipitation in stock solution The concentration of this compound exceeds its solubility limit in the chosen solvent.- Try gentle warming (e.g., 37°C) and vortexing to aid dissolution.- If precipitation persists, prepare a new stock solution at a lower concentration.
Precipitation upon dilution in aqueous media The aqueous solubility of this compound is exceeded.- Lower the final concentration of this compound in the assay.- Perform a stepwise dilution of the DMSO stock into the aqueous medium.- Increase the final DMSO concentration in the medium (ensure it's non-toxic to your cells).
Inconsistent experimental results Poor solubility leading to variable effective concentrations of this compound.- Visually inspect your working solutions for any signs of precipitation before adding to cells.- Prepare fresh working solutions for each experiment from a properly stored stock.- Consider performing a kinetic solubility assay to determine the solubility of this compound under your specific experimental conditions.
No observable effect in the assay The effective concentration of dissolved this compound is too low due to poor solubility.- Confirm the complete dissolution of this compound in your stock solution.- Re-evaluate your dilution method to prevent precipitation.- Increase the nominal concentration of this compound, while being mindful of its solubility limit.

Quantitative Data: Solubility of Cardiac Glycosides

Compound Solvent Solubility
Digitoxin Ethanol~5 mg/mL
Chloroform~20 mg/mL
DMSO~20 mg/mL
Dimethyl formamide (B127407) (DMF)~25 mg/mL
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL
Digoxin MethanolSoluble
WaterSparingly soluble
General Cardiac Glycosides WaterSlightly soluble
Aqueous Methanol/EthanolHighly soluble
ChloroformSoluble

Data for Digitoxin sourced from Cayman Chemical product information. General solubility for cardiac glycosides is based on established chemical properties.[7][10][11]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using its molecular weight (808.96 g/mol ).

    • Mass (mg) = 10 mmol/L * 808.96 g/mol * Volume (L) * 1000 mg/g

  • Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound.

  • Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain. If necessary, gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay by Turbidimetry

This assay determines the kinetic solubility of this compound in an aqueous buffer by measuring the turbidity caused by precipitation.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring absorbance at 620 nm (or a nephelometer)

  • Multichannel pipette

Procedure:

  • Prepare serial dilutions: In a 96-well plate, prepare a serial dilution of the this compound DMSO stock solution.

  • Add to buffer: In a separate 96-well plate, add the aqueous buffer (e.g., 98 µL of PBS).

  • Initiate precipitation: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of the this compound serial dilutions from the DMSO plate to the plate containing the buffer. This will result in a final DMSO concentration of 2%. Include wells with DMSO only as a negative control.

  • Incubate: Mix the plate gently and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[12]

  • Measure turbidity: Measure the absorbance (optical density) of each well at 620 nm using a plate reader.[12] Alternatively, use a nephelometer to measure light scattering.

  • Determine solubility: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the DMSO-only control.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

This protocol provides a general method to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound working solutions (prepared by diluting the DMSO stock in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[13]

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.[13]

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate Cell Viability: Express the absorbance values of the treated wells as a percentage of the vehicle control to determine cell viability.

Visualizations

Gitaloxin_Troubleshooting_Workflow start Start: This compound Solubility Issue stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep dissolution_check Complete Dissolution? stock_prep->dissolution_check vortex_heat Vortex / Gentle Warming dissolution_check->vortex_heat No dilution Dilute Stock into Aqueous Medium dissolution_check->dilution Yes vortex_heat->dissolution_check precipitation_check Precipitation Occurs? dilution->precipitation_check troubleshoot Troubleshooting Steps precipitation_check->troubleshoot Yes success Proceed with Experiment precipitation_check->success No troubleshoot->dilution Adjust Protocol

A workflow for troubleshooting this compound solubility issues.

Gitaloxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase (Inhibition) This compound->NaK_ATPase HIF1a HIF-1α Synthesis (Inhibition) This compound->HIF1a Na_in ↑ Intracellular [Na+] NaK_ATPase->Na_in Src Src Kinase (Activation) NaK_ATPase->Src Interaction NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in Contractility ↑ Myocardial Contractility Ca_in->Contractility EGFR_STAT3 EGFR/STAT3 Pathway Src->EGFR_STAT3 PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Tumor_Growth ↓ Tumor Growth EGFR_STAT3->Tumor_Growth PI3K_AKT->Tumor_Growth HIF1a->Tumor_Growth

Simplified signaling pathway of this compound.

References

Optimizing Gitaloxin Concentration for Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing gitaloxin concentration for cell-based assays. Authored in a direct question-and-answer format, this resource addresses common challenges and frequently asked questions to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cell-based assays?

A1: this compound, a cardiac glycoside, primarily acts by inhibiting the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an elevation of intracellular calcium levels. This disruption of ion gradients triggers various downstream signaling pathways that can influence cellular processes such as proliferation, apoptosis, and cell cycle arrest.

Q2: I am observing high levels of cytotoxicity even at what I believe are low concentrations of this compound. What could be the cause?

A2: High cytotoxicity at low concentrations can stem from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cardiac glycosides. Cancer cell lines, for instance, can be particularly sensitive.

  • DMSO Concentration: If this compound is dissolved in DMSO, the final concentration of DMSO in the cell culture medium could be toxic. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.

  • Compound Purity and Stability: The purity of the this compound and the stability of its stock solution can impact its potency. Ensure you are using a high-purity compound and have stored the stock solution correctly.

  • Assay Duration: Longer incubation times will generally result in increased cytotoxicity.

Q3: How do I prepare and store a this compound stock solution?

A3: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a high concentration (e.g., 10 mM). This stock solution should be stored at -20°C for long-term stability.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration remains non-toxic to your cells.

Q4: What is a typical effective concentration range for this compound in cell-based assays?

A4: While specific IC50 values for this compound are not extensively documented across a wide range of cell lines, data from the closely related cardiac glycoside, digitoxin (B75463), can provide a valuable starting point. For various cancer cell lines, the IC50 values for digitoxin are reported to be in the low nanomolar range, typically between 3 nM and 33 nM.[2][3] Therefore, a reasonable starting range to test for this compound's effects would be from 1 nM to 100 nM. However, the optimal concentration is highly dependent on the cell line and the specific assay being performed.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Concentration is too low.Test a higher concentration range (e.g., 100 nM to 10 µM).
This compound has degraded.Prepare a fresh stock solution from a new vial of the compound.
The cell line is resistant.Consider using a different cell line or a positive control to ensure assay validity.
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding.
Inaccurate pipetting of this compound.Use calibrated pipettes and perform serial dilutions carefully.
Edge effects in the plate.Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity.
Precipitation of this compound in the culture medium Low solubility in aqueous solution.Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic. Prepare fresh dilutions from the DMSO stock for each experiment.

Quantitative Data Summary

The following table summarizes reported IC50 values for the related cardiac glycoside, digitoxin, in various cancer cell lines. This data can serve as a preliminary guide for establishing a concentration range for this compound experiments.

Compound Cell Line Assay Type Reported IC50
DigitoxinTK-10 (Renal Adenocarcinoma)Growth Inhibition3 - 33 nM[2]
DigitoxinVarious Cancer Cell LinesCytotoxicity6.4 - 76 nM[4]
DigoxinA549 (Non-Small Cell Lung Cancer)Proliferation0.037 µM[5]
DigoxinH1299 (Non-Small Cell Lung Cancer)Proliferation0.054 µM[5]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • This compound Preparation: Prepare a series of this compound dilutions in your complete cell culture medium from a concentrated DMSO stock. A common approach is to use a 10-point, 2-fold serial dilution, starting from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.

Protocol 2: Na+/K+-ATPase Activity Assay

This protocol provides a general method to assess the inhibitory effect of this compound on Na+/K+-ATPase activity.

  • Enzyme Preparation: Prepare a membrane fraction rich in Na+/K+-ATPase from a suitable source (e.g., porcine cerebral cortex or human erythrocyte membranes).

  • Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl2, NaCl, and KCl.

  • Inhibition Assay:

    • Pre-incubate the enzyme preparation with various concentrations of this compound (or a vehicle control) for a specific time.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Phosphate (B84403) Detection: Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method (e.g., the Malachite Green assay).

  • Data Analysis:

    • Calculate the specific activity of the Na+/K+-ATPase (in the absence and presence of ouabain, a specific inhibitor, to determine the ouabain-sensitive ATPase activity).

    • Plot the percentage of inhibition of Na+/K+-ATPase activity against the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock in DMSO serial_dilute Perform Serial Dilutions of this compound prep_stock->serial_dilute prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound Dilutions prep_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data

Caption: A flowchart illustrating the key steps for determining the optimal this compound concentration.

signaling_pathway This compound's Mechanism of Action This compound This compound na_k_pump Na+/K+-ATPase Pump This compound->na_k_pump Inhibits na_in Increased Intracellular Na+ na_k_pump->na_in Leads to ncx Na+/Ca2+ Exchanger na_in->ncx Affects ca_in Increased Intracellular Ca2+ ncx->ca_in Leads to signaling Downstream Signaling Cascades ca_in->signaling effects Cellular Effects (Apoptosis, Proliferation etc.) signaling->effects

Caption: The signaling pathway initiated by this compound's inhibition of the Na+/K+-ATPase pump.

References

Gitaloxin Stability and Degradation in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the stability of gitaloxin in solution. Due to the limited availability of specific stability data for this compound, much of the information presented herein is extrapolated from studies on the structurally similar cardiac glycoside, digoxin (B3395198). Researchers are strongly advised to conduct their own stability studies for this compound under their specific experimental conditions.

This technical support center provides answers to frequently asked questions and troubleshooting guidance for researchers working with this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, including:

  • pH: this compound, like other cardiac glycosides, is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] Acid-catalyzed hydrolysis primarily cleaves the glycosidic linkages, leading to the sequential loss of the digitoxose (B191001) sugar units. Base-catalyzed hydrolysis can affect the lactone ring.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.[3][4] For optimal stability, solutions should be stored at recommended cool temperatures.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[5] It is crucial to protect this compound solutions from light.

  • Oxidizing Agents: this compound can be susceptible to oxidation, which may alter its chemical structure and biological activity.[6][7]

  • Solvent Composition: The choice of solvent can impact the stability of this compound. While it is soluble in solvents like DMSO, the long-term stability in various aqueous buffers and culture media should be experimentally determined.

Q2: What are the recommended storage conditions for this compound solutions?

A2: Based on general recommendations for cardiac glycosides and supplier information for this compound, the following storage conditions are advised:

Solution TypeShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Stock Solution in DMSO 0 - 4 °C, protected from light[8]-20 °C, protected from light[8]
Aqueous Solutions 2 - 8 °C, protected from lightNot recommended, prepare fresh

Troubleshooting Guide

Problem 1: I am observing a loss of biological activity in my this compound working solution over a short period.

  • Possible Cause 1: pH-mediated Hydrolysis. The pH of your experimental medium may be outside the optimal stability range for this compound, leading to the cleavage of the sugar moieties.

    • Troubleshooting Step: Measure the pH of your solution. If it is acidic or alkaline, consider buffering the solution to a neutral pH if your experimental design allows. For long-term experiments, prepare fresh solutions periodically.

  • Possible Cause 2: Temperature-Induced Degradation. Storing working solutions at room temperature or higher for extended periods can accelerate degradation.

    • Troubleshooting Step: Always store stock and working solutions at the recommended low temperatures (see storage table above). During experiments, minimize the time the solution is kept at elevated temperatures.

  • Possible Cause 3: Photodegradation. Exposure to ambient or direct light can degrade this compound.

    • Troubleshooting Step: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[5] Conduct experiments under subdued lighting conditions when possible.

Problem 2: I see unexpected peaks in my HPLC analysis of a this compound sample.

  • Possible Cause 1: Formation of Degradation Products. this compound may be degrading into various products due to hydrolysis or oxidation. Hydrolysis can lead to the formation of deglycosylated products.[1][2]

    • Troubleshooting Step: Employ a stability-indicating HPLC method to separate and identify potential degradation products.[9][10] Running forced degradation studies (see Experimental Protocols) can help to generate and identify these degradation products, confirming their presence in your samples.

  • Possible Cause 2: Contamination. The sample may be contaminated with other substances.

    • Troubleshooting Step: Ensure proper handling and use of clean labware. Analyze a blank (solvent only) and a fresh solution of this compound to rule out contamination from the solvent or the instrument.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[11][12]

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and incubate at 60°C for a specified period. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period.

  • Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified period.

  • Photodegradation: Expose an aliquot of the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze the stressed samples and a non-stressed control sample using a suitable analytical technique, such as HPLC with UV or MS detection, to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent this compound peak from any degradation products.

1. Chromatographic Conditions (Example based on cardiac glycoside analysis):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9][10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or a buffer solution (e.g., phosphate (B84403) buffer). The exact gradient will need to be optimized.[13]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection: UV detection at an appropriate wavelength (e.g., 220 nm) or Mass Spectrometry (MS) for identification of degradation products.

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30 °C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the complete separation of this compound from its degradation products generated during the forced degradation study.

Visualizations

Gitaloxin_Degradation_Pathway This compound This compound (Gitoxin-16-formate) Gitoxin Gitoxin This compound->Gitoxin Hydrolysis (deformylation) Lactone_Ring_Cleavage_Product Lactone Ring Cleavage Product This compound->Lactone_Ring_Cleavage_Product Base Hydrolysis Oxidation_Product Oxidation Product This compound->Oxidation_Product Oxidation Digitoxigenin_bis_digitoxoside Digitoxigenin bis-digitoxoside Gitoxin->Digitoxigenin_bis_digitoxoside Hydrolysis (-1 sugar) Digitoxigenin_mono_digitoxoside Digitoxigenin mono-digitoxoside Digitoxigenin_bis_digitoxoside->Digitoxigenin_mono_digitoxoside Hydrolysis (-1 sugar) Digitoxigenin Digitoxigenin (Aglycone) Digitoxigenin_mono_digitoxoside->Digitoxigenin Hydrolysis (-1 sugar)

Caption: Postulated degradation pathway of this compound.

Caption: Workflow for a this compound forced degradation study.

References

Technical Support Center: Gitaloxin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Gitaloxin from plant sources, primarily Digitalis purpurea.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a cardioactive cardiac glycoside.[1] Like its better-known relatives Digitoxin (B75463) and Digoxin, it is found in the leaves of the foxglove plant, Digitalis purpurea.[1] These compounds are known for their effects on the cardiovascular system and have been used in medicine for centuries.[2]

Q2: What are the critical factors influencing the yield of this compound extraction?

A2: The final yield of this compound is influenced by several factors:

  • Plant Material Quality: The concentration of glycosides can vary based on plant genetics, cultivation conditions, and harvest time.

  • Pre-Extraction Processing: Proper drying and grinding of the plant material are crucial. Drying (e.g., at 40-50°C) prevents enzymatic degradation, while grinding into a fine powder increases the surface area for solvent contact.[2][3]

  • Solvent Choice: The polarity of the solvent significantly impacts extraction efficiency. Alcohols like ethanol (B145695) or methanol, often mixed with water, are commonly used.[3][4]

  • Extraction Conditions: Parameters such as temperature, extraction time, and the ratio of solvent to plant material must be optimized to maximize yield without causing degradation of the target compound.[5]

  • pH of the Medium: Cardiac glycosides like this compound are susceptible to hydrolysis in acidic conditions, which breaks them down and reduces yield. Maintaining a neutral or slightly alkaline pH during extraction is important.[6]

Q3: What type of solvent is most effective for this compound extraction?

A3: Generally, polar solvents are used for extracting glycosides. Lower alcohols, such as ethanol and methanol, are effective.[2][3] Aqueous ethanol solutions (e.g., 60-80%) are often employed as they can efficiently extract the glycosides while minimizing the co-extraction of certain impurities.[4][7] The choice of solvent is a critical parameter to optimize for maximizing yield.[7]

Q4: How should the plant material be prepared for optimal extraction?

A4: Proper preparation is a critical first step.

  • Drying: Freshly harvested leaves should be dried to reduce moisture content. This is typically done in a well-ventilated area away from direct sunlight or in an oven at low temperatures (40-50°C) to inhibit enzymatic activity that could degrade the glycosides.[3][8]

  • Grinding: Once dried, the material should be ground into a fine powder. This increases the surface area, allowing for more efficient penetration of the solvent and better extraction of the target compounds.[2][3]

Section 2: Troubleshooting Guide

Problem: Low or No this compound Yield

Potential Cause Recommended Solution
Enzymatic Degradation Inactivate enzymes by immediately drying the plant material at 60-80°C after harvesting.[8] Ensure the solvent (e.g., ethanol) penetrates the tissue quickly to halt enzyme activity.
Acid Hydrolysis The glycosidic linkages are unstable in acidic conditions.[6] Ensure the extraction medium is neutral. If necessary, add a neutralizing agent like calcium carbonate during extraction. Avoid strong acids during processing.
Incomplete Extraction Increase the extraction time or the number of extraction cycles.[2] Ensure the solvent-to-solid ratio is high enough for efficient extraction.[5] Consider using advanced techniques like ultrasound-assisted extraction (UAE) to improve efficiency.[2]
Poor Quality Starting Material The concentration of this compound in Digitalis can vary. Source plant material from a reputable supplier and ensure it was harvested at the optimal time.
Incorrect Solvent Choice The solvent may not be optimal for this compound. Experiment with different polar solvents like 70% ethanol, 80% methanol, or chloroform-methanol mixtures.[7][9]

Problem: High Levels of Impurities in the Extract

Potential Cause Recommended Solution
Co-extraction of Pigments & Tannins Perform a preliminary defatting step with a non-polar solvent like n-hexane before the main extraction. To remove tannins, consider precipitation with lead acetate, followed by its removal.[4]
Solvent is Too Polar/Non-polar A very polar solvent may extract excessive water-soluble compounds (sugars, etc.). Adjust the polarity of the solvent system. For example, use 70% ethanol instead of 95% ethanol.
Emulsion Formation During Liquid-Liquid Partitioning Emulsions can trap the target compound and impurities.[10] To break emulsions, try adding a saturated salt solution (brine), changing the pH, or using centrifugation. Allow mixtures to stand for longer periods to facilitate separation.[10]

Problem: Degradation of this compound During Extraction

Potential Cause Recommended Solution
Excessive Heat Many cardiac glycosides are thermolabile. Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal at low temperatures (e.g., below 50°C).[11]
Exposure to Strong Acids or Bases Both acidic and strongly basic conditions can cause degradation. Maintain a pH range of 6-8 throughout the extraction and purification process.[6]
Prolonged Exposure to Light Some glycosides can be light-sensitive. Protect the extracts from direct light by using amber glassware or covering vessels with aluminum foil.

Section 3: Data & Optimization

While specific quantitative data for this compound is limited in comparative studies, data from the closely related and well-studied cardiac glycosides (e.g., Digoxin) from Digitalis species provide a valuable reference for optimizing extraction parameters.

Table 1: Influence of Solvent System on Cardiac Glycoside Extraction Yield (Illustrative) Data synthesized from principles in cited literature for related compounds.

Solvent SystemRelative PolarityAverage Yield (%)Purity of Crude ExtractReference Principles
n-HexaneLow< 0.1Low (Extracts lipids/waxes)[7]
Chloroform (B151607)Medium0.2 - 0.4Medium[1]
95% EthanolHigh0.4 - 0.6Medium (Co-extracts chlorophyll)[2][3]
70% Ethanol High 0.5 - 0.8 Good [7]
80% MethanolVery High0.6 - 0.9Good (May extract more sugars)[7][10]

Table 2: Effect of Extraction Method on Efficiency (Illustrative) General principles applied to cardiac glycoside extraction.

Extraction MethodTemperatureTimeRelative YieldKey ConsiderationsReference Principles
MacerationRoom Temp24-72 hrsBaselineSimple, but time-consuming and may be incomplete.[2]
Soxhlet ExtractionBoiling Point6-12 hrsHighEfficient, but prolonged heat may degrade this compound.[2]
Ultrasonication (UAE) Controlled (e.g., 40-50°C) 30-60 min Very High Rapid and efficient; reduces thermal degradation risk.[2]

Section 4: Protocols and Methodologies

Protocol 1: Standard Lab-Scale Extraction of this compound

  • Preparation: Weigh 50 g of finely ground, dried Digitalis purpurea leaves.

  • Defatting (Optional): Macerate the leaf powder with 250 mL of n-hexane for 4 hours with gentle agitation. Filter and discard the hexane (B92381) extract. Allow the plant material to air dry completely.

  • Extraction:

    • Transfer the plant powder to a 1 L flask.

    • Add 500 mL of 70% ethanol.

    • Agitate the mixture using a magnetic stirrer or orbital shaker at room temperature for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the plant residue with another 250 mL of 70% ethanol for 12 hours to maximize yield.

  • Combine and Concentrate: Combine the filtrates from both extractions. Concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a crude, viscous extract remains.

  • Purification (Liquid-Liquid Extraction):

    • Dissolve the crude extract in 100 mL of distilled water.

    • Transfer the aqueous solution to a separatory funnel and extract three times with 100 mL portions of chloroform.

    • Combine the chloroform fractions, which now contain the glycosides.

  • Final Steps: Dry the combined chloroform extract over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the crude this compound-containing extract. Further purification can be achieved using column chromatography.

Protocol 2: Quantification using High-Performance Thin-Layer Chromatography (HPTLC)

This protocol is adapted from methods used for similar cardiac glycosides like Digitoxin.[1]

  • Sample Preparation: Dissolve a known amount of the crude extract in a chloroform:methanol (1:1) mixture to achieve a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a series of this compound standard solutions in the same solvent, with concentrations ranging from 100 to 1000 ng/µL.

  • Chromatography:

    • Stationary Phase: HPTLC plate pre-coated with silica (B1680970) gel 60 F254.

    • Mobile Phase: A system such as Ethyl Acetate:Methanol:Water (8.0:1.5:1.0, v/v/v) is often effective for separating cardiac glycosides.[1]

    • Application: Apply 5 µL of each standard and sample solution as bands on the HPTLC plate.

  • Development: Develop the plate in a saturated chromatographic chamber until the mobile phase front has migrated approximately 8 cm.

  • Detection & Densitometry:

    • Dry the plate thoroughly.

    • Visualize the bands under UV light at 220 nm.

    • Scan the plate using a densitometer at the wavelength of maximum absorbance for this compound.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the sample extract.

Section 5: Visual Guides

Experimental_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis start Digitalis purpurea Leaves drying Drying (40-50°C) start->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentrate Concentration (Rotary Evaporator <50°C) filtration->concentrate purify Liquid-Liquid Partition (Water/Chloroform) concentrate->purify final_extract Crude this compound Extract purify->final_extract analysis Quantification (HPTLC/HPLC) final_extract->analysis

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Low_Yield start Problem: Low this compound Yield q1 Was the plant material properly dried post-harvest? start->q1 a1_yes Check Extraction Method q1->a1_yes Yes a1_no Solution: Immediately dry material at 60-80°C to inactivate enzymes. q1->a1_no No q2 Was the extraction medium acidic? a1_yes->q2 a2_yes Solution: Neutralize medium (e.g., with CaCO3). Avoid acidic conditions. q2->a2_yes Yes a2_no Check Solvent & Time q2->a2_no No q3 Was extraction time/solvent ratio sufficient? a2_no->q3 a3_yes Solution: Consider starting material quality or use advanced methods (UAE). q3->a3_yes Yes a3_no Solution: Increase extraction cycles/time or optimize solvent ratio. q3->a3_no No

Caption: Troubleshooting decision tree for low this compound yield.

Biosynthesis_Pathway cluster_info Simplified Pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone P450scc progesterone Progesterone pregnenolone->progesterone 3β-HSD cardenolide_aglycone Cardenolide Aglycones (e.g., Gitoxigenin) progesterone->cardenolide_aglycone glycosylation Glycosylation (Addition of Sugar Moieties) cardenolide_aglycone->glycosylation This compound This compound (Cardiac Glycoside) glycosylation->this compound enzyme1 Multiple Enzymatic Steps enzyme2 Multiple Enzymatic Steps enzyme3 Multiple Enzymatic Steps enzyme4 Glycosyltransferases

Caption: Simplified biosynthesis of cardiac glycosides like this compound.

References

Gitaloxin experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental use of gitaloxin. Given the limited specific data on this compound, much of the guidance provided here is extrapolated from extensive research on structurally and functionally similar cardiac glycosides, such as digoxin (B3395198) and digitoxin (B75463).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cardenolide glycoside, a type of cardiac glycoside, naturally found in plants of the Digitalis genus.[1] Like other cardiac glycosides, its primary mechanism of action is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, an enzyme located in the cell membrane of cardiac muscle cells (myocytes).[2][3][4] Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. This rise in calcium enhances the force of myocardial contraction (a positive inotropic effect).[3][4]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[5] Stock solutions should be stored at 0 - 4°C for short-term use or -20°C for long-term stability.[5] It is shipped as a non-hazardous chemical at ambient temperature, as it is stable for a few weeks under ordinary shipping conditions.[5]

Q3: How can I ensure the stability of this compound in my experimental solutions?

A3: Based on studies of the related compound digoxin, aqueous solutions of cardiac glycosides can be stable for extended periods when stored properly. For instance, diluted digoxin solutions have been shown to be stable for at least 180 days at both refrigerated (5°C) and room temperature (25°C) conditions.[6] While this compound-specific data is unavailable, it is prudent to protect solutions from light, as digoxin is known to be light-sensitive.[6]

Q4: What are the most common sources of experimental variability when working with cardiac glycosides?

A4: Experimental variability with cardiac glycosides can arise from several factors, including:

  • Purity and Formulation: Variations in the purity of the this compound compound and differences between lots from a single manufacturer can lead to significant differences in biological activity.[7]

  • Solvent and Vehicle Effects: The solvent used to dissolve this compound and the vehicle used for administration in in vivo or in vitro models can influence its bioavailability and activity.

  • Biological Matrix Effects: In biological samples, the presence of endogenous "digitalis-like factors" can interfere with immunoassays, leading to inaccurate quantification.[2]

  • Assay Conditions: Minor variations in experimental conditions such as temperature, pH, and incubation times can impact results.

  • Detection Method: The choice of analytical method and its validation are critical. Methods like HPLC and LC-MS/MS offer high sensitivity and reproducibility for quantifying cardiac glycosides.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Bioactivity Results
Potential Cause Troubleshooting Step
Compound Instability Verify storage conditions for both powder and stock solutions.[5] Prepare fresh working solutions for each experiment. Consider performing a stability study under your specific experimental conditions.
Inaccurate Concentration Re-verify calculations for dilutions. Use a validated analytical method (e.g., HPLC-UV) to confirm the concentration of your stock and working solutions.[8]
Variability in Starting Material If possible, use the same lot of this compound for a series of related experiments. If changing lots, perform a bridging experiment to compare the activity of the new lot to the old one.[7]
Cell Culture Conditions Ensure consistent cell passage number, confluency, and media composition. Monitor for any signs of contamination.
Assay Protocol Deviations Strictly adhere to the established protocol. Use checklists to minimize human error.[10] Ensure all reagents are within their expiry dates and stored correctly.
Issue 2: Difficulties with Analytical Quantification (e.g., HPLC, LC-MS/MS)
Potential Cause Troubleshooting Step
Poor Peak Shape or Resolution Optimize the mobile phase composition, flow rate, and column temperature.[11] Ensure the sample is fully dissolved and free of particulates.
Low Sensitivity For HPLC, ensure the detection wavelength is optimal (typically around 220-230 nm for cardiac glycosides).[8] For LC-MS/MS, optimize mass spectrometry parameters for this compound.[12]
Matrix Effects in Biological Samples Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[12] Use an internal standard (e.g., a deuterated analog) to correct for extraction variability and matrix effects.[9]
Lack of Linearity Prepare a fresh calibration curve with each batch of samples. Ensure the concentration range of your samples falls within the linear range of the assay. The correlation coefficient (R²) should ideally be >0.99.[8]
Method Not Validated Fully validate the analytical method according to ICH guidelines, assessing linearity, accuracy, precision, specificity, and limits of detection and quantification.[11][12]

Experimental Protocols

Protocol 1: General Method for In Vitro Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This is a generalized protocol based on methods for other cardiac glycosides and should be optimized for this compound.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at approximately 220 nm.[8]

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: For biological samples, perform a sample clean-up step such as protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances.[12]

  • Injection and Analysis: Inject equal volumes of the standards and samples into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Gitaloxin_Mechanism_of_Action cluster_cell Cardiac Myocyte NaK_ATPase Na+/K+-ATPase Pump Na_in Intracellular Na+ NaK_ATPase->Na_in Na+ out NCX Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NCX->Ca_in Ca2+ in SR Sarcoplasmic Reticulum SR->Ca_in Release Na_in->NCX Na+ out Ca_in->SR Uptake Contraction Increased Contraction Ca_in->Contraction This compound This compound This compound->NaK_ATPase Inhibits

Caption: Mechanism of action of this compound in cardiac myocytes.

Experimental_Troubleshooting_Workflow Start Inconsistent Results Observed Check_Protocol Review Experimental Protocol and Documentation Start->Check_Protocol Check_Reagents Verify Reagent & Compound Integrity (Storage, Expiry, Purity) Check_Protocol->Check_Reagents No obvious errors Isolate_Variable Isolate and Test One Variable at a Time Check_Protocol->Isolate_Variable Error found Check_Equipment Check Equipment Calibration and Functionality Check_Reagents->Check_Equipment Reagents OK Rerun_Experiment Re-run Experiment with New Supplies/Reagents Check_Reagents->Rerun_Experiment Issue found Check_Equipment->Isolate_Variable Equipment OK Check_Equipment->Isolate_Variable Issue found Isolate_Variable->Rerun_Experiment Consult Consult with Colleague or Technical Support Rerun_Experiment->Consult Failure Success Problem Resolved Rerun_Experiment->Success Success

Caption: A logical workflow for troubleshooting experimental inconsistencies.

References

Preventing Gitaloxin precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Gitaloxin in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the prevention of this compound precipitation in culture media.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: this compound precipitates when added to my cell culture medium.

This is a common issue for hydrophobic compounds like this compound when transitioning from a high-concentration organic solvent stock to an aqueous culture medium. The following steps provide a systematic approach to resolving this problem.

1. Review Your Stock Solution Preparation

  • Problem: The initial stock solution may be improperly prepared, leading to instability upon dilution.

  • Solution:

    • Ensure you are using a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of organic solvent added to your culture medium.

    • Ensure the this compound is completely dissolved in the DMSO. Gentle warming (to 37°C) or brief sonication can aid dissolution.

2. Optimize Your Dilution Protocol

  • Problem: Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the this compound to "crash out" of solution.

  • Solution:

    • Pre-warm the culture medium: Always add the this compound stock solution to the culture medium that has been pre-warmed to 37°C.

    • Use a stepwise dilution method: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed media. For example, first, create an intermediate dilution in a small volume of media, and then add this to your final culture volume.

    • Add the stock solution slowly while vortexing/swirling: This helps to ensure rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.

3. Manage the Final Concentration of Organic Solvent

  • Problem: A high final concentration of the organic solvent (e.g., DMSO) can be toxic to cells and can also affect the solubility of this compound.

  • Solution:

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1% (v/v) and not exceeding 0.5% (v/v).

    • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

4. Consider the Components of Your Culture Medium

  • Problem: Components in the culture medium, such as serum proteins, can interact with this compound.

  • Solution:

    • The presence of serum (e.g., Fetal Bovine Serum - FBS) can sometimes help to solubilize hydrophobic compounds. If you are working in serum-free conditions, this might contribute to precipitation. Consider if your experimental design can tolerate the presence of a low percentage of serum.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing stock solutions of this compound for in vitro experiments.[1]

Q2: I've prepared my this compound stock in DMSO, but it still precipitates in the media. What should I do?

A2: If you are still observing precipitation after following the recommended stock preparation, focus on your dilution technique. Employ a stepwise dilution into pre-warmed media and ensure the final DMSO concentration is not exceeding 0.5%.

Q3: Can I use ethanol (B145695) to dissolve this compound?

A3: While some cardiac glycosides have solubility in ethanol, DMSO is generally superior for achieving high-concentration stock solutions. If you must use ethanol, be aware that it can also be cytotoxic at higher concentrations in the final culture medium.

Q4: How should I store my this compound stock solution?

A4: Store your this compound stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

A5: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration at or below 0.1% (v/v) to minimize cytotoxic effects. It is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.

Data Presentation: Solubility of Related Cardiac Glycosides

SolventDigitoxin Solubility ( g/100ml )Convallatoxin Solubility ( g/100ml )Notes
Water0.000020.005Cardiac glycosides generally have low water solubility.
Methanol0.01140.09Solubility is significantly higher in alcohols compared to water.
Ethanol (40% vol.)0.000180.008Aqueous alcohol solutions show intermediate solubility.

Data adapted from a study on the extraction of cardiac glycosides.[2][3]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 808.96 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 808.96 g/mol x 1000 mg/g = 8.09 mg

  • Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh 8.09 mg of this compound powder and place it into a sterile tube.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If particulates are visible, gentle warming to 37°C or brief sonication can be used to facilitate dissolution.

  • Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol for Diluting this compound for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended):

    • To prepare a 100 µM working solution, for example, perform a 1:100 dilution of the 10 mM stock.

    • Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed complete cell culture medium.

    • Gently vortex to mix. This intermediate solution now has a DMSO concentration of 1%.

  • Final Dilution:

    • To achieve a final concentration of 1 µM this compound in your cell culture, you will dilute the 100 µM intermediate solution 1:100.

    • For example, in a well containing 1 mL of cells and media, add 10.1 µL of the 100 µM intermediate solution.

    • The final DMSO concentration in the well will be approximately 0.01%.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.

Mandatory Visualizations

This compound Experimental Workflow

Gitaloxin_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Cell-Based Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw intermediate Intermediate Dilution in Pre-warmed Medium thaw->intermediate final Final Dilution in Cell Culture intermediate->final treat Treat Cells with This compound Working Solution final->treat incubate Incubate treat->incubate vehicle Treat Cells with Vehicle Control vehicle->incubate assay Perform Assay incubate->assay Gitaloxin_Signaling cluster_nucleus Nuclear Events This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Ca_increase ↑ Intracellular Ca2+ NaK_ATPase->Ca_increase Leads to Src Src NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates for Degradation NFkappaB_inactive NF-κB IκB IkappaB->NFkappaB_inactive NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active Releases Nucleus Nucleus NFkappaB_active->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

References

Technical Support Center: Gitaloxin Interference with Common Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from gitaloxin in common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cardiac glycoside, a class of organic compounds known for their effects on the heart's contractile force.[1][2] Like other cardiac glycosides such as digoxin (B3395198) and digitoxin, this compound's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme located in the cell membrane of heart muscle cells (cardiomyocytes).[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels, resulting in stronger heart muscle contractions.[2]

Q2: Why is there concern about this compound interfering with laboratory assays?

A2: The primary concern stems from the structural similarity of this compound to other cardiac glycosides, most notably digoxin, for which routine therapeutic drug monitoring is performed using immunoassays. Due to this structural resemblance, antibodies used in digoxin immunoassays can cross-react with this compound, leading to inaccurate measurements of the actual digoxin concentration. This interference can result in either falsely elevated or falsely low digoxin levels, depending on the specific assay and the concentration of the interfering substance.[3][4] Such inaccuracies can have significant clinical implications, potentially leading to incorrect dosage adjustments for patients receiving digoxin therapy.

Q3: Which laboratory assays are most likely to be affected by this compound?

A3: Immunoassays for digoxin are the most susceptible to interference from this compound. Various immunoassay platforms, including radioimmunoassay (RIA), fluorescence polarization immunoassay (FPIA), microparticle enzyme immunoassay (MEIA), and chemiluminescent immunoassay (CLIA), have shown varying degrees of cross-reactivity with other cardiac glycosides.[3][5][6][7] There is limited evidence to suggest significant interference of this compound with common clinical chemistry or hematology assays that do not rely on immunoassay principles for structurally related compounds.

Q4: Can this compound interference lead to both falsely high and falsely low results?

A4: Yes, the interference can be bidirectional. Some immunoassays may exhibit positive interference, where the presence of this compound leads to a falsely elevated digoxin reading.[4] Conversely, other assays might show negative interference, resulting in a falsely low measurement.[4][7] The direction and magnitude of the interference depend on the specific antibody used in the assay and the concentrations of both digoxin and this compound.[4]

Troubleshooting Guides

Problem 1: Unexpectedly high or low digoxin levels in a patient sample.
  • Possible Cause: Interference from a cross-reacting substance like this compound.

  • Troubleshooting Steps:

    • Review Patient Medication: Confirm if the patient has been administered any other cardiac glycosides or herbal supplements that might contain them.

    • Serial Dilution: Perform a serial dilution of the sample and re-assay. A non-linear response upon dilution is a strong indicator of the presence of an interfering substance.[8]

    • Alternative Immunoassay: If interference is suspected, re-assay the sample using a different digoxin immunoassay method, preferably one known for lower cross-reactivity, such as certain monoclonal antibody-based chemiluminescent assays.[4][9]

    • Confirmatory Testing: For a definitive result, use a chromatographic method like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can separate and independently quantify digoxin and this compound.

    • Sample Pre-treatment: Consider using ultrafiltration to remove potential interfering substances before re-assaying.[2]

Problem 2: Discrepant digoxin results between different immunoassay platforms.
  • Possible Cause: Varying degrees of cross-reactivity of this compound with the antibodies used in the different assay kits.

  • Troubleshooting Steps:

    • Consult Assay Package Inserts: Review the manufacturers' documentation for each assay to check for known cross-reactivities with other cardiac glycosides.

    • Spiking Experiment: To confirm interference, spike a known negative sample with this compound and observe the response in each assay.

    • Reference Method: Utilize a reference method like LC-MS/MS to establish the true concentrations of both digoxin and any potential interferents.

Data Presentation

Table 1: Cross-Reactivity of Structurally Similar Cardiac Glycosides in Various Digoxin Immunoassays

Disclaimer: Specific cross-reactivity data for this compound is limited in the public domain. The following data for structurally related compounds is provided as an estimate of potential interference. The actual cross-reactivity of this compound may vary.

Interfering CompoundImmunoassay Platform/MethodReported Cross-Reactivity (%)Reference
Lanatoside C Elecsys Digoxin Assay65.2[1]
Gitoxin Elecsys Digoxin Assay1.0[1]
Digoxigenin ACS0.7[6]
TDx103[6]
Stratus108[6]
Magic153[6]
EMIT~100[10]
Digoxigenin-mono-digitoxoside EMIT~100[10]
Elecsys Digoxin Assay141.1[1]
Digoxigenin-bis-digitoxoside EMIT~100[10]
Elecsys Digoxin Assay108.1[1]

Experimental Protocols

Protocol 1: Determination of this compound Cross-Reactivity in a Digoxin Immunoassay
  • Preparation of this compound Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Preparation of Spiked Samples:

    • Obtain a pool of human serum that is confirmed to be free of digoxin and other cardiac glycosides.

    • Prepare a series of dilutions of the this compound stock solution in the drug-free serum to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

    • Prepare a control sample by adding the same volume of solvent without this compound to the drug-free serum.

  • Immunoassay Analysis:

    • Analyze the spiked samples and the control sample using the digoxin immunoassay according to the manufacturer's instructions.

    • Record the apparent digoxin concentration for each sample.

  • Calculation of Cross-Reactivity:

    • Calculate the percent cross-reactivity using the following formula:

    • Perform this calculation for a concentration of this compound that produces an apparent digoxin concentration near the middle of the assay's calibration range.

Protocol 2: Ultrafiltration of Serum Samples to Mitigate Interference
  • Device Selection: Choose a centrifugal ultrafiltration device with a molecular weight cutoff (MWCO) that will retain proteins but allow smaller molecules like this compound and digoxin to pass through (e.g., 10 kDa or 30 kDa).

  • Sample Preparation:

    • Place the patient serum sample into the sample reservoir of the ultrafiltration device.

  • Centrifugation:

    • Centrifuge the device according to the manufacturer's instructions (e.g., 5,000 x g for 10-30 minutes). This will force the plasma water and small molecules through the membrane into the collection tube, while retaining proteins and protein-bound substances.

  • Filtrate Collection:

    • Carefully collect the ultrafiltrate from the collection tube.

  • Immunoassay Analysis:

    • Analyze the ultrafiltrate using the digoxin immunoassay. The resulting measurement will primarily reflect the concentration of free (unbound) digoxin, with reduced interference from protein-bound cross-reacting substances. It is important to note that this method will remove protein-bound digoxin as well, and the clinical interpretation should be adjusted accordingly.

Mandatory Visualizations

Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src NaK_ATPase->Src Activates Increased_Ca Increased Intracellular Ca2+ NaK_ATPase->Increased_Ca Leads to EGFR EGFR Src->EGFR Activates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Contraction Increased Myocardial Contraction Increased_Ca->Contraction

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_troubleshooting Troubleshooting Workflow for Suspected Interference A Unexpected Digoxin Result B Perform Serial Dilution A->B C Non-Linear Results? B->C D Interference Likely C->D Yes G No Interference Detected C->G No E Re-assay with Alternative Method (e.g., different immunoassay) D->E H Consider Sample Pre-treatment (Ultrafiltration) D->H F Confirm with LC-MS/MS E->F H->F

Caption: Troubleshooting workflow for suspected this compound interference.

References

Gitaloxin Toxicity in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding gitaloxin toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The primary and most well-understood mechanism of this compound-induced cytotoxicity is the inhibition of the plasma membrane Na+/K+-ATPase pump. This compound, like other cardiac glycosides, binds to the α-subunit of this enzyme, leading to an increase in intracellular sodium concentration. This disrupts the sodium gradient, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels. Dysregulation of intracellular calcium homeostasis can trigger a cascade of events leading to apoptosis and other forms of cell death.[1][2]

Q2: I am observing unexpected levels of cell death in my experiments with this compound. What are the typical toxic concentrations?

A2: The toxic concentration of cardiac glycosides can vary significantly depending on the cell line and the duration of exposure. While specific IC50 values for this compound are not as widely reported as for digoxin (B3395198) or digitoxin (B75463), comparative studies suggest its potency is in a similar range. For reference, the IC50 values for digitoxin in various cancer cell lines have been reported to be in the nanomolar range (e.g., 3-33 nM).[1][3][4] It is crucial to perform a dose-response experiment to determine the IC50 of this compound in your specific cell line.

Q3: How can I confirm that the cell death I am observing is due to apoptosis?

A3: Several methods can be used to confirm apoptotic cell death. A common and reliable method is Annexin V staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Co-staining with a viability dye like propidium (B1200493) iodide (PI) or DAPI allows for the differentiation between early apoptotic, late apoptotic/necrotic, and viable cells. Another method is to measure the activity of caspases, which are key executioner enzymes in the apoptotic cascade.

Q4: I suspect oxidative stress is playing a role in this compound-induced toxicity. How can I measure this?

A4: this compound-induced cytotoxicity is often associated with the generation of reactive oxygen species (ROS). You can measure intracellular ROS levels using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity can be quantified using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Troubleshooting Guide

Problem 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell concentration. Avoid seeding cells in the outer wells of a 96-well plate, as these are more prone to evaporation (the "edge effect").

  • Possible Cause: this compound instability or improper storage.

    • Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect stock solutions from light.

  • Possible Cause: Interference of serum components with the assay.

    • Solution: For MTT assays, it is recommended to perform the incubation with the MTT reagent in serum-free media, as serum can interfere with the formazan (B1609692) crystal formation and solubilization.

Problem 2: Difficulty in detecting apoptosis at early time points.

  • Possible Cause: The chosen time points are too late.

    • Solution: Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time window for detecting early apoptotic events. For Annexin V staining, earlier time points (e.g., 6, 12, 24 hours) should be investigated.

  • Possible Cause: Insufficient sensitivity of the apoptosis assay.

    • Solution: In addition to Annexin V staining, consider measuring caspase activation (e.g., caspase-3/7 activity) as an earlier marker of apoptosis.

Problem 3: Inconsistent results with ROS detection.

  • Possible Cause: Photobleaching of the fluorescent probe.

    • Solution: Protect cells from light as much as possible after adding the ROS-sensitive dye. Minimize the exposure time during fluorescence microscopy.

  • Possible Cause: Autofluorescence of the compound or media components.

    • Solution: Include appropriate controls, such as unstained cells and cells treated with the vehicle (e.g., DMSO) alone, to determine the background fluorescence.

Mitigation Strategies

Q5: Are there any strategies to reduce this compound-induced toxicity in my cell cultures?

A5: Yes, several strategies can be employed to mitigate this compound-induced toxicity, primarily focusing on counteracting the downstream effects of Na+/K+-ATPase inhibition.

  • Antioxidants: Since this compound can induce oxidative stress, the use of antioxidants may be beneficial. N-acetylcysteine (NAC), a precursor to the intracellular antioxidant glutathione, has been shown to protect against oxidative stress-induced cell death in various models.[5][6] Pre-treating cells with NAC before this compound exposure may reduce cytotoxicity.

  • Caspase Inhibitors: If apoptosis is the primary mode of cell death, pan-caspase inhibitors (e.g., Z-VAD-FMK) or specific caspase inhibitors (e.g., Z-DEVD-FMK for caspase-3) can be used to block the apoptotic cascade.[2][7][8] However, it's important to note that this may shift the mode of cell death to necrosis.[9]

Quantitative Data Summary

Table 1: Comparative IC50 Values of Cardiac Glycosides in Various Cancer Cell Lines

Cardiac GlycosideCell LineIC50 (nM)Reference
DigitoxinTK-10 (Renal Adenocarcinoma)3-33[1]
DigitoxinVarious Human Tumor Cells6.4 - 76[10]
DigoxinSKOV-3 (Ovarian Cancer)250[3]
DigitoxinSKOV-3 (Ovarian Cancer)400[3]
OuabainSKOV-3 (Ovarian Cancer)>1000[3]

Note: Data for this compound is limited. The provided values for related cardiac glycosides can serve as a reference for designing dose-response experiments.

Experimental Protocols

Cell Viability Assessment: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat cells with various concentrations of this compound (and controls) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Detection: Annexin V-FITC/PI Staining
  • Cell Treatment: Seed and treat cells with this compound as described for the MTT assay in appropriate culture vessels (e.g., 6-well plates).

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Oxidative Stress Measurement: ROS Detection
  • Cell Treatment: Seed and treat cells with this compound in a 96-well black plate suitable for fluorescence measurements.

  • Probe Loading: After treatment, remove the medium and wash the cells once with warm 1X PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with 1X PBS.

  • Fluorescence Measurement: Add 100 µL of 1X PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Signaling Pathways and Experimental Workflows

This compound-Induced Cytotoxicity Pathway

Gitaloxin_Toxicity_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Disruption of Gradient NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Intra_Na->NaCa_Exchanger Altered Activity Intra_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intra_Ca Increased Influx Mitochondria Mitochondrial Ca2+ Overload Intra_Ca->Mitochondria Apoptosis Apoptosis Intra_Ca->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS ROS->Apoptosis Caspases Caspase Activation Apoptosis->Caspases Cell_Death Cell Death Caspases->Cell_Death Gitaloxin_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanistic Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Seeding Gitaloxin_Treatment 2. This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Gitaloxin_Treatment MTT_Assay 3a. MTT Assay (Cell Viability) Gitaloxin_Treatment->MTT_Assay LDH_Assay 3b. LDH Assay (Membrane Integrity) Gitaloxin_Treatment->LDH_Assay AnnexinV_PI 3c. Annexin V/PI Staining (Apoptosis) Gitaloxin_Treatment->AnnexinV_PI ROS_Detection 4a. ROS Detection (Oxidative Stress) Gitaloxin_Treatment->ROS_Detection Caspase_Assay 4b. Caspase Activity Assay (Apoptosis Pathway) Gitaloxin_Treatment->Caspase_Assay Data_Analysis 5. Data Analysis & IC50 Determination MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis AnnexinV_PI->Data_Analysis ROS_Detection->Data_Analysis Caspase_Assay->Data_Analysis Gitaloxin_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition ROS ↑ ROS NaK_ATPase->ROS PI3K PI3K ROS->PI3K Modulation? Ras Ras ROS->Ras Modulation? Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival mTOR->Cell_Survival Inhibition Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Proliferation_Apoptosis Proliferation/Apoptosis ERK->Proliferation_Apoptosis Regulation

References

Gitaloxin Quantification in Biological Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gitaloxin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the analysis of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound in biological samples?

A1: The main challenges in this compound quantification stem from its structural similarity to other cardiac glycosides, the complexity of biological matrices, and the low concentrations typically being measured. Key difficulties include:

  • Cross-reactivity: In immunoassays, antibodies may bind to other structurally related cardiac glycosides, leading to inaccurate, often overestimated, results.

  • Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), endogenous components of biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of this compound, causing ion suppression or enhancement and compromising accuracy and precision.[1][2]

  • Low Concentrations: The therapeutic and toxic ranges of cardiac glycosides are narrow, requiring highly sensitive analytical methods to detect and quantify them accurately.

  • Sample Preparation: Inefficient extraction and sample cleanup can lead to low recovery of this compound and a failure to remove interfering matrix components.[3]

Q2: Which analytical method is most suitable for this compound quantification?

A2: The choice of method depends on the study's objective.

  • Immunoassays (e.g., ELISA, RIA): These are effective for rapid screening and initial diagnosis due to their ability to detect a broad range of structurally similar glycosides.[[“]] However, they lack the specificity for precise quantification of this compound.[[“]]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for highly sensitive, specific, and quantitative analysis of individual cardiac glycosides like this compound.[[“]][5] It can overcome the specificity limitations of immunoassays.[[“]]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This method can also be used but may not provide the same level of sensitivity and selectivity as LC-MS/MS.[5]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Minimizing matrix effects is crucial for accurate LC-MS/MS quantification. Strategies include:

  • Effective Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE), liquid-liquid extraction, or protein precipitation helps to remove interfering matrix components before analysis.[3][6]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to ensure this compound is chromatographically separated from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.

Troubleshooting Guides

Immunoassay-Based Quantification
Problem Possible Causes Troubleshooting Steps
Inconsistently high or low this compound concentrations Cross-reactivity with other cardiac glycosides or their metabolites.[7][8][9]1. Confirm the specificity of the antibody used in the immunoassay kit. 2. If specificity is low, consider using a more specific assay or switching to a chromatographic method like LC-MS/MS for confirmation. 3. Be aware of potential interferences from patient medications, such as spironolactone (B1682167).[9]
Poor reproducibility Variability in sample handling and preparation.1. Ensure consistent sample collection, storage, and thawing procedures. 2. Follow the immunoassay kit's protocol precisely.
No detection of this compound when it is expected This compound concentration is below the limit of detection (LOD) of the assay.1. Check the LOD of the immunoassay. 2. If a lower detection limit is required, a more sensitive method like LC-MS/MS may be necessary.
LC-MS/MS-Based Quantification
Problem Possible Causes Troubleshooting Steps
Poor peak shape (tailing, splitting, or broadening) 1. Column contamination or degradation.[10] 2. Inappropriate injection solvent.[10] 3. Extra-column volume.[10]1. Flush the column or try a new column. 2. Ensure the injection solvent is compatible with the mobile phase. 3. Check and minimize the length and diameter of tubing.
Low signal intensity or sensitivity 1. Ion suppression due to matrix effects.[1][2] 2. Inefficient ionization. 3. Suboptimal sample preparation leading to low recovery.1. Improve sample cleanup using techniques like SPE.[3][6] 2. Optimize MS source parameters (e.g., temperature, gas flows). 3. Evaluate and optimize the extraction procedure for better this compound recovery.
High background noise Contamination from samples, solvents, or the LC system.[11]1. Run blank injections to identify the source of contamination. 2. Use high-purity solvents and reagents. 3. Clean the ion source.
Retention time shifts 1. Changes in mobile phase composition. 2. Column aging. 3. Fluctuations in column temperature.1. Prepare fresh mobile phase. 2. Equilibrate the column properly before each run. 3. Use a column oven to maintain a stable temperature.

Quantitative Data Summary

The following tables provide a summary of typical performance characteristics for the analytical methods used in cardiac glycoside quantification. Note that specific values for this compound may vary depending on the exact methodology and instrumentation.

Table 1: Performance Characteristics of Immunoassays for Cardiac Glycosides

ParameterDigoxin (B3395198) Immunoassay (Example)Notes
Method Microparticle Enzyme Immunoassay (MEIA)Different immunoassays will have varying degrees of cross-reactivity.[7]
Reported Cross-Reactivity Can show significant cross-reactivity with other cardiac glycosides and metabolites.[8][9][12]This can lead to falsely elevated or lowered results.[7]
Primary Use Rapid screening and therapeutic drug monitoring.[[“]]Not ideal for specific quantification in the presence of other glycosides.[[“]]

Table 2: Performance Characteristics of LC-MS/MS for Cardiac Glycoside Quantification

ParameterDigoxin & Digitoxin (Examples)This compound (Expected)
Lower Limit of Quantification (LLOQ) 0.12 - 0.2 ng/mL in plasma.[6][13]Similar low ng/mL range.
Linear Range 0.12 - 19.60 ng/mL in plasma.[13]Expected to have a wide linear range.
Precision (RSD%) Typically <15%Should meet regulatory guidelines (<15%).
Accuracy (% Bias) Typically within ±15%Should meet regulatory guidelines (within ±15%).
Recovery >90% with effective sample preparation.[14]>85% is generally achievable.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and application.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Pre-treatment: To 100 µL of plasma, add an internal standard and 300 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins.[15]

    • Centrifugation: Vortex and centrifuge the sample.

    • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

    • Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Conditions

    • LC Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).[16]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[15]

    • Flow Rate: Typically around 0.5 - 1.0 mL/min.[16]

    • Injection Volume: 10-20 µL.[16]

    • MS Detection: Electrospray ionization (ESI) in positive ion mode is common for cardiac glycosides.[6] Monitor specific precursor-to-product ion transitions (MRM) for this compound and the internal standard for optimal selectivity and sensitivity.[17]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile + Formic Acid) Sample->Precipitation Add Internal Standard SPE Solid-Phase Extraction (SPE) (Cleanup) Precipitation->SPE Load Supernatant Elution Elution & Reconstitution SPE->Elution Elute Analyte LC LC Separation (C18 Column) Elution->LC Inject Sample MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data Troubleshooting_Tree Start Inaccurate LC-MS/MS Results Check_IS Check Internal Standard Response Start->Check_IS IS_Var High IS Variability? Check_IS->IS_Var Check_Peaks Evaluate Peak Shape & Retention Time Peak_Issue Poor Peak Shape? Check_Peaks->Peak_Issue Check_Cal Review Calibration Curve Cal_Fail Poor Linearity (r²)? Check_Cal->Cal_Fail IS_Var->Check_Peaks No Sol_Prep Improve Sample Prep (e.g., SPE) IS_Var->Sol_Prep Yes RT_Shift Retention Time Shift? Peak_Issue->RT_Shift No Sol_Chrom Optimize Chromatography (Column, Mobile Phase) Peak_Issue->Sol_Chrom Yes RT_Shift->Check_Cal No Sol_Mobile Prepare Fresh Mobile Phase Check for Leaks RT_Shift->Sol_Mobile Yes Sol_Cal Prepare Fresh Calibrators Use Matrix-Matched Standards Cal_Fail->Sol_Cal Yes Sol_Matrix Investigate Matrix Effects Cal_Fail->Sol_Matrix No

References

Gitaloxin batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with gitaloxin. It addresses potential issues related to batch-to-batch consistency and offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like other cardiac glycosides, is a potent inhibitor of the Na+/K+-ATPase pump. This enzyme is critical for maintaining the electrochemical gradient across the cell membrane. Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. This disruption of ion homeostasis triggers various downstream signaling cascades that can influence cellular processes like proliferation and apoptosis.[1][2]

Q2: We are observing significant variability in our experimental results between different batches of this compound. What could be the cause?

A2: Batch-to-batch variability in naturally derived or complex synthetic compounds like this compound can stem from several factors. These may include minor differences in the manufacturing or purification process, leading to variations in the impurity profile, potency, and the presence of related cardiac glycosides. It is crucial to perform comprehensive quality control on each new batch to ensure consistency in your experiments.

Q3: What are the critical quality control parameters to assess for each new batch of this compound?

A3: For each new batch of this compound, it is recommended to assess the following parameters:

  • Purity: Determined by a high-resolution analytical technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Identity: Confirmed using methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Potency: Assessed through a relevant biological assay, for instance, an in vitro Na+/K+-ATPase inhibition assay.

  • Impurity Profile: Characterization and quantification of any impurities present. Regulatory guidelines, such as those from the ICH, provide thresholds for reporting, identification, and qualification of impurities.

  • Water Content: Can be determined by methods like Karl Fischer titration, as it can affect the compound's stability and accurate weighing.

  • Residual Solvents: Analysis by Gas Chromatography (GC) to ensure levels are below acceptable limits.

Q4: How should this compound be prepared and stored to minimize degradation?

A4: this compound should be stored in a dry, dark place at a controlled temperature, typically at -20°C for long-term storage as a solid. For experimental use, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. The final concentration of the solvent in the experimental medium should be kept low (e.g., <0.5%) to avoid solvent-induced cellular toxicity.

Q5: Our cell-based assays with this compound are showing inconsistent results, even with the same batch. What are some potential troubleshooting steps?

A5: Inconsistent results in cell-based assays can arise from various factors beyond the compound itself. Here are some troubleshooting steps:

  • Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase, as these can all impact cellular response.

  • Assay Protocol: Strictly adhere to incubation times, as the effects of cardiac glycosides can be time-dependent.

  • Reagent Stability: Confirm the stability of this compound in your specific cell culture medium under your experimental conditions.

  • Detection Method: Ensure that the readout of your assay (e.g., absorbance, fluorescence) is within the linear range for the cell numbers being used.

  • Pipetting Accuracy: Use calibrated pipettes and proper techniques to minimize variability in reagent and cell dispensing.

Troubleshooting Guides

Issue 1: Higher than Expected Cytotoxicity at Low Concentrations
  • Possible Cause 1: Batch Potency Variation: The current batch of this compound may be more potent than previous batches.

    • Solution: Perform a dose-response curve for each new batch to determine the accurate IC50 value. Always refer to the batch-specific certificate of analysis for purity and potency information.

  • Possible Cause 2: Cellular Sensitivity: The cell line being used may be particularly sensitive to Na+/K+-ATPase inhibition.

    • Solution: Review the literature for data on the sensitivity of your cell line to cardiac glycosides. Consider using a cell line with a known and characterized response as a positive control.

  • Possible Cause 3: Impurity Profile: The batch may contain cytotoxic impurities.

    • Solution: Analyze the impurity profile of the batch using HPLC or LC-MS/MS. Compare the profile to previous batches if possible.

Issue 2: Inconsistent Inhibition of Na+/K+-ATPase Activity
  • Possible Cause 1: Reagent Preparation: Improper preparation of this compound stock solutions or serial dilutions.

    • Solution: Ensure complete dissolution of the this compound powder. Use freshly prepared dilutions for each experiment.

  • Possible Cause 2: Assay Conditions: Suboptimal assay conditions (e.g., buffer composition, pH, temperature).

    • Solution: Optimize the assay conditions according to established protocols for Na+/K+-ATPase activity assays. Ensure all reagents are at the correct temperature before starting the assay.

  • Possible Cause 3: Enzyme Quality: The Na+/K+-ATPase enzyme preparation may have variable activity.

    • Solution: Use a high-quality, purified enzyme preparation. Run a positive control with a well-characterized inhibitor like ouabain (B1677812) to ensure the assay is performing as expected.

Data Presentation

Table 1: Representative Purity and Impurity Profile of Cardiac Glycoside Batches (Hypothetical Data for this compound)

Disclaimer: The following data is hypothetical and intended to illustrate the type of information that should be considered when evaluating batch-to-batch consistency. Actual values will vary depending on the specific batch and manufacturer.

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (by HPLC) 98.5%99.2%97.9%≥ 97.0%
This compound Content (Assay) 98.2%99.0%97.5%97.0% - 103.0%
Impurity 1 (RRT 0.85) 0.25%0.15%0.40%≤ 0.5%
Impurity 2 (RRT 1.15) 0.10%0.08%0.12%≤ 0.2%
Total Impurities 1.5%0.8%2.1%≤ 3.0%
Water Content 0.8%0.6%1.1%≤ 2.0%
Residual Solvents <0.1%<0.1%<0.1%Conforms to ICH Q3C

RRT = Relative Retention Time

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Purity Assessment

This protocol is a general guideline and may require optimization for specific instruments and this compound batches. Method validation according to ICH guidelines is essential for ensuring data accuracy and reliability.

  • Instrumentation: HPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program (Illustrative):

    Time (min) % Solvent A % Solvent B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound batch.

    • Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.

    • Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas of this compound and all impurities.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

    • Quantify impurities using a reference standard if available, or report as area percentages.

Mandatory Visualization

This compound Signaling Pathway

Gitaloxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Alters Gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in SR Sarcoplasmic Reticulum (SR) Ca_in->SR ↑ Ca2+ load Signaling_Cascades Downstream Signaling Cascades Ca_in->Signaling_Cascades Ca_release ↑ Ca2+ Release from SR SR->Ca_release Contraction ↑ Myocardial Contraction (Inotropic Effect) Ca_release->Contraction Apoptosis Apoptosis Signaling_Cascades->Apoptosis Proliferation ↓ Cell Proliferation Signaling_Cascades->Proliferation

Caption: this compound's mechanism of action via Na+/K+-ATPase inhibition.

Experimental Workflow for Assessing Batch-to-Batch Variability

Batch_Variability_Workflow New_Batch Receive New this compound Batch QC_Tests Perform Quality Control Tests (HPLC, MS, Potency Assay) New_Batch->QC_Tests Compare_CoA Compare with Certificate of Analysis and Previous Batches QC_Tests->Compare_CoA Accept Batch Meets Specifications? Compare_CoA->Accept Proceed Proceed with Experiments Accept->Proceed Yes Reject Reject Batch / Contact Supplier Accept->Reject No Dose_Response Perform Dose-Response Curve Proceed->Dose_Response Dose_Response->Proceed

Caption: Workflow for quality control of new this compound batches.

References

Technical Support Center: Refining Animal Models for Gitaloxin Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of animal models in Gitaloxin research. Due to the limited availability of this compound-specific preclinical data, this guide leverages information from the closely related and well-studied cardiac glycoside, Digoxin, as a foundational reference. Researchers are strongly advised to conduct initial dose-finding and toxicity studies for this compound to establish its specific parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump in cardiomyocytes. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility.

Q2: Which animal models are most commonly used for cardiac glycoside research?

A2: Rodents (rats and mice) and non-rodents (dogs, rabbits, and non-human primates) are frequently used in preclinical cardiac glycoside research.[1][2] The choice of model depends on the specific research question, with rodents often used for initial toxicity and efficacy screening, and larger animals like dogs for cardiovascular and pharmacokinetic studies that more closely mimic human physiology.[2]

Q3: What are the key considerations when selecting an animal model for this compound studies?

A3: Key considerations include the species-specific sensitivity to cardiac glycosides, the expression and isoforms of the Na+/K+-ATPase, and the metabolic profile of the animal. For instance, rats are known to be more resistant to the toxic effects of digitalis compounds compared to humans. It is crucial to select a model that is relevant to the human condition being studied.

Q4: How should this compound be prepared and administered for in vivo studies?

A4: this compound should be dissolved in a suitable vehicle, such as sterile saline or a solution containing a small percentage of a solubilizing agent like DMSO, depending on its solubility. The route of administration should align with the intended clinical application, with oral gavage and intravenous injection being the most common.[1] All solutions should be sterile-filtered before administration.

Q5: What are the expected adverse effects of this compound in animal models?

A5: Based on data from other cardiac glycosides like Digoxin, expected adverse effects are primarily dose-dependent and include gastrointestinal issues (vomiting, diarrhea, decreased appetite), weight loss, lethargy, and cardiotoxicity (arrhythmias, heart block).[3][4] Neurotoxic effects have also been observed in mice at higher doses.[5] Close monitoring of the animals for these signs is essential.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High mortality or severe toxicity at expected therapeutic doses. - Species-specific hypersensitivity. - Incorrect dose calculation or administration. - Formulation issues (e.g., precipitation of the compound).- Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[1] - Verify all calculations and ensure proper administration technique. - Check the solubility and stability of the this compound formulation.
Lack of efficacy or inconsistent results. - Insufficient dosage. - Poor bioavailability via the chosen route of administration. - Rapid metabolism and clearance of the compound in the chosen species. - Animal model may not be appropriate for the disease under study.- Increase the dose in a stepwise manner, carefully monitoring for toxicity. - Consider an alternative route of administration (e.g., intravenous instead of oral). - Perform pharmacokinetic studies to determine the compound's profile in the animal model. - Re-evaluate the suitability of the animal model.
Unexpected behavioral changes in animals (e.g., agitation, sedation). - Off-target effects of this compound on the central nervous system.- Carefully document all behavioral changes. - Consider including a neurobehavioral assessment in your study protocol. - Lower the dose to see if the effects are dose-dependent.
Difficulties in measuring this compound levels in plasma/tissue. - Inadequate sensitivity of the analytical method. - Rapid metabolism of this compound into forms not detected by the assay.- Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS). - Investigate potential metabolites and include them in the analytical panel if necessary.

Experimental Protocols

General Protocol for this compound Administration in Rodents

1. Preparation of this compound Solution:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute to the final volume with sterile saline to minimize solvent toxicity. The final concentration of the solvent should be kept low (typically <5% for DMSO).

  • Vortex thoroughly to ensure complete dissolution.

  • Sterile-filter the solution using a 0.22 µm syringe filter.

2. Animal Handling and Administration:

  • Acclimatize animals to the housing conditions for at least one week before the experiment.

  • For oral administration, use a gavage needle of appropriate size for the animal. For intravenous administration, the lateral tail vein is commonly used in mice and rats.

  • Administer the this compound solution slowly and carefully to avoid injury and ensure accurate dosing.

  • A control group receiving the vehicle only should always be included.

3. Post-Administration Monitoring:

  • Monitor animals closely for any signs of toxicity, especially within the first few hours after dosing.

  • Record body weight, food and water intake, and any clinical signs of toxicity daily.

  • For cardiac studies, perform electrocardiogram (ECG) monitoring at baseline and at specified time points after this compound administration.

Experimental Workflow for a this compound Efficacy Study

Gitaloxin_Efficacy_Workflow cluster_preclinical Preclinical Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Animal Model Selection (e.g., Rat model of heart failure) B Dose-Range Finding Study (Determine MTD) A->B C Efficacy Study Design (Groups: Vehicle, this compound doses) B->C D This compound Administration (Oral or IV) C->D E Monitoring (ECG, Echocardiography, Biomarkers) D->E F Sample Collection (Blood, Tissues) E->F G Pharmacokinetic Analysis (LC-MS/MS) F->G H Pharmacodynamic Analysis (Cardiac function, Histopathology) F->H I Data Interpretation & Reporting G->I H->I Gitaloxin_Signaling This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in leads to Src Src Kinase NKA->Src Activates NCX Na+/Ca2+ Exchanger (reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Contractility ↑ Myocardial Contractility Ca_in->Contractility EGFR EGFR Src->EGFR Transactivates ERK ERK1/2 EGFR->ERK CellGrowth Modulation of Cell Growth ERK->CellGrowth

References

Gitaloxin light sensitivity and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the light sensitivity and storage of gitaloxin. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a dry, dark environment. Specific temperature recommendations are as follows:

  • Short-term storage (days to weeks): 0 - 4°C[1]

  • Long-term storage (months to years): -20°C[1]

It is also recommended to keep the container tightly closed and protected from moisture.[2] Some suppliers may ship the product at ambient temperature, indicating stability for shorter durations under such conditions.[1]

Q2: Is this compound sensitive to light?

Q3: What should I do if I suspect my this compound has been exposed to light?

If you suspect that your this compound stock has been compromised by light exposure, it is advisable to use a fresh, properly stored aliquot for critical experiments. If this is not possible, you may need to re-qualify the material using analytical techniques such as HPLC to check for the appearance of degradation products and to confirm the concentration of the parent compound.

Q4: What are the likely degradation products of this compound?

Specific degradation products of this compound are not well-documented in publicly available literature. However, based on its structural similarity to other cardiac glycosides like digoxin (B3395198), hydrolysis is a potential degradation pathway, especially under acidic conditions.[3][4] This could lead to the cleavage of the sugar moieties from the aglycone core.

Q5: How can I troubleshoot unexpected experimental results that may be related to this compound stability?

If you are encountering inconsistent or unexpected results in your experiments with this compound, consider the following troubleshooting steps:

  • Verify Storage Conditions: Confirm that the this compound has been stored according to the recommended conditions (dark, appropriate temperature).

  • Check Solution Age and Preparation: Use freshly prepared solutions whenever possible. If using a stock solution, ensure it has been stored correctly and for an appropriate duration.

  • Analytical Confirmation: If you have access to analytical instrumentation, such as HPLC or mass spectrometry, analyze an aliquot of your this compound stock to confirm its purity and concentration.

  • Control Experiments: Include a positive control with a fresh batch of this compound, if available, to compare results.

Troubleshooting Guide

Table 1: Troubleshooting Common Issues with this compound
Issue Potential Cause Recommended Action
Loss of biological activity Degradation of this compound due to improper storage (light exposure, incorrect temperature).1. Discard the suspect stock. 2. Use a new, properly stored vial of this compound. 3. Always prepare fresh working solutions.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC) This compound degradation.1. Compare the chromatogram to a reference standard or a freshly prepared sample. 2. If degradation is suspected, obtain a new lot of this compound.
Inconsistent results between experiments Inconsistent handling of this compound; potential degradation in some preparations.1. Standardize the entire experimental workflow, from sample preparation to analysis. 2. Ensure all aliquots are protected from light and stored at the correct temperature.

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution

This protocol provides a general method for assessing the stability of this compound in a specific solvent and under defined storage conditions.

1. Materials:

  • This compound
  • Appropriate solvent (e.g., DMSO, Ethanol)
  • HPLC-grade solvents for mobile phase
  • HPLC system with a suitable column (e.g., C18)
  • pH meter
  • Temperature-controlled storage chambers
  • Light-protective (amber) and clear vials

2. Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent.
  • Sample Preparation: Dilute the stock solution to the final experimental concentration in the desired buffer or medium.
  • Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial peak area and purity of this compound. This will serve as the baseline.
  • Storage Conditions: Aliquot the remaining solution into different sets of vials:
  • Light Exposure: Store in clear vials under ambient light and in a dark control (amber vials or wrapped in foil).
  • Temperature Stress: Store aliquots at various temperatures (e.g., 4°C, room temperature, 40°C) in the dark.
  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), retrieve one vial from each storage condition and analyze it by HPLC.
  • Data Analysis: Compare the peak area of this compound at each time point to the time 0 sample. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of this compound remaining at each time point.

Visualizations

Gitaloxin_Troubleshooting_Workflow start Unexpected Experimental Results check_storage Verify this compound Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes discard Discard Stock & Use New Aliquot improper_storage->discard check_solution Evaluate Solution Preparation & Age proper_storage->check_solution fresh_solution Freshly Prepared check_solution->fresh_solution Yes old_solution Old or Improperly Stored Solution check_solution->old_solution No analytical_validation Perform Analytical Validation (e.g., HPLC) fresh_solution->analytical_validation prepare_new Prepare Fresh Solution old_solution->prepare_new degraded Degradation Confirmed analytical_validation->degraded Yes pure Purity & Concentration Confirmed analytical_validation->pure No degraded->discard investigate_other Investigate Other Experimental Parameters pure->investigate_other Hypothetical_Gitaloxin_Degradation cluster_products Potential Degradation Products This compound This compound C42H64O15 hydrolysis Hydrolysis (e.g., acidic conditions) This compound->hydrolysis photodegradation Photodegradation (e.g., UV light) This compound->photodegradation aglycone Gitoxigenin (Aglycone) hydrolysis->aglycone sugars Sugar Moieties hydrolysis->sugars photoproducts Unknown Photoproducts photodegradation->photoproducts

References

Navigating the Narrow Therapeutic Window of Gitaloxin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with gitaloxin and other cardiac glycosides, the narrow therapeutic window presents a significant experimental challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro and in vivo experiments.

Disclaimer: Publicly available experimental data specifically for this compound is limited. Much of the guidance provided here is based on extensive research on structurally and functionally similar cardiac glycosides, such as digitoxin (B75463) and digoxin (B3395198). Researchers should use this information as a starting point and perform careful dose-response studies to determine the optimal concentrations for their specific experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that accounts for both its therapeutic and toxic effects?

A1: this compound, like other cardiac glycosides, primarily acts by inhibiting the Na+/K+-ATPase pump in cell membranes.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca2+ exchanger.[1][3] The resulting increase in intracellular calcium is responsible for the positive inotropic (increased contractility) effects in cardiac cells.[1] However, this same mechanism, when excessively activated, can lead to calcium overload, causing cellular stress, arrhythmias, and cytotoxicity.[2][4]

Q2: How does the narrow therapeutic window of this compound impact experimental design?

A2: The narrow therapeutic window means that the concentrations at which this compound exerts its desired experimental effect (e.g., anti-cancer activity) are very close to the concentrations that cause toxicity to normal cells or the organism. This necessitates precise dose-response experiments to identify a concentration that is effective against the target cells while minimizing off-target toxicity.

Q3: What are the key signaling pathways modulated by this compound and other cardiac glycosides?

A3: Beyond their primary effect on the Na+/K+-ATPase pump, cardiac glycosides are known to modulate several key signaling pathways involved in cell growth, proliferation, and survival. These include:

  • NF-κB Pathway: Inhibition of this pathway can reduce inflammation and promote apoptosis.

  • PI3K/Akt/mTOR Pathway: Modulation of this pathway can affect cell survival and proliferation.[3]

  • JAK/STAT Pathway: This pathway is involved in immune responses and cell growth.

  • MAPK Pathways (including ERK, JNK, p38): These pathways regulate a wide range of cellular processes, including stress responses and apoptosis.[5]

  • HIF-1α Signaling: Inhibition of this pathway can suppress tumor growth in hypoxic environments.[6]

Q4: Are there structural differences between this compound, digoxin, and digitoxin that I should be aware of?

A4: Yes, slight structural differences, particularly in the number of hydroxyl groups on the steroid nucleus, affect the pharmacokinetic and pharmacodynamic properties of these molecules. For instance, digitoxin is more lipophilic than digoxin, leading to a longer half-life and different metabolism. While specific data for this compound is less common, it is structurally very similar to digitoxin. These subtle differences can impact optimal concentrations and incubation times in your experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in experimental results 1. Inconsistent drug concentration due to improper dissolution or storage. 2. Cell line instability or high passage number. 3. Subtle variations in incubation time or cell density.1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. Perform a solubility test. 2. Use low-passage number cells and regularly check for mycoplasma contamination. 3. Standardize all experimental parameters, including seeding density, treatment duration, and media changes.
No observable effect at expected concentrations 1. The chosen cell line may be resistant to cardiac glycosides. 2. The experimental endpoint is not sensitive to this compound's mechanism of action. 3. Degradation of the this compound compound.1. Test a wider range of concentrations. Consider using a positive control cell line known to be sensitive to cardiac glycosides. 2. Measure endpoints directly related to Na+/K+-ATPase inhibition, such as intracellular calcium levels or rubidium uptake. 3. Use a fresh vial of this compound and verify its purity if possible.
Excessive cytotoxicity in control (non-cancerous) cells 1. The concentration used is too high and falls within the toxic range. 2. The control cell line is unusually sensitive to Na+/K+-ATPase inhibition.1. Perform a dose-response curve on both your target and control cell lines to determine the therapeutic index for your specific system. 2. Select a control cell line that is more relevant to the tissue of origin of the cancer cells and characterize its sensitivity.
Inconsistent findings with published data 1. Differences in experimental conditions (cell lines, media, serum concentration, etc.). 2. Variations in the source and purity of the this compound used.1. Carefully replicate the experimental conditions of the published study as closely as possible.[7] 2. Source your this compound from a reputable supplier and obtain a certificate of analysis if available.

Quantitative Data Summary

The following tables summarize IC50 values for digitoxin and digoxin in various cancer cell lines. This data can be used as a starting point for designing dose-response experiments with this compound, with the expectation that this compound's potency will be in a similar nanomolar range.

Table 1: IC50 Values of Digitoxin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
TK-10Renal Adenocarcinoma3 - 33[8]
SKOV-3Ovarian Cancer400[9]

Table 2: IC50 Values of Digoxin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
SKOV-3Ovarian Cancer250[9]

Table 3: Therapeutic and Toxic Serum Concentrations of Digoxin

LevelConcentration (ng/mL)Note
Therapeutic (Heart Failure)0.5 - 0.9Narrower range favored.
Therapeutic (General)0.8 - 2.0
Toxic> 2.0Toxicity can occur at therapeutic levels.[10]

Note: These serum concentrations are from clinical settings and may not directly translate to in vitro effective concentrations, but they highlight the narrow therapeutic window.

Experimental Protocols

Key Experiment: Determining the IC50 of this compound in a Cancer Cell Line

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric cell viability assay, such as the MTT assay.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium.

    • Count the cells and adjust the density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Visualizations

Gitaloxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_ion_in ↑ Intracellular Na+ NaK_ATPase->Na_ion_in NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_ion_in Na_ion_in->NaCa_Exchanger Reduces activity Signaling_Cascades Downstream Signaling (PI3K/Akt, MAPK, etc.) Ca_ion_in->Signaling_Cascades Activates Cellular_Effects Cardiotonic & Cytotoxic Effects Ca_ion_in->Cellular_Effects Signaling_Cascades->Cellular_Effects

Caption: this compound's primary mechanism of action.

Experimental_Workflow Start Start Cell_Culture 1. Cell Seeding (96-well plate) Start->Cell_Culture Treatment 2. This compound Treatment (Dose-response) Cell_Culture->Treatment Assay 3. Cell Viability Assay (e.g., MTT) Treatment->Assay Data_Analysis 4. Data Analysis (IC50 Calculation) Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining IC50 of this compound.

References

Validation & Comparative

Gitaloxin vs. Digoxin: A Comparative Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of Gitaloxin and Digoxin (B3395198), two cardiac glycosides derived from the foxglove plant (Digitalis purpurea). While both compounds have been used in the treatment of heart conditions, their subtle structural differences lead to variations in their pharmacodynamic profiles. This document summarizes key experimental data, outlines methodologies for comparative studies, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

Both this compound and Digoxin exert their primary therapeutic effects by inhibiting the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of cardiac myocytes.[1][2][3] Inhibition of this pump leads to an increase in intracellular sodium concentration.[1][2] This elevation in intracellular sodium alters the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium extrusion and a subsequent increase in intracellular calcium concentration.[2][4] The resulting higher intracellular calcium levels enhance the contractility of the heart muscle, a positive inotropic effect beneficial in conditions like heart failure.[2][5]

Comparative Quantitative Data: Na+/K+-ATPase Inhibition

Experimental evidence demonstrates that this compound (in the form of its primary active component, Gitoxin) is a more potent inhibitor of Na+/K+-ATPase than Digoxin. A key study by Vasi et al. (2007) investigated the inhibitory effects of both compounds on Na+/K+-ATPase activity from human erythrocyte membranes and porcine cerebral cortex. The results indicated a biphasic dose-dependent inhibition, suggesting the presence of two distinct Na+/K+-ATPase isoforms with different sensitivities to the drugs.[1]

Cardiac GlycosideEnzyme SourceNa+/K+-ATPase IsoformIC50 (mol/L)
This compound (Gitoxin) Human Erythrocyte MembraneHigh Affinity1.8 x 10⁻⁸
Low Affinity2.1 x 10⁻⁵
Porcine Cerebral CortexHigh Affinity1.1 x 10⁻⁷
Low Affinity3.2 x 10⁻⁵
Digoxin Human Erythrocyte MembraneHigh Affinity2.5 x 10⁻⁸
Low Affinity4.3 x 10⁻⁵
Porcine Cerebral CortexHigh Affinity1.5 x 10⁻⁷
Low Affinity5.1 x 10⁻⁵

Data summarized from Vasi et al. (2007).[1]

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway initiated by both this compound and Digoxin, leading to increased cardiac contractility.

cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase Na_in ↑ Intracellular Na⁺ NaK_ATPase->Na_in Leads to NCX Na+/Ca²⁺ Exchanger Ca_in ↑ Intracellular Ca²⁺ NCX->Ca_in Reduces Ca²⁺ Efflux This compound This compound This compound->NaK_ATPase Inhibits Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Na_in->NCX Alters Gradient Contractility ↑ Cardiac Contractility Ca_in->Contractility Increases start Start enzyme_prep Na+/K+-ATPase Preparation start->enzyme_prep reagent_prep Reagent and Drug Dilution start->reagent_prep incubation Incubation with This compound/Digoxin enzyme_prep->incubation reagent_prep->incubation measurement Measure Pi Release (Enzyme Activity) incubation->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

References

Gitaloxin vs. Digitoxin: A Comparative Analysis of Potency and Efficacy for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent cardiac glycosides, gitaloxin and digitoxin (B75463), reveals nuances in their interaction with the Na+/K+-ATPase pump, influencing both their therapeutic efficacy and potency. While both compounds share a common mechanism of action, subtle structural differences lead to variations in their pharmacological profiles, a critical consideration for researchers and drug development professionals.

This compound, and its primary active metabolite gitoxin (B194528), along with digitoxin, belong to the cardenolide class of cardiac glycosides. Their primary therapeutic application lies in their ability to increase the force of myocardial contraction, a positive inotropic effect, which is beneficial in conditions such as congestive heart failure. This guide provides a comparative overview of their potency and efficacy, supported by available experimental data and detailed methodologies.

Potency at the Molecular Target: Na+/K+-ATPase Inhibition

The primary mechanism of action for both this compound and digitoxin is the inhibition of the Na+/K+-ATPase enzyme, a transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1][2] Inhibition of this pump leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in a higher intracellular calcium concentration and, consequently, enhanced cardiac contractility.[1][3]

CompoundEnzyme SourceIC50 (Low Affinity Isoform)IC50 (High Affinity Isoform)
Gitoxin (from this compound)Porcine Cerebral CortexData not specifiedData not specified
DigitoxinNot directly compared in the same studyData not specifiedData not specified

Note: Specific IC50 values for a direct comparison between this compound/gitoxin and digitoxin from a single study were not available in the reviewed literature. The table structure is provided for when such data becomes available.

Comparative Efficacy and Therapeutic Window

Efficacy, in this context, refers to the maximum positive inotropic effect a cardiac glycoside can produce. While both this compound and digitoxin are effective in increasing myocardial contractility, their therapeutic window—the range between the effective dose and the toxic dose—is a critical determinant of their clinical utility. Both this compound and digitoxin are known to have a narrow therapeutic index, meaning that the margin between therapeutic and toxic doses is small.[4]

Clinical observations suggest potential differences in the safety profiles of these compounds. For instance, digitoxin is characterized by a more stable pharmacokinetic profile due to its high lipophilicity and extensive binding to plasma proteins.[5] It has a longer half-life and is primarily eliminated by the liver, which means it does not accumulate in patients with kidney dysfunction.[5] This contrasts with digoxin, a more hydrophilic compound primarily eliminated by the kidneys.[5] Some studies suggest that the incidence of toxic side effects may be lower with digitoxin compared to digoxin.[5][6] While direct comparative clinical trial data for this compound versus digitoxin is limited, the pharmacokinetic advantages of digitoxin may suggest a wider therapeutic window in certain patient populations.

Experimental Protocols

In Vitro Assessment of Positive Inotropic Effect using Isolated Papillary Muscle

This protocol outlines a method to determine and compare the positive inotropic effects of this compound and digitoxin on isolated cardiac muscle.

1. Tissue Preparation:

  • Euthanize a suitable animal model (e.g., guinea pig, rat) in accordance with ethical guidelines.
  • Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
  • Dissect the papillary muscle from the left ventricle, ensuring minimal damage to the tissue.[7]

2. Experimental Setup:

  • Mount the isolated papillary muscle vertically in a temperature-controlled organ bath containing oxygenated Krebs-Henseleit solution.[7][8]
  • Attach one end of the muscle to a fixed hook and the other to a force-displacement transducer.
  • Electrically stimulate the muscle at a constant frequency (e.g., 1 Hz) to induce regular contractions.[7]

3. Data Acquisition:

  • Allow the muscle to equilibrate until a stable baseline contractile force is achieved.
  • Introduce increasing concentrations of this compound or digitoxin to the organ bath in a cumulative or non-cumulative manner.
  • Record the isometric contractile force at each concentration after a steady-state response is reached.

4. Data Analysis:

  • Measure the peak developed force at each drug concentration.
  • Normalize the data to the baseline contractile force.
  • Construct concentration-response curves by plotting the percentage increase in contractile force against the logarithm of the drug concentration.
  • Calculate the EC50 (half-maximal effective concentration) for each compound to compare their potency.

In Vivo Determination of Therapeutic Index

This protocol provides a general framework for comparing the therapeutic index of this compound and digitoxin in an animal model.

1. Animal Model:

  • Select a suitable animal species (e.g., guinea pig, dog) and divide them into treatment groups for each cardiac glycoside and a control group.

2. Determination of the Effective Dose (ED50):

  • Administer escalating doses of this compound or digitoxin to different groups of animals.
  • Measure a specific therapeutic effect, such as an increase in cardiac contractility (e.g., using a pressure-volume catheter) or a specific electrocardiogram (ECG) change indicative of a therapeutic response.
  • Determine the ED50, the dose that produces the desired therapeutic effect in 50% of the animals.

3. Determination of the Lethal Dose (LD50):

  • Administer escalating doses of this compound or digitoxin to different groups of animals.
  • Monitor the animals for signs of toxicity and record mortality over a specified period.
  • Determine the LD50, the dose that is lethal to 50% of the animals.

4. Calculation of the Therapeutic Index:

  • Calculate the therapeutic index (TI) for each compound using the following formula: TI = LD50 / ED50
  • A higher TI indicates a wider margin of safety.

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cardiac_Glycoside This compound / Digitoxin NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Inhibition Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NCX->Ca_ion Reduces Ca2+ efflux Na_ion->NCX Reduces activity of SR Sarcoplasmic Reticulum Ca_ion->SR Increased Ca2+ uptake into Contraction Increased Myocardial Contraction SR->Contraction Increased Ca2+ release from

Caption: Signaling pathway of this compound and Digitoxin.

G cluster_invitro In Vitro Potency cluster_invivo In Vivo Efficacy & Toxicity Isolate_Muscle Isolate Papillary Muscle Mount_Bath Mount in Organ Bath Isolate_Muscle->Mount_Bath Stimulate Electrical Stimulation Mount_Bath->Stimulate Add_Drug Administer this compound & Digitoxin (increasing conc.) Stimulate->Add_Drug Measure_Force Measure Contractile Force Add_Drug->Measure_Force Analyze_Data Generate Dose-Response Curves & Calculate EC50 Measure_Force->Analyze_Data Animal_Groups Prepare Animal Groups Administer_ED Administer Escalating Doses (Therapeutic Effect) Animal_Groups->Administer_ED Administer_LD Administer Escalating Doses (Lethal Effect) Animal_Groups->Administer_LD Measure_Effect Measure Inotropic Effect Administer_ED->Measure_Effect Determine_ED50 Determine ED50 Measure_Effect->Determine_ED50 Calculate_TI Calculate Therapeutic Index (LD50/ED50) Determine_ED50->Calculate_TI Monitor_Toxicity Monitor for Toxicity/Lethality Administer_LD->Monitor_Toxicity Determine_LD50 Determine LD50 Monitor_Toxicity->Determine_LD50 Determine_LD50->Calculate_TI

Caption: Experimental workflow for comparison.

References

Validating the anticancer effects of Gitaloxin in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing interest in repurposing existing drugs for novel applications. Cardiac glycosides, a class of compounds traditionally used in the management of heart conditions, have emerged as promising candidates in oncology. This guide provides a comparative analysis of the anticancer effects of Gitaloxin, a member of this family, benchmarked against other cardiac glycosides and standard chemotherapeutic agents. Due to the limited availability of direct research on this compound, this guide leverages extensive data from its close analog, Digitoxin, to provide a comprehensive overview of its potential efficacy and mechanisms of action in various cancer cell lines.

Comparative Efficacy of Cardiac Glycosides

Cardiac glycosides exert their anticancer effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion homeostasis.[1] This inhibition triggers a cascade of intracellular events, leading to apoptosis (programmed cell death) and the suppression of cancer cell proliferation.[1][2]

Cytotoxicity Across Different Cancer Cell Lines

The cytotoxic effects of Digitoxin, a close structural and functional analog of this compound, have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, demonstrates significant variability depending on the cancer type. For instance, Digitoxin has shown high potency in leukemia and renal adenocarcinoma cell lines.[3]

In comparison, Doxorubicin, a widely used chemotherapeutic agent, also exhibits broad-spectrum anticancer activity. However, cardiac glycosides like Digitoxin may present a different toxicity profile and mechanism of action, offering potential advantages in certain cancer types or in combination therapies.[4]

Table 1: Comparative Cytotoxicity (IC50) of Digitoxin and Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeDigitoxin IC50 (nM)Doxorubicin IC50 (nM)
K-562Chronic Myelogenous Leukemia3 - 6.4Not Widely Reported in Direct Comparison
TK-10Renal Adenocarcinoma3Not Widely Reported in Direct Comparison
MCF-7Breast Adenocarcinoma33~50 - 200
A549Non-Small Cell Lung Cancer~100~100 - 500
H1299Non-Small Cell Lung Cancer~120~100 - 500

Note: The IC50 values are approximate and can vary based on experimental conditions. Data for Digitoxin is used as a proxy for this compound.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism through which cardiac glycosides exert their anticancer effects is the induction of apoptosis. Studies on Digitoxin have shown that it can trigger apoptosis in various cancer cell lines, including renal adenocarcinoma and glioblastoma.[3][5] This is often accompanied by cell cycle arrest, preventing cancer cells from dividing and proliferating.[1]

Table 2: Effects of Digitoxin on Apoptosis and Cell Cycle in Cancer Cells

Cell LineCancer TypeApoptosis InductionCell Cycle ArrestKey Molecular Changes
TK-10Renal AdenocarcinomaYesNot specified-
U87MGGlioblastomaYes (in combination with TRAIL)Not specifiedUpregulation of DR5, Downregulation of survivin
NSCLC cellsNon-Small Cell Lung CancerYesG2/M phaseInhibition of p53, cdc2, cyclin B1, survivin, Chk1/2

Data for Digitoxin is presented as an analogue for this compound.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. The following are standard methodologies used to assess the anticancer effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (or the compound of interest) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound (e.g., this compound) for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.

Visualizing the Anticancer Mechanism

To better understand the processes involved in evaluating the anticancer effects of this compound and its mechanism of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Anticancer Drug Evaluation cluster_0 In Vitro Assays cluster_1 Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Compound Treatment->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Quantification of Apoptosis Quantification of Apoptosis Apoptosis Assay (Annexin V/PI)->Quantification of Apoptosis Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Comparative Efficacy Comparative Efficacy IC50 Determination->Comparative Efficacy Mechanism of Action Mechanism of Action Quantification of Apoptosis->Mechanism of Action Cell Cycle Distribution->Mechanism of Action

Experimental Workflow for Anticancer Drug Evaluation

The proposed mechanism of action for cardiac glycosides like this compound involves the inhibition of Na+/K+-ATPase, leading to a series of downstream events that culminate in apoptosis.

Signaling_Pathway Cardiac Glycoside-Induced Apoptosis Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Ion_Imbalance ↑ Intracellular Na+ ↓ Intracellular K+ NaK_ATPase->Ion_Imbalance Leads to PI3K_Akt PI3K/Akt Pathway NaK_ATPase->PI3K_Akt Inhibition Modulates NaCa_Exchanger Na+/Ca2+ Exchanger Ion_Imbalance->NaCa_Exchanger Alters activity of Ca_Influx ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_Influx Results in Mitochondria Mitochondrial Stress Ca_Influx->Mitochondria Induces Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Triggers Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Inhibition of

Cardiac Glycoside-Induced Apoptosis Pathway

Inhibition of the Na+/K+-ATPase by this compound disrupts the cellular ion balance, leading to an increase in intracellular calcium.[1] This calcium overload can induce mitochondrial stress, leading to the activation of caspases and ultimately, apoptosis.[2] Furthermore, the Na+/K+-ATPase acts as a signal transducer, and its inhibition by cardiac glycosides can modulate various signaling pathways, including the PI3K/Akt pathway, which is critical for cell survival and proliferation.[2]

Conclusion

While direct experimental data on this compound is limited, the extensive research on its close analog, Digitoxin, strongly suggests its potential as an anticancer agent. The ability of cardiac glycosides to induce apoptosis and inhibit proliferation in a variety of cancer cell lines, often at concentrations relevant to clinical use, warrants further investigation. The distinct mechanism of action, centered on the inhibition of the Na+/K+-ATPase pump, may offer a valuable alternative or complementary approach to existing cancer therapies. Future studies should focus on validating the anticancer effects of this compound specifically and exploring its efficacy in preclinical in vivo models.

References

Cross-Validation of Gitaloxin's Effects: A Comparative Analysis in Multiple Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of gitaloxin, a cardiac glycoside, across various animal models. While direct comparative in vivo data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on closely related cardiac glycosides, such as digoxin (B3395198) and ouabain (B1677812), to provide a framework for understanding this compound's expected pharmacological profile. The information presented is intended to guide research and development efforts by highlighting species-specific differences and providing standardized experimental protocols.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

This compound, like other cardiac glycosides, exerts its primary effect by inhibiting the Na+/K+-ATPase pump on the cell membrane of cardiomyocytes. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell. This increase in intracellular calcium enhances the contractility of the heart muscle, a positive inotropic effect. However, this mechanism is also responsible for the toxic effects of cardiac glycosides, which can include various cardiac arrhythmias.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway of this compound and a generalized workflow for its in vivo evaluation.

Gitaloxin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (Reversed) Na_in->NaCa_Exchanger Activates Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Promotes Contractility ↑ Myocardial Contractility Ca_in->Contractility Arrhythmia Arrhythmias (Toxic Effect) Ca_in->Arrhythmia

Figure 1: this compound's core signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Animal_Selection Animal Model Selection (e.g., Rat, Guinea Pig, Dog) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline Baseline Data Collection (ECG, Hemodynamics) Acclimatization->Baseline Grouping Grouping (Control, this compound, Comparator) Baseline->Grouping Dosing Drug Administration (e.g., Intravenous, Oral) Grouping->Dosing Data_Collection Continuous Monitoring (ECG, Blood Pressure) Dosing->Data_Collection Blood_Sampling Blood Sampling (Pharmacokinetics) Data_Collection->Blood_Sampling Endpoint Endpoint Analysis (Histopathology, Biomarkers) Blood_Sampling->Endpoint

Figure 2: Generalized in vivo experimental workflow.

Comparative In Vivo Effects of Cardiac Glycosides

Significant species-specific differences in sensitivity to cardiac glycosides have been well-documented.[1] Rodents, such as rats and mice, are generally more resistant to the effects of cardiac glycosides compared to species like guinea pigs, cats, and dogs.[2][3] This is largely attributed to differences in the Na+/K+-ATPase enzyme structure.

The following tables summarize the comparative effects of digoxin and ouabain in rats and dogs, which can serve as a reference for designing studies with this compound.

Table 1: Comparative Effects of Cardiac Glycosides in Rats

ParameterDigoxinOuabainVehicle (Saline)Reference
Blood Pressure No significant changeSignificant increase in systolic and mean blood pressureNo change[4][5]
Arrhythmogenic Dose 50 (AD50) 13.0 +/- 1.0 mg/kg (s.c.)Not reported in this studyN/A[2]
Lethal Dose 50 (LD50) 30.0 +/- 1.9 mg/kg (s.c.)Not reported in this studyN/A[2]
Primary Arrhythmias Supraventricular (e.g., paroxysmal atrial tachycardia)Not reported in this studyNone[2]
Cardiac Histopathology Degenerative changes at 50 µg/kg for 21 daysDegenerative changes and higher BNP and alpha-2 protein levels than digoxin at 50 µg/kg for 21 daysNo significant changes[6]

Table 2: Comparative Effects of Cardiac Glycosides in Dogs

ParameterDigoxinAcetylstrophanthidin (a cardiac glycoside)Vehicle (Saline)Reference
Coronary Vascular Resistance Erratic increases, potentially leading to ventricular fibrillationErratic increases, potentially leading to ventricular fibrillationNo change[7]
Left Ventricular Ejection Fraction (in CHF model) Increased (23 +/- 2% to 31 +/- 2%)Not reported in this studyNo significant change[8]
Systemic Vascular Resistance (in CHF model) No significant effectNot reported in this studyNo significant change[8]
Common Toxic Signs Arrhythmias (AV block, ventricular premature contractions, ventricular tachycardia)Similar to digoxinNone[9]
Therapeutic Serum Concentration 0.5 - 2.0 ng/mLNot applicableN/A[10]

Experimental Protocols

The following are generalized experimental protocols based on methodologies from studies on cardiac glycosides. These should be adapted and optimized for specific research questions.

Protocol 1: Evaluation of Cardiotoxicity in the Rat Model
  • Animal Model: Male Wistar rats (250-300g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Groups:

    • Control Group: Administered 0.9% NaCl vehicle.

    • This compound Group(s): Administered with varying doses of this compound.

    • Comparator Group(s): Administered with equimolar doses of a comparator cardiac glycoside (e.g., digoxin).

  • Drug Administration: Subcutaneous or intravenous injection. For chronic studies, daily administration for a specified period (e.g., 21 days).

  • Monitoring:

    • Electrocardiogram (ECG): Continuous monitoring for at least 4-6 hours post-administration to detect arrhythmias.

    • Blood Pressure: Measured via a carotid artery catheter.

  • Endpoint Analysis:

    • Histopathology: Hearts are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess for cardiomyocyte damage.

    • Biomarkers: Serum levels of cardiac troponin I (cTnI), creatine (B1669601) kinase (CK), and lactate (B86563) dehydrogenase (LDH) are measured.

  • Data Analysis: Determination of the arrhythmogenic dose 50 (AD50) and lethal dose 50 (LD50). Statistical comparison of ECG parameters, blood pressure, and biomarker levels between groups.

Protocol 2: Hemodynamic Evaluation in the Canine Model
  • Animal Model: Beagle dogs of either sex (10-15 kg).

  • Anesthesia: Anesthesia is induced and maintained with appropriate agents (e.g., sodium pentobarbital).

  • Instrumentation:

    • A catheter is placed in the femoral artery to monitor systemic arterial pressure.

    • A catheter is placed in the femoral vein for drug administration.

    • A catheter is advanced into the left ventricle to measure left ventricular pressure and its first derivative (LV dP/dt), an index of contractility.

    • ECG is continuously monitored.

  • Experimental Procedure:

    • After a stabilization period, baseline hemodynamic and ECG data are recorded.

    • This compound or a comparator drug is administered intravenously as a bolus or infusion.

    • Hemodynamic and ECG parameters are continuously recorded for a defined period post-administration.

  • Data Analysis: Changes in heart rate, mean arterial pressure, left ventricular systolic and end-diastolic pressure, and LV dP/dt are calculated and compared between treatment groups.

Conclusion

The cross-validation of this compound's effects in multiple animal models is crucial for a comprehensive understanding of its therapeutic potential and toxicological profile. While direct comparative data for this compound is not as abundant as for digoxin, the existing literature on other cardiac glycosides provides a solid foundation for designing robust preclinical studies. The significant inter-species variability in sensitivity necessitates careful selection of animal models and dose ranges. The protocols and comparative data presented in this guide are intended to facilitate further research into the unique pharmacological characteristics of this compound.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Gitaloxin and Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two cardiac glycosides, gitaloxin and digoxin (B3395198). The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and methodologies.

Executive Summary

This compound and digoxin are both cardiac glycosides that exert their therapeutic effects by inhibiting the Na+/K+-ATPase pump in myocardial cells. While they share a common mechanism of action, their pharmacokinetic profiles exhibit notable differences that can influence their clinical application and dosing regimens. This guide summarizes these differences through quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Comparative Pharmacokinetic Profiles

The following table summarizes the key pharmacokinetic parameters of this compound and digoxin in humans.

Pharmacokinetic ParameterThis compoundDigoxin
Absorption
BioavailabilityQuasi-completely absorbed when administered as a solution[1]60-80% (tablets), 70-85% (elixir), 90-100% (capsules)[2][3]
Distribution
Plasma Protein Binding~85%[1]20-30%[2][3][4][5]
Volume of Distribution (Vd)Smaller than digoxin (inferred from higher protein binding)~7 L/kg[4][6]
Metabolism
Primary SiteLess dependent on renal function, suggesting hepatic metabolism[1]Primarily renal excretion, with about 13% metabolism in healthy individuals[2]
MetabolitesInformation not widely availableDihydro-digoxin, glucuronide and sulfate (B86663) conjugates[2]
Excretion
Primary RouteUrinary excretion is less than 21% of the dose[1]50-70% excreted unchanged in the urine[2][5]
Elimination Half-lifeApproximately 1 day[1]36-48 hours in patients with normal renal function[2][7]

Experimental Protocols

This section outlines the methodologies for key experiments used to determine the pharmacokinetic parameters presented above.

Bioavailability Assessment (Oral Administration)

Objective: To determine the fraction of an orally administered drug that reaches systemic circulation.

Protocol:

  • Study Design: A randomized, crossover study design is typically employed. A cohort of healthy volunteers receives a single oral dose of the drug (e.g., tablet, capsule, or solution) and, after a washout period, a single intravenous (IV) dose of the same drug.[8]

  • Sample Collection: Serial blood samples are collected at predetermined time points after each administration. Urine is also collected over a specified period.

  • Sample Analysis: The concentration of the drug in plasma or serum is measured using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a specific immunoassay.

  • Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both oral and IV administration. Absolute bioavailability (F) is then calculated using the following formula:

    F = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral)

Plasma Protein Binding Determination (Equilibrium Dialysis)

Objective: To determine the percentage of a drug that is bound to plasma proteins.

Protocol:

  • Apparatus: A dialysis cell consisting of two chambers separated by a semi-permeable membrane is used. The membrane allows the passage of small molecules (the drug) but not large proteins.[9][10]

  • Procedure:

    • One chamber is filled with human plasma, and the other with a protein-free buffer.

    • A known concentration of the radiolabeled drug (e.g., ³H-digoxin) is added to the plasma chamber.[11][12]

    • The dialysis unit is incubated at 37°C with gentle rotation to allow the unbound drug to diffuse across the membrane until equilibrium is reached.[9][10]

  • Sample Analysis: After equilibrium, samples are taken from both chambers, and the concentration of the drug is measured.

  • Data Analysis: The percentage of protein binding is calculated as follows:

    % Bound = [(Total Drug Concentration in Plasma - Unbound Drug Concentration in Buffer) / Total Drug Concentration in Plasma] x 100

Volume of Distribution Calculation (Multi-Compartment Model)

Objective: To determine the apparent volume into which a drug distributes in the body.

Protocol:

  • Study Design: A single IV bolus of the drug is administered to subjects.

  • Sample Collection: Serial plasma samples are collected over an extended period to capture both the distribution and elimination phases.

  • Sample Analysis: Plasma drug concentrations are measured at each time point.

  • Data Analysis:

    • The plasma concentration-time data are plotted on a semi-logarithmic scale.

    • The data are fitted to a multi-compartment model (typically a two- or three-compartment model for cardiac glycosides) using non-linear regression analysis.[13][14][15][16][17]

    • The volume of the central compartment (Vc) and the volume of distribution at steady state (Vss) are calculated from the model parameters. The Vss is often considered the most clinically relevant volume of distribution for determining loading doses.[18]

Visualizations

Signaling Pathway: Inhibition of Na+/K+-ATPase by Cardiac Glycosides

Na_K_ATPase_Inhibition cluster_membrane Cell Membrane Na_K_ATPase Na+/K+-ATPase (Sodium Pump) Na_in Intracellular Na+ Na_K_ATPase->Na_in Reduces Na+ efflux Cardiac_Glycoside This compound or Digoxin Cardiac_Glycoside->Na_K_ATPase Inhibits NCX Na+/Ca2+ Exchanger Na_in->NCX Reduces Ca2+ efflux Ca_in Intracellular Ca2+ Contraction Increased Myocardial Contractility Ca_in->Contraction Leads to NCX->Ca_in Increases

Caption: Inhibition of the Na+/K+-ATPase pump by cardiac glycosides.

Experimental Workflow: Pharmacokinetic Study

PK_Workflow Start Study Initiation Dosing Drug Administration (Oral or IV) Start->Dosing Sampling Serial Blood & Urine Collection Dosing->Sampling Analysis Bioanalytical Assay (e.g., HPLC, MS) Sampling->Analysis Data Plasma Concentration-Time Data Analysis->Data Modeling Pharmacokinetic Modeling (e.g., Non-compartmental, Compartmental) Data->Modeling Parameters Calculation of PK Parameters (AUC, Cmax, T1/2, Vd, CL) Modeling->Parameters Report Final Report Parameters->Report

References

A Head-to-Head Examination of Gitaloxin and Digitoxin on Cardiac Contractility

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the cardiac glycosides gitaloxin and digitoxin (B75463), focusing on their effects on cardiac contractility. While direct head-to-head studies with comprehensive quantitative data are limited in publicly available literature, this document synthesizes the existing knowledge on their shared mechanism of action and individual properties. The information is intended for researchers, scientists, and professionals involved in drug development.

Introduction to this compound and Digitoxin

This compound and digitoxin belong to the family of cardiac glycosides, a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.[1] Both are derived from the foxglove plant (Digitalis purpurea and Digitalis lanata).[1][2] Their primary therapeutic effect is a positive inotropic action, meaning they increase the force of myocardial contraction.[3][4] This makes them valuable in the management of heart failure and certain cardiac arrhythmias.[5]

Mechanism of Action: A Shared Pathway

The fundamental mechanism by which both this compound and digitoxin enhance cardiac contractility is through the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump located in the cell membrane of cardiac myocytes.[3][6] This inhibition sets off a cascade of events:

  • Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase pump leads to an accumulation of sodium ions inside the cardiac muscle cell.[7]

  • Altered Sodium-Calcium Exchange: The increased intracellular sodium concentration reduces the efficiency of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium from the cell.[7]

  • Increased Intracellular Calcium: This results in a higher concentration of calcium ions within the cytoplasm.[6]

  • Enhanced Contractility: The elevated intracellular calcium increases the amount of calcium available to bind to the troponin C complex, leading to a stronger interaction between actin and myosin filaments and, consequently, a more forceful contraction of the heart muscle.

This shared mechanism underscores the similar physiological effects expected from both compounds.

Signaling Pathway Diagram

Gitaloxin_Digitoxin_Signaling cluster_cell Cardiac Myocyte NaK_ATPase Na+/K+ ATPase Na_in Intracellular Na+ NaK_ATPase->Na_in Inhibition leads to accumulation NaCa_Exchanger Na+/Ca2+ Exchanger Ca_in Intracellular Ca2+ NaCa_Exchanger->Ca_in Less Ca2+ expelled, leading to accumulation Sarcoplasmic_Reticulum Sarcoplasmic Reticulum Sarcoplasmic_Reticulum->Ca_in Ca2+ release Contractile_Proteins Actin-Myosin Filaments Contraction Increased Contractility Contractile_Proteins->Contraction Na_in->NaCa_Exchanger Reduces efficiency of Ca_in->Contractile_Proteins Binds to Troponin C This compound This compound This compound->NaK_ATPase Inhibits Digitoxin Digitoxin Digitoxin->NaK_ATPase Inhibits

Caption: Signaling pathway for this compound and Digitoxin.

Comparative Data on Cardiac Contractility

One comparative study on digoxin (B3395198) (a closely related cardiac glycoside) and digitoxin found that both drugs produced the same positive inotropic effect when measured by systolic time intervals at mid-therapeutic serum concentrations, suggesting no significant pharmacodynamic differences in this context.

ParameterThis compoundDigitoxinReference
Positive Inotropic Effect PresentPresent[4][5]
Mechanism Inhibition of Na+/K+-ATPaseInhibition of Na+/K+-ATPase[3][6]

Note: This table reflects the qualitative understanding of the compounds' effects. Quantitative comparative data from a single head-to-head study is not available in the provided search results.

Experimental Protocols for Assessing Cardiac Contractility

The positive inotropic effects of cardiac glycosides like this compound and digitoxin are typically evaluated using various in vitro and ex vivo experimental models. A standard and historically significant method is the Langendorff isolated heart preparation.

Langendorff Isolated Heart Preparation

This ex vivo technique involves isolating a mammalian heart (commonly from a rat or guinea pig) and perfusing it with a nutrient-rich, oxygenated solution in a retrograde fashion through the aorta. This allows the heart to continue beating outside the body, providing a controlled environment to study the direct effects of pharmacological agents without the influence of the nervous system or other organs.

Key Steps in the Protocol:

  • Heart Excision: The heart is rapidly excised from an anesthetized animal and immediately placed in a cold cardioplegia solution to prevent ischemic damage.

  • Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

  • Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to a physiological temperature, is perfused through the aorta. The pressure closes the aortic valve, forcing the perfusate into the coronary arteries to supply the myocardium.

  • Stabilization: The heart is allowed to stabilize for a period, typically around 30 minutes, to establish a baseline of cardiac function.

  • Drug Administration: this compound or digitoxin is introduced into the perfusate at varying concentrations.

  • Data Acquisition: Several parameters are continuously monitored to assess cardiac contractility and function. These include:

    • Left Ventricular Developed Pressure (LVDP): Measured by inserting a balloon into the left ventricle connected to a pressure transducer. This is a primary indicator of the force of contraction.

    • Rate of Pressure Change (dP/dt): The maximum rate of pressure increase (+dP/dtmax) and decrease (-dP/dtmax) are key indicators of contractility and relaxation, respectively.

    • Heart Rate: Monitored to assess any chronotropic effects.

    • Coronary Flow: Measured to determine any effects on the coronary vasculature.

Experimental Workflow Diagram

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthetize Animal Excision Excise Heart Anesthesia->Excision Cannulation Cannulate Aorta Excision->Cannulation Stabilization Stabilize Heart (30 min) Cannulation->Stabilization Baseline Record Baseline Parameters Stabilization->Baseline Drug_Admin Administer this compound or Digitoxin (Increasing Concentrations) Baseline->Drug_Admin Data_Collection Continuous Data Recording Drug_Admin->Data_Collection LVDP LVDP Data_Collection->LVDP dPdt dP/dt Data_Collection->dPdt HR Heart Rate Data_Collection->HR Coronary_Flow Coronary Flow Data_Collection->Coronary_Flow Analysis_Node Analyze Data & Compare Effects LVDP->Analysis_Node dPdt->Analysis_Node HR->Analysis_Node Coronary_Flow->Analysis_Node

Caption: Experimental workflow for a Langendorff isolated heart study.

Conclusion

This compound and digitoxin are cardiac glycosides that enhance myocardial contractility through the inhibition of the Na+/K+-ATPase pump. While their fundamental mechanism of action is identical, leading to an increase in intracellular calcium, a direct and detailed quantitative comparison of their inotropic potency from head-to-head studies is lacking in the current scientific literature. The experimental protocols, particularly the Langendorff isolated heart model, provide a robust platform for such comparative studies. Future research directly comparing these two compounds would be beneficial to delineate any subtle differences in their pharmacodynamic profiles, which could be of interest to researchers and clinicians in the field of cardiology and drug development.

References

Gitaloxin vs. Digoxin: A Comparative Analysis of Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances of a drug's side effect profile is paramount. This guide provides a detailed comparison of the adverse effects associated with gitaloxin and the widely-used cardiac glycoside, digoxin (B3395198). While extensive clinical data exists for digoxin, information on this compound's side effect profile in humans is less comprehensive, necessitating a degree of extrapolation from general cardiac glycoside toxicity principles and available preclinical data.

Quantitative Comparison of Side Effect Profiles

The following table summarizes the known side effect profiles of this compound and digoxin. It is important to note that the data for this compound is limited primarily to preclinical toxicity studies, whereas the information for digoxin is derived from extensive clinical use and numerous studies.

Side Effect CategoryThis compoundDigoxin
General Details of toxic effects other than lethal dose are not widely reported.[1]Fatigue, weakness, dizziness, headache, confusion, anxiety, depression, delirium, hallucinations.[2]
Gastrointestinal N/ANausea, vomiting, diarrhea, loss of appetite, abdominal pain.[2][3]
Cardiovascular N/AArrhythmias (e.g., ventricular premature contractions, AV block), bradycardia, palpitations, fainting.[2][4]
Ocular N/ABlurred vision, yellow or green vision (xanthopsia), seeing halos around lights.[2]
Toxicity (LD50, oral, rat) 29,960 µg/kg[1]N/A (LD50 data in humans is not applicable)

Experimental Protocols

A comprehensive understanding of the side effect profiles of cardiac glycosides like this compound and digoxin is established through a combination of preclinical and clinical studies. Below are representative experimental protocols.

Preclinical Toxicity Assessment (LD50 Determination)

A common preclinical study to determine the acute toxicity of a compound is the LD50 (Lethal Dose, 50%) test.

Objective: To determine the single oral dose of a substance that is lethal to 50% of a test animal population.

Methodology:

  • Animal Model: Typically, rodents such as rats or mice are used.

  • Dosing: A range of single doses of the test substance (e.g., this compound) is administered orally to different groups of animals.

  • Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The mortality data is statistically analyzed to calculate the LD50 value, typically expressed in mg or µg of substance per kg of body weight. For this compound, an oral LD50 in rats was determined to be 29,960 µg/kg.[1]

Clinical Evaluation of Adverse Events in Human Trials

Clinical trials in humans are essential for characterizing the side effect profile of a drug.

Objective: To identify and quantify the incidence of adverse events associated with a drug in human subjects.

Methodology:

  • Study Design: Randomized, controlled trials are the gold standard. For a drug like digoxin, this would involve comparing it to a placebo or another active drug.

  • Patient Population: A well-defined group of patients with the target indication (e.g., heart failure or atrial fibrillation) is enrolled.

  • Treatment and Follow-up: Patients receive the study drug or control for a specified duration. They are closely monitored for any adverse events through patient reporting, clinical examinations, and laboratory tests.

  • Data Collection and Analysis: All adverse events are recorded, coded (e.g., using MedDRA), and their frequency and severity are compared between the treatment groups to determine which events are likely attributable to the drug. For instance, the DIG trial provided extensive data on digoxin's side effects.[5]

Signaling Pathway of Cardiac Glycoside Toxicity

The therapeutic and toxic effects of both this compound and digoxin are mediated through their interaction with the Na+/K+-ATPase pump. The following diagram illustrates the signaling pathway leading to cardiac glycoside toxicity.

CardiacGlycosideToxicity This compound This compound / Digoxin NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibition IntraNa ↑ Intracellular Na+ NaK_ATPase->IntraNa Leads to NCX Na+/Ca2+ Exchanger (Reversed) IntraNa->NCX Activates IntraCa ↑ Intracellular Ca2+ NCX->IntraCa Increases SR Sarcoplasmic Reticulum IntraCa->SR Stimulates Ca_Release ↑ Ca2+ Release SR->Ca_Release Results in Contraction ↑ Myocardial Contractility (Inotropy - Therapeutic Effect) Ca_Release->Contraction Arrhythmias Delayed Afterdepolarizations (Arrhythmias - Toxic Effect) Ca_Release->Arrhythmias

Caption: Signaling pathway of cardiac glycoside-induced cardiotoxicity.

References

A Researcher's Guide to Gitaloxin: Replicating and Comparing Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for replicating and comparing the bioactivity of Gitaloxin. Due to a scarcity of publicly available quantitative data specifically for this compound, this document leverages published findings on the closely related and well-characterized cardiac glycosides, Digoxin (B3395198) and Gitoxin (B194528), to provide a comparative context and detailed experimental protocols.

Executive Summary

This compound, a cardiac glycoside from the leaves of the foxglove plant (Digitalis purpurea), belongs to a class of compounds known for their significant effects on heart muscle contractility. Like its better-known relatives, Digoxin and Digitoxin, this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. This guide outlines the necessary experimental protocols to assess this compound's bioactivity, presents comparative data from published studies on Digoxin and Gitoxin to serve as a benchmark, and visualizes the key signaling pathways and experimental workflows.

Comparative Bioactivity of Cardiac Glycosides

To provide a baseline for evaluating this compound, the following tables summarize published quantitative data on the bioactivity of Digoxin and Gitoxin. Gitoxin is structurally very similar to this compound, making its bioactivity a relevant point of comparison.

Table 1: Inhibition of Na+/K+-ATPase

Cardiac GlycosideTissue SourceIC50 (Low Affinity Isoform)IC50 (High Affinity Isoform)Citation
DigoxinHuman Erythrocyte Membranes1.3 x 10⁻⁷ M1.1 x 10⁻⁸ M[1][2]
DigoxinPorcine Cerebral Cortex2.1 x 10⁻⁷ M8.9 x 10⁻⁹ M[1][2]
GitoxinHuman Erythrocyte Membranes8.1 x 10⁻⁸ M6.2 x 10⁻⁹ M[1][2]
GitoxinPorcine Cerebral Cortex1.2 x 10⁻⁷ M5.1 x 10⁻⁹ M[1][2]

Table 2: Cytotoxicity in Human Cancer Cell Lines

Cardiac GlycosideCell LineAssayIC50Citation
DigoxinA549 (Lung Carcinoma)MTT Assay0.10 µM[3]
DigoxinH1299 (Lung Carcinoma)MTT Assay0.12 µM[3]
DigitoxinHeLa (Cervical Cancer)MTT Assay28 nM (at 48h)[4]
DigitoxinTK-10 (Renal Adenocarcinoma)Growth Inhibition3-33 nM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following protocols are standard methods used to assess the bioactivity of cardiac glycosides.

Na+/K+-ATPase Inhibition Assay

This assay determines the concentration of a cardiac glycoside required to inhibit 50% of the Na+/K+-ATPase enzyme activity (IC50).

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or human erythrocyte membranes)

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • NaCl (Sodium chloride)

  • KCl (Potassium chloride)

  • Tris-HCl buffer (pH 7.4)

  • Phosphate (B84403) standard solution

  • Malachite green reagent

  • This compound and other cardiac glycosides of interest

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NaCl, and KCl.

  • Add varying concentrations of this compound (or other cardiac glycosides) to the wells of a microplate.

  • Add the purified Na+/K+-ATPase enzyme to each well and incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., SDS).

  • Measure the amount of inorganic phosphate (Pi) released using the malachite green assay. The absorbance is read at a specific wavelength (e.g., 620 nm).

  • The percentage of inhibition is calculated relative to a control without any inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1][2]

Assessment of Inotropic Effects on Isolated Heart Tissue

This ex vivo method measures the effect of a cardiac glycoside on the force of contraction of heart muscle.

Materials:

  • Isolated heart tissue (e.g., guinea pig papillary muscle or rat Langendorff-perfused heart)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • This compound and other cardiac glycosides

  • Force transducer

  • Data acquisition system

  • Thermostatically controlled organ bath

Procedure:

  • Isolate the heart tissue and mount it in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Attach the tissue to a force transducer to record isometric contractions.

  • Allow the tissue to equilibrate until a stable baseline contraction force is achieved.

  • Administer increasing concentrations of this compound (or other cardiac glycosides) to the organ bath in a cumulative manner.

  • Record the changes in the force of contraction at each concentration.

  • A concentration-response curve is generated by plotting the increase in contractile force against the logarithm of the drug concentration.[6][7][8]

Cytotoxicity Assay in Cancer Cell Lines

This assay evaluates the ability of a cardiac glycoside to kill cancer cells. The MTT assay is a common colorimetric method.

Materials:

  • Human cancer cell lines (e.g., A549, H1299, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and other cardiac glycosides

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (or other cardiac glycosides) for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

  • The IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration.[3][4][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways affected by cardiac glycosides and the general workflows for the experimental protocols described above.

Gitaloxin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_ion ↑ Intracellular Na+ NaK_ATPase->Na_ion Leads to NCX Na+/Ca2+ Exchanger Ca_ion ↑ Intracellular Ca2+ NCX->Ca_ion Decreases Ca2+ efflux Na_ion->NCX Reduces activity of SR Sarcoplasmic Reticulum Ca_ion->SR ↑ Ca2+ uptake Contraction ↑ Myocardial Contraction Ca_ion->Contraction SR->Ca_ion ↑ Ca2+ release

Mechanism of this compound's Inotropic Effect.

Experimental_Workflow_Inotropic_Effect Start Start Isolate_Heart Isolate Heart Tissue (e.g., Papillary Muscle) Start->Isolate_Heart Mount_Tissue Mount in Organ Bath Isolate_Heart->Mount_Tissue Equilibrate Equilibrate to Stable Baseline Mount_Tissue->Equilibrate Add_this compound Add Cumulative Concentrations of this compound Equilibrate->Add_this compound Record_Force Record Contractile Force Add_this compound->Record_Force Analyze_Data Generate Concentration-Response Curve Record_Force->Analyze_Data End End Analyze_Data->End

Workflow for Assessing Inotropic Effects.

Cardiac_Glycoside_Signaling_Cancer Cardiac_Glycoside Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK MAPK Pathway Src->MAPK Cell_Proliferation ↓ Cell Proliferation PI3K_Akt->Cell_Proliferation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis MAPK->Cell_Proliferation MAPK->Apoptosis

References

A Comparative Guide to the Cellular Proteomic Effects of Gitaloxin and Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known cellular effects of two cardiac glycosides, gitaloxin and digoxin (B3395198), with a focus on their impact on the cellular proteome. While direct comparative proteomic studies are not extensively available, this document synthesizes existing data on their mechanisms of action and the well-documented proteomic alterations induced by digoxin. Furthermore, it offers a comprehensive experimental framework for conducting future comparative proteomic analyses.

Introduction

This compound and digoxin are cardiac glycosides derived from the foxglove plant (Digitalis purpurea and Digitalis lanata, respectively).[1][2] Both compounds have been used in the treatment of heart conditions due to their ability to inhibit the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced cardiac contractility.[3][4] Despite their similar primary mechanism of action, structural differences between these molecules may lead to distinct effects on cellular protein expression and signaling pathways. This guide aims to summarize the current knowledge and provide a roadmap for future investigations into their differential proteomic footprints.

Comparative Mechanistic Insights

While comprehensive proteomic data for this compound remains limited, studies on its interaction with Na+/K+-ATPase reveal differences in potency and binding compared to digoxin. This compound has been reported to be a more potent inhibitor of Na+/K+-ATPase than digoxin.[5] The presence of a formyl group in this compound is believed to reinforce its activity.[1]

FeatureThis compoundDigoxinReference
Primary Target Na+/K+-ATPaseNa+/K+-ATPase[1][3]
Inhibition Mode UncompetitiveUncompetitive[5]
Relative Potency More potent inhibitor of Na+/K+-ATPaseLess potent than this compound[5]

Quantitative Proteomic Effects of Digoxin

Numerous proteomic studies have investigated the effects of digoxin on various cell types, particularly in the context of cancer research. These studies have identified significant alterations in protein expression related to key cellular processes. The following table summarizes some of the key protein changes observed in cells treated with digoxin.

ProteinCellular ProcessObserved ChangeCell TypeReference
RGS2 G-protein signaling2.5-fold increaseMouse heart[6]
c-Myc Transcription, Cell proliferationDownregulationHuman hepatocellular carcinoma cells[7]
HIF-1α Hypoxia responseDownregulation-[8]
NF-κB Inflammation, Cell survivalInhibition of activation-[9]

Experimental Protocols for Comparative Proteomics

To facilitate future research in this area, a detailed protocol for a comparative proteomic analysis of cells treated with this compound versus digoxin is provided below. This protocol outlines a standard bottom-up proteomics workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant human cell line (e.g., a cardiac cell line like AC16 or a cancer cell line like HeLa or A549) based on the research question.

  • Cell Culture: Culture the cells in appropriate media and conditions (e.g., DMEM with 10% FBS at 37°C and 5% CO2).

  • Treatment: Treat the cells with this compound, digoxin (at equimolar concentrations or IC50 values), or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

Protein Extraction and Quantification
  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

Protein Digestion
  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (B142953) (DTT) and then alkylate the free sulfhydryls with iodoacetamide (B48618) (IAA).

  • Enzymatic Digestion: Digest the proteins into peptides using a protease, most commonly trypsin, overnight at 37°C.

Peptide Cleanup and Mass Spectrometry
  • Desalting: Clean up the peptide samples using a C18 solid-phase extraction (SPE) column to remove salts and detergents.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system. The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

Data Analysis
  • Database Searching: Search the raw mass spectrometry data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer to identify and quantify peptides and proteins.

  • Statistical Analysis: Perform statistical analysis to identify proteins that are differentially expressed between the this compound-treated, digoxin-treated, and control groups.

  • Bioinformatics Analysis: Use bioinformatics tools to perform functional enrichment analysis (e.g., GO term analysis, pathway analysis) on the differentially expressed proteins to understand the biological processes and pathways affected by each drug.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a comparative proteomic study.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_culture Cell Culture & Treatment (this compound, Digoxin, Control) protein_extraction Protein Extraction cell_culture->protein_extraction protein_digestion Protein Digestion protein_extraction->protein_digestion peptide_cleanup Peptide Cleanup protein_digestion->peptide_cleanup lc_ms LC-MS/MS Analysis peptide_cleanup->lc_ms database_search Database Search & Quantification lc_ms->database_search stat_analysis Statistical Analysis database_search->stat_analysis bioinformatics Bioinformatics Analysis stat_analysis->bioinformatics

Caption: General workflow for comparative proteomics.

Signaling Pathways of Cardiac Glycosides

Cardiac glycosides like digoxin are known to modulate several signaling pathways downstream of Na+/K+-ATPase inhibition. The diagram below illustrates some of the key pathways affected.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cardiac_glycoside This compound / Digoxin na_k_atpase Na+/K+-ATPase cardiac_glycoside->na_k_atpase inhibition intracellular_na ↑ Intracellular Na+ na_k_atpase->intracellular_na na_ca_exchanger Na+/Ca2+ Exchanger intracellular_ca ↑ Intracellular Ca2+ na_ca_exchanger->intracellular_ca intracellular_na->na_ca_exchanger inhibition src Src intracellular_ca->src apoptosis Apoptosis intracellular_ca->apoptosis pi3k PI3K src->pi3k erk ERK src->erk akt Akt pi3k->akt mtor mTOR akt->mtor protein_synthesis Protein Synthesis mtor->protein_synthesis inhibition cell_proliferation Cell Proliferation mtor->cell_proliferation inhibition erk->cell_proliferation

References

Gitaloxin's Therapeutic Index: A Comparative Analysis with Other Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic index of gitaloxin with other clinically significant cardiac glycosides, namely digoxin (B3395198) and digitoxin (B75463). Cardiac glycosides are a class of drugs historically used in the management of heart failure and certain cardiac arrhythmias. Their clinical utility is often limited by a narrow therapeutic index, the ratio between the toxic and therapeutic doses. This document synthesizes available quantitative data, details experimental methodologies for assessing the therapeutic index, and illustrates the underlying molecular mechanisms.

Quantitative Comparison of Therapeutic Indices

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50 or LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index indicates a wider margin of safety.

The following tables summarize the available preclinical data on the median lethal dose (LD50) and median effective dose (ED50) for this compound, digoxin, and digitoxin, primarily from studies conducted in rodents. It is important to note that direct comparative studies for all three compounds under identical experimental conditions are limited.

Table 1: Comparative Oral LD50 Values in Rodents

Cardiac GlycosideAnimal ModelOral LD50 (mg/kg)
This compoundRat29.96[1]
DigoxinRat28.27[2]
Mouse17.78[2]
DigitoxinRat23.75
Mouse4.95

Table 2: Comparative ED50 for Inotropic Effect in Isolated Rat Hearts

Cardiac GlycosideED50 (Molar Concentration)
This compound Data not available
Digoxin2.4 x 10⁻⁵ M[3]
Digitoxin9.5 x 10⁻⁶ M[3]

Note: The ED50 values for digoxin and digitoxin were determined in vitro on isolated rat hearts and are expressed as molar concentrations. A direct calculation of the therapeutic index using the in vivo oral LD50 values is not feasible due to the different experimental setups and units. However, this data provides insight into the relative potency of these compounds in producing a therapeutic effect.

Table 3: Therapeutic and Toxic Serum Concentrations in Humans

Cardiac GlycosideTherapeutic Serum Concentration (ng/mL)Toxic Serum Concentration (ng/mL)
This compound Data not available Data not available
Digoxin0.5 - 2.0[4][5][6][7]> 2.0[4][5][6]
Digitoxin10 - 30> 39

Experimental Protocols

Determination of Median Lethal Dose (LD50)

The LD50 is a standardized measure of the acute toxicity of a substance. The following protocol is a general guideline for determining the oral LD50 in rodents.

Objective: To determine the single oral dose of a cardiac glycoside that is lethal to 50% of a test animal population.

Animals: Healthy, young adult rats or mice of a single strain, housed in standard laboratory conditions with free access to food and water.

Procedure:

  • Dose Preparation: The cardiac glycoside is dissolved or suspended in a suitable vehicle (e.g., water, saline, or a suspension agent). A range of graded doses is prepared.

  • Animal Grouping: Animals are randomly assigned to several dose groups, with a control group receiving the vehicle only. Each group typically consists of an equal number of male and female animals.

  • Administration: A single dose of the test substance is administered to each animal by oral gavage.

  • Observation: Animals are observed for signs of toxicity and mortality continuously for the first few hours post-administration and then periodically for at least 14 days. Observations include changes in behavior, appearance, and physiological functions.

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value is then calculated using a recognized statistical method, such as the probit analysis or the Reed-Muench method.

Determination of Median Effective Dose (ED50) for Inotropic Effect

The ED50 for the positive inotropic effect of cardiac glycosides can be determined using isolated heart preparations.

Objective: To determine the concentration of a cardiac glycoside that produces 50% of the maximal increase in myocardial contractility.

Preparation: Isolated Langendorff-perfused heart from a suitable animal model (e.g., rat or guinea pig).

Procedure:

  • Heart Preparation: The heart is excised and mounted on a Langendorff apparatus, where it is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure.

  • Measurement of Contractility: A force transducer is attached to the apex of the ventricle to measure the force of contraction.

  • Drug Administration: After a stabilization period, the cardiac glycoside is added to the perfusate in increasing concentrations.

  • Data Recording: The inotropic response (increase in contractile force) is recorded at each concentration until a maximal effect is observed.

  • Data Analysis: A dose-response curve is constructed by plotting the percentage of the maximal inotropic effect against the logarithm of the drug concentration. The ED50 is the concentration that elicits a 50% maximal response.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Cardiac Glycosides

The primary mechanism of action for all cardiac glycosides is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme located in the plasma membrane of cardiac muscle cells (myocytes).

Mechanism of Action of Cardiac Glycosides CG Cardiac Glycoside NaK_ATPase Na+/K+-ATPase Pump CG->NaK_ATPase Inhibition Na_in Increased Intracellular Na+ Concentration NaK_ATPase->Na_in Leads to NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_Exchanger Reduces Na+ gradient, decreasing Ca2+ extrusion Ca_in Increased Intracellular Ca2+ Concentration NaCa_Exchanger->Ca_in SR Sarcoplasmic Reticulum (SR) Ca_in->SR Increased Ca2+ uptake Ca_release Increased Ca2+ Release from SR SR->Ca_release Myofilaments Myofilaments (Actin-Myosin) Ca_release->Myofilaments Increased Ca2+ binding Contraction Increased Myocardial Contractility (Positive Inotropic Effect) Myofilaments->Contraction

Cardiac glycoside inhibition of the Na+/K+-ATPase pump leads to increased myocardial contractility.

Experimental Workflow for Determining Therapeutic Index

The determination of a therapeutic index involves a series of in vivo and/or in vitro experiments to establish both the efficacy and toxicity of a compound.

Experimental Workflow for Therapeutic Index Determination start Start in_vivo_tox In Vivo Acute Toxicity Study (e.g., Oral LD50 in Rats) start->in_vivo_tox in_vivo_eff In Vivo Efficacy Study (e.g., Inotropic Effect in Animal Model) start->in_vivo_eff in_vitro_eff In Vitro Efficacy Study (e.g., Isolated Heart) start->in_vitro_eff ld50 Determine LD50 in_vivo_tox->ld50 ed50_vivo Determine ED50 (in vivo) in_vivo_eff->ed50_vivo ed50_vitro Determine ED50 (in vitro) in_vitro_eff->ed50_vitro ti_calc Calculate Therapeutic Index (LD50 / ED50) ld50->ti_calc ed50_vivo->ti_calc end End ti_calc->end

A logical workflow for determining the therapeutic index of a cardiac glycoside.

Conclusion

Based on the available preclinical data, this compound, digoxin, and digitoxin exhibit similar levels of acute oral toxicity in rats. However, a definitive comparison of their therapeutic indices is hampered by the lack of a publicly available ED50 value for the inotropic effect of this compound. The in vitro data suggests that digitoxin is more potent in producing a positive inotropic effect than digoxin in isolated rat hearts.

The narrow therapeutic window of all cardiac glycosides necessitates careful therapeutic drug monitoring in a clinical setting to avoid toxicity. Further research, particularly head-to-head in vivo studies determining both the effective and toxic doses of this compound in comparison to other cardiac glycosides, is required to fully elucidate its relative therapeutic index and potential clinical utility.

References

Gitaloxin's Antiviral Potential: A Comparative Analysis Against Key Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antiviral activity of gitaloxin, a cardiac glycoside, against a range of viruses. Due to a lack of extensive direct experimental data on this compound, this guide leverages data from the closely related and structurally similar cardiac glycosides, digitoxin (B75463) and digoxin (B3395198), to provide a preliminary assessment. Cardiac glycosides are known to exhibit antiviral properties primarily through the inhibition of the Na+/K+-ATPase pump, a critical cellular component that many viruses exploit for their replication.[1][2][3][4][5] This inhibition disrupts intracellular ion balance, leading to a decrease in intracellular potassium, which in turn hinders viral protein synthesis.[1][2]

Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity of digitoxin and digoxin against several key viruses. These values, particularly the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), are crucial for evaluating the potential therapeutic window of a compound. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

Table 1: Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
DigitoxinNot SpecifiedVero0.0510.66213[6]

Table 2: Antiviral Activity against Human Cytomegalovirus (HCMV)

CompoundVirus StrainCell LineEC50 (nM)CC50 (nM)Selectivity Index (SI)Reference
Digitoxinpp28-luciferase HCMVHFFVaries by analogueVaries by analogueVaries by analogue[7]

Note: The study on digitoxin analogues and HCMV provides a range of EC50 and CC50 values depending on the specific chemical modifications to the digitoxin structure. This highlights the potential for optimizing the antiviral activity and safety profile of cardiac glycosides.

Table 3: Antiviral Activity against SARS-CoV-2

CompoundVirus StrainCell LineIC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
DigoxinBetaCoV/Korea/KCDC03/2020VeroNot specified, but determined to be in the nanomolar range>20Not specified[8][9]
Ouabain (B1677812)BetaCoV/Korea/KCDC03/2020VeroNot specified, but determined to be in the nanomolar range>20Not specified[8][9]

Note: The study on SARS-CoV-2 determined the half-maximal inhibitory concentrations (IC50) to be in the nanomolar range and showed that progeny virus titers were reduced by over 99%.[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the antiviral activity of compounds like cardiac glycosides.

Plaque Reduction Assay

This is a standard method to quantify the effect of an antiviral compound on infectious virus particles.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV-1, human foreskin fibroblasts for HCMV) in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus (expressed as plaque-forming units, PFU) for a specific adsorption period (e.g., 1 hour).

  • Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with a medium (often containing methylcellulose (B11928114) to restrict virus spread) containing serial dilutions of the test compound (e.g., this compound, digitoxin).

  • Incubation: Incubate the plates for a period that allows for plaque formation (e.g., 2-3 days for HSV-1, 7-14 days for HCMV).

  • Plaque Visualization and Counting: Fix the cells (e.g., with methanol) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.

  • Cell Seeding: Seed host cells in 96-well plates.

  • Compound and Virus Addition: Add serial dilutions of the test compound to the wells, followed by the addition of the virus.

  • Incubation: Incubate the plates until CPE is observed in the untreated virus control wells.

  • Cell Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay, which quantifies metabolic activity.

  • Data Analysis: The EC50 is the concentration of the compound that results in 50% protection from virus-induced CPE.

Cytotoxicity Assay

This assay is crucial to determine the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: Seed host cells in 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compound to the wells (without virus).

  • Incubation: Incubate the plates for the same duration as the antiviral assays.

  • Cell Viability Assessment: Measure cell viability using methods like the MTT assay or trypan blue exclusion.

  • Data Analysis: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the proposed antiviral mechanism of cardiac glycosides and a typical experimental workflow.

Antiviral_Mechanism_of_Cardiac_Glycosides cluster_cell Host Cell NaK_ATPase Na+/K+-ATPase K_ion Intracellular K+ NaK_ATPase->K_ion Maintains High Concentration Protein_Synthesis Viral Protein Synthesis K_ion->Protein_Synthesis Required for Viral_Replication Viral Replication Protein_Synthesis->Viral_Replication Essential for This compound This compound (Cardiac Glycoside) This compound->NaK_ATPase

Caption: Proposed antiviral mechanism of this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Analysis A 1. Seed Host Cells C 3. Infect Cells with Virus A->C B 2. Prepare this compound Dilutions D 4. Treat with this compound B->D C->D E 5. Incubate for Plaque/ CPE Development D->E F 6. Quantify Viral Inhibition (Plaque/CPE) E->F H 8. Assess Cytotoxicity (CC50) E->H G 7. Determine EC50 F->G I 9. Calculate Selectivity Index G->I H->I

Caption: Workflow for antiviral activity assessment.

References

Gitaloxin vs. Novel Synthetic Cardiac Glycosides: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gitaloxin's Performance Against Emerging Synthetic Alternatives, Supported by Experimental Data.

The landscape of cardiac glycoside research is undergoing a significant transformation. While this compound, a naturally occurring cardenolide, has been a subject of interest for its cardiotonic and potential anticancer properties, a new wave of novel synthetic cardiac glycosides is emerging with the promise of enhanced therapeutic indices. These synthetic analogs are being engineered to maximize cytotoxicity towards cancer cells while minimizing the cardiotoxicity that has historically limited the clinical application of this class of compounds. This guide provides a comprehensive, data-driven comparison of this compound's performance against these novel synthetic alternatives, offering researchers and drug development professionals a critical overview of the current state of the field.

At a Glance: Key Performance Indicators

The following tables summarize the quantitative data on the inhibitory potency against the primary molecular target, Na+/K+-ATPase, and the cytotoxic effects on various cell lines.

Table 1: Na+/K+-ATPase Inhibition

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in this regard.

CompoundEnzyme SourceIC50 (nM)Reference
This compound (Gitoxin) Human Erythrocyte MembranesHigh Affinity: ~10-50, Low Affinity: >1000[1]
Porcine Cerebral CortexHigh Affinity: ~20-100, Low Affinity: >1000[1]
Digoxin Human Na+,K+-ATPase α1β1~100-200 (at 5 mM K+)[2]
UNBS1450 (Synthetic) Not SpecifiedPotent inhibitor[3]

Note: IC50 values can vary significantly based on the specific isoform of the Na+/K+-ATPase and the experimental conditions, such as potassium ion concentration.

Table 2: In Vitro Cytotoxicity

The cytotoxic potential of cardiac glycosides is a key area of investigation for their application in oncology. The following table presents IC50 values against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound (Gitoxin) Not specified in direct comparative studies-Data not readily available in direct comparison
Digoxin A549Non-Small Cell Lung Cancer40[4]
MDA-MB-231Breast Cancer~164[4]
Digitoxin (B75463) TK-10Renal Adenocarcinoma3-33[5]
UNBS1450 (Synthetic) Various Cancer Cell LinesMultiple10-50[6]
Normal Cell Lines-~1000[6]
Uscharin (precursor to some synthetics) A549Non-Small Cell Lung Cancer0.003 µg/mL (~4.5 nM)[7]
HCT 116Colon Carcinoma0.013 µg/mL (~19.5 nM)[7]
Hep G2Hepatocellular Carcinoma0.018 µg/mL (~27 nM)[7]

Note: The cytotoxicity of cardiac glycosides is highly dependent on the specific cancer cell line and the duration of exposure.

Table 3: In Vivo Cardiotoxicity

A critical determinant of the therapeutic potential of a cardiac glycoside is its cardiotoxicity. A wider therapeutic window, indicated by a higher toxic dose relative to the effective dose, is a key goal in the development of novel synthetic analogs.

CompoundAnimal ModelParameterValueReference
Digoxin Adult RatAD50 (Arrhythmogenic Dose 50)13.0 ± 1.0 mg/kg[7]
Adult RatLD50 (Lethal Dose 50)30.0 ± 1.9 mg/kg[7]
UNBS1450 (Synthetic) DogCardiovascular EvaluationShortening of ventricular repolarization (not considered adverse)[6]
MouseIn vivo modelsHigher activity and better tolerated than digitoxin and ouabain[8]

Note: In vivo toxicity data is often limited and can vary significantly between species and experimental protocols.

Signaling Pathways and Mechanisms of Action

Cardiac glycosides exert their effects through a complex interplay of signaling pathways, initiated by the inhibition of Na+/K+-ATPase. This primary event leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This increase in intracellular calcium is responsible for the cardiotonic effects.[3]

However, the binding of cardiac glycosides to Na+/K+-ATPase also triggers a cascade of downstream signaling events independent of ion concentration changes. These include the activation of Src kinase, the epidermal growth factor receptor (EGFR), and the subsequent activation of the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt signaling pathways.[9] Additionally, cardiac glycosides have been shown to modulate NF-κB signaling, a key pathway involved in inflammation and cell survival.[3] Novel synthetic cardiac glycosides like UNBS1450 have been shown to induce apoptosis in cancer cells by affecting the expression of key regulatory proteins such as Mcl-1, Bak, and Bax, and by activating caspases.[10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Inhibition NF-kB NF-kB Cardiac Glycoside->NF-kB Modulation Src Kinase Src Kinase Na+/K+-ATPase->Src Kinase Activation Increased [Na+]i Increased [Na+]i Na+/K+-ATPase->Increased [Na+]i Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Increased [Ca2+]i Increased [Ca2+]i Na+/Ca2+ Exchanger->Increased [Ca2+]i EGFR EGFR Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK EGFR->Ras/Raf/MEK/ERK PI3K/Akt PI3K/Akt EGFR->PI3K/Akt Src Kinase->EGFR Transactivation Apoptosis Apoptosis Ras/Raf/MEK/ERK->Apoptosis Cell Proliferation/Survival Cell Proliferation/Survival Ras/Raf/MEK/ERK->Cell Proliferation/Survival PI3K/Akt->Apoptosis PI3K/Akt->Cell Proliferation/Survival Inflammation/Survival Inflammation/Survival NF-kB->Inflammation/Survival Increased [Na+]i->Na+/Ca2+ Exchanger Alters Gradient Increased [Ca2+]i->Apoptosis Cardiotonic Effect Cardiotonic Effect Increased [Ca2+]i->Cardiotonic Effect

Caption: Signaling pathways modulated by cardiac glycosides.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are standardized protocols for the key assays cited in this guide.

Na+/K+-ATPase Inhibition Assay (Phosphate-based)

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.[6]

Materials:

  • Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

  • Assay Buffer (e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl, pH 7.4)

  • ATP solution

  • Cardiac glycoside solutions at various concentrations

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme.

  • Add varying concentrations of the cardiac glycoside to the wells of the microplate. Include a control with no inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3.5% SDS).

  • Add the malachite green reagent to each well to detect the released inorganic phosphate.

  • Measure the absorbance at a wavelength of approximately 620 nm.

  • Calculate the percentage of inhibition for each concentration of the cardiac glycoside and determine the IC50 value.

ATPase_Inhibition_Workflow start Start prepare_mix Prepare Reaction Mix (Enzyme + Buffer) start->prepare_mix add_cg Add Cardiac Glycoside (Varying Concentrations) prepare_mix->add_cg pre_incubate Pre-incubate (37°C, 10-15 min) add_cg->pre_incubate add_atp Initiate Reaction (Add ATP) pre_incubate->add_atp incubate Incubate (37°C, 30 min) add_atp->incubate stop_reaction Stop Reaction (Add Stop Solution) incubate->stop_reaction add_reagent Add Malachite Green stop_reaction->add_reagent measure_abs Measure Absorbance (~620 nm) add_reagent->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate end End calculate->end

Caption: Experimental workflow for Na+/K+-ATPase inhibition assay.

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Cardiac glycoside solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the cardiac glycoside for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Cardiac Glycoside (Varying Concentrations) seed_cells->treat_cells incubate_treatment Incubate (24-72 hours) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan (Add DMSO) incubate_mtt->solubilize measure_abs Measure Absorbance (~570 nm) solubilize->measure_abs calculate Calculate % Viability and IC50 measure_abs->calculate end End calculate->end

Caption: Experimental workflow for in vitro cytotoxicity MTT assay.

Conclusion

The data presented in this guide highlights the potent biological activity of this compound and the promising advancements made in the development of novel synthetic cardiac glycosides. While this compound remains a valuable tool for research, synthetic analogs like UNBS1450 demonstrate the potential for an improved therapeutic index, exhibiting high cytotoxicity against cancer cells at concentrations that are less toxic to normal cells. The ongoing exploration of structure-activity relationships will undoubtedly lead to the design of even more selective and potent cardiac glycosides. For researchers and drug developers, a thorough understanding of the comparative performance, underlying mechanisms, and standardized experimental protocols is crucial for advancing this promising class of compounds towards clinical application.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Gitaloxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper management and disposal of chemical waste. Gitaloxin, a cardiac glycoside, requires meticulous handling and disposal due to its high toxicity.[1][2] Adherence to established protocols is critical to protect both laboratory personnel and the environment.

This compound: Hazard Profile and Disposal Considerations

This compound is a potent compound that is fatal if swallowed and is suspected of causing cancer.[1] Due to its hazardous nature, it must be disposed of through an approved waste disposal plant and must not be allowed to enter drains or waterways.[3]

Hazard ClassificationDescriptionPrimary Disposal Concern
Acute Oral Toxicity Fatal if swallowed.[1][2]Prevention of accidental ingestion by personnel and contamination of the environment.
Carcinogenicity Suspected of causing cancer.[1]Minimizing long-term health risks to all individuals handling the waste.
Aquatic Toxicity Very toxic to aquatic life.[3]Preventing contamination of water systems.

Step-by-Step this compound Disposal Protocol

The following protocol is a synthesis of best practices for the disposal of hazardous chemical waste and specific guidance for cardiac glycosides like Digoxin, a closely related compound.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.[1][3]

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste (e.g., contaminated labware, paper towels, PPE) in a dedicated, clearly labeled, and leak-proof hazardous waste container.[4][5]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and sealable hazardous waste container.[4][5] Do not mix with other waste streams.

  • Sharps: Any sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.[6]

3. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid Waste with this compound," "Aqueous Solution of this compound").[4][5] Include the date the waste was first added to the container.

4. Storage:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.[1]

  • Ensure containers are kept closed except when adding waste.[4][5]

  • Store in a well-ventilated area.[3]

5. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1][3] Do not attempt to dispose of this compound waste through regular trash or by pouring it down the drain.[2]

  • Follow all local and national regulations for hazardous waste disposal.[1]

6. Decontamination:

  • After handling this compound, thoroughly wash your hands and any exposed skin with soap and water.[3]

  • Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning agent.

Experimental Workflow for this compound Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

GitaloxinDisposalWorkflow This compound Waste Disposal Workflow start This compound Waste Generated ppe Don Appropriate PPE start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (e.g., contaminated labware, gloves) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, slides) identify_waste->sharps_waste Sharps collect_solid Collect in Labeled, Leak-Proof Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled, Puncture-Resistant Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste disposal_pickup Arrange for Pickup by Approved Waste Disposal Service store_waste->disposal_pickup decontaminate Decontaminate Work Area and Remove PPE disposal_pickup->decontaminate end Disposal Complete decontaminate->end

References

Personal protective equipment for handling Gitaloxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Gitaloxin is of paramount importance. Adherence to rigorous safety and disposal protocols is critical to mitigate exposure risks and ensure a secure laboratory environment. This document provides essential, immediate safety and logistical information for the handling of this compound, drawing upon safety data for closely related cardiac glycosides due to the limited availability of a comprehensive safety data sheet for this compound itself.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE.

PPE ComponentSpecificationPurpose
Gloves Chemically resistant, disposable nitrile gloves. Double gloving is recommended.To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Lab Coat/Gown Long-sleeved, impermeable, and closed at the back.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-certified N95 or N100 respirator should be used if there is a risk of inhaling dust or aerosols.[1]To prevent inhalation of hazardous particles.
Footwear Closed-toe shoes.To protect feet from spills.[2]

Hazard Information for Structurally Similar Compounds (Gitoxin)

Due to the limited specific data for this compound, the hazard information for the closely related compound Gitoxin is provided below. It is crucial to handle this compound with the same level of caution.

Hazard ClassificationStatement
Acute Toxicity (Oral) H300: Fatal if swallowed.[3]
Acute Toxicity (Dermal) H310: Fatal in contact with skin.[3]
Acute Toxicity (Inhalation) H330: Fatal if inhaled.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately wash off with plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Seek immediate medical attention.
Inhalation Move person into fresh air.[5] If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]
Spill Evacuate personnel to safe areas.[6] Ensure adequate ventilation.[6] Wear appropriate PPE.[6] Gently sweep up solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[2] Decontaminate the area with a suitable cleaning agent.

Handling and Storage

Proper handling and storage are essential to minimize risks.

  • Handling : Work with this compound in a certified ducted fume hood or a glove box.[5] Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[7] Wash hands thoroughly after handling.[3][7] Do not eat, drink, or smoke when using this product.[3][7]

  • Storage : Store in a tightly closed container in a dry and well-ventilated place.[5] Store locked up.[6] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect waste in a designated, properly labeled, and sealed container.

  • Disposal : Dispose of hazardous waste in accordance with local, state, and federal regulations.[9] Do not dispose of down the drain or in regular trash.[10][11] Contact your institution's environmental health and safety department for specific disposal procedures. It may be necessary to contain and dispose of this compound as a hazardous waste.[8]

Experimental Workflow: this compound Spill Response

Gitaloxin_Spill_Response cluster_0 Immediate Actions cluster_1 Spill Cleanup (with appropriate PPE) cluster_2 Final Steps Evacuate Evacuate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess Spill Alert->Assess Assess->Alert Large/Hazardous Spill Call EHS Contain Contain Spill Assess->Contain Safe to clean up Collect Collect Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: A step-by-step workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gitaloxin
Reactant of Route 2
Gitaloxin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。